Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOQXSJKDMPQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623361 | |
| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890849-27-1 | |
| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Abstract
This technical guide provides an in-depth overview of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Identified by CAS Number 890849-27-1 , this compound features a Boc-protected pyrrolidine scaffold functionalized with a methyl ester group, making it a versatile intermediate for the synthesis of complex, biologically active molecules. This document details its physicochemical properties, provides a validated synthesis protocol from its carboxylic acid precursor, discusses its strategic application in drug discovery programs, outlines essential safety and handling procedures, and presents its analytical characterization profile. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Core Compound Identification and Properties
This compound is a chiral, non-polar organic compound. The molecule's structure is centered around a five-membered saturated nitrogen heterocycle (pyrrolidine). The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent its participation in undesired reactions while enhancing solubility in organic solvents. The substituent at the 3-position, a methyl acetate group, serves as a key handle for further chemical modification, such as hydrolysis, amidation, or reduction.
The presence of the Boc protecting group and the methyl ester functionality makes this molecule a strategically important intermediate. The ester can be selectively modified, and the Boc group can be removed under acidic conditions to reveal a secondary amine, opening a pathway for extensive derivatization and the construction of complex molecular architectures.
Table 1: Physicochemical and Structural Properties
| Property | Value | Source(s) |
| CAS Number | 890849-27-1 | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl 1-Boc-3-pyrrolidine acetate, Methyl 2-(1-Boc-3-pyrrolidinyl)acetate | [2] |
| Molecular Formula | C₁₂H₂₁NO₄ | [2] |
| Molecular Weight | 243.30 g/mol | [2] |
| Appearance | Not specified, typically an oil or low-melting solid | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol) |
Synthesis and Mechanism
The most direct and common route for the preparation of this compound is the esterification of its corresponding carboxylic acid precursor, 1-(tert-butoxycarbonyl)pyrrolidine-3-acetic acid.
Rationale of Synthetic Strategy
The chosen synthetic pathway is a classic Fischer esterification. This acid-catalyzed reaction is a robust and well-understood method for converting carboxylic acids and alcohols into esters.
-
Role of the Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).
-
Methanol as Reagent and Solvent: Using methanol as the solvent ensures a large excess of the alcohol, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product.
-
Boc Group Stability: The Boc protecting group is stable under these mild acidic and thermal conditions, ensuring its integrity is maintained throughout the reaction. Stronger acidic conditions or prolonged heating could lead to its cleavage, which is an undesired side reaction in this step.
Visualized Reaction Scheme
Detailed Experimental Protocol
This protocol is an illustrative procedure based on standard Fischer esterification methods for N-Boc protected amino acids.
Reagents & Equipment:
-
1-(tert-butoxycarbonyl)pyrrolidine-3-acetic acid (1.0 eq)
-
Anhydrous Methanol (MeOH, as solvent, ~0.1-0.2 M concentration)
-
Concentrated Sulfuric Acid (H₂SO₄, ~2-5 mol%)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(tert-butoxycarbonyl)pyrrolidine-3-acetic acid.
-
Dissolution: Add anhydrous methanol to dissolve the starting material.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching & Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Extraction: Dissolve the residue in ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure this compound.
Applications in Medicinal Chemistry & Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its non-planar, three-dimensional structure provides an excellent framework for orienting functional groups in precise vectors to interact with biological targets.
This compound (CAS 890849-27-1) is a valuable intermediate in this context. A notable application is its use in the synthesis of novel compounds for the treatment of cardiovascular diseases, as detailed in U.S. Patent US11286249B2.[4] In this patent, the compound serves as a key building block that is further elaborated into more complex molecular structures.
Strategic Role in Synthesis
The typical workflow for utilizing this building block involves two key transformations: modification at the α-carbon of the ester and subsequent functionalization of the pyrrolidine nitrogen.
-
Enolate Formation and Alkylation: The α-carbon to the ester carbonyl can be deprotonated using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (e.g., -78 °C). The resulting enolate is a potent nucleophile that can be alkylated with various electrophiles (e.g., benzyl bromides), introducing new substituents and creating stereocenters. The patent US11286249B2 specifically describes the alkylation of the (3R)-enantiomer with 3-bromobenzyl bromide.[4]
-
Boc-Deprotection and N-Functionalization: After modification of the side chain, the Boc group can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This unmasks the pyrrolidine nitrogen, allowing for a wide range of subsequent reactions, such as acylation, reductive amination, or arylation, to complete the synthesis of the final target molecule.
Logical Workflow in Drug Discovery
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on data for the closely related (3R)-enantiomer, the following characteristic signals are expected in CDCl₃.[4]
-
~3.68 ppm (singlet, 3H): The three protons of the methyl ester (-OCH₃).
-
~3.65-2.84 ppm (multiplets, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen (C2-H and C5-H). These often appear as complex, overlapping multiplets due to the conformational flexibility of the ring and the influence of the Boc group.
-
~2.64-2.30 ppm (multiplets, 3H): Protons of the methylene group in the acetate side chain (-CH₂-CO₂Me) and the proton at the 3-position of the ring (C3-H).
-
~2.13-1.48 ppm (multiplets, 2H): Protons of the methylene group at the 4-position of the pyrrolidine ring (C4-H).
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector, a highly characteristic and easily identifiable signal.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show 10 distinct signals (two carbons of the Boc group are equivalent), corresponding to the 12 carbon atoms in the molecule.
-
~172 ppm: Carbonyl carbon of the methyl ester (C=O).
-
~154 ppm: Carbonyl carbon of the Boc group (N-C=O).
-
~79 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
~51 ppm: Methyl carbon of the ester (-OCH₃).
-
~40-50 ppm: Carbons of the pyrrolidine ring adjacent to the nitrogen (C2 and C5).
-
~30-40 ppm: Carbons of the pyrrolidine ring (C3 and C4) and the methylene of the acetate side chain.
-
~28.5 ppm: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. The following information is based on the Safety Data Sheet (SDS) for this compound.[1]
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors or mists.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
Conclusion
This compound (CAS 890849-27-1) is a well-defined and synthetically versatile building block with demonstrated utility in drug discovery. Its bifunctional nature, combining a modifiable ester side chain with a protected nitrogen, allows for a logical and stepwise construction of complex molecular targets. The established protocols for its synthesis and subsequent functionalization, coupled with its proven application in areas such as cardiovascular research, underscore its importance for medicinal chemists. Adherence to proper safety and handling protocols is essential when working with this compound. This guide serves as a foundational resource for scientists leveraging this key intermediate in their research and development endeavors.
References
An In-Depth Technical Guide to N-Boc-3-Pyrrolidineacetic Acid Methyl Ester: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery.[1] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole, making it a privileged scaffold in the design of novel therapeutics. The N-Boc-3-pyrrolidineacetic acid methyl ester motif, in particular, serves as a versatile building block, offering multiple points for chemical modification while maintaining a defined stereochemical and conformational framework. This guide provides a comprehensive overview of the structure, synthesis, and characterization of N-Boc-3-pyrrolidineacetic acid methyl ester, tailored for professionals engaged in the intricate process of drug development.
Molecular Structure and Properties
N-Boc-3-pyrrolidineacetic acid methyl ester, systematically named methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetate, possesses a unique combination of functional groups that contribute to its utility as a synthetic intermediate.
Core Structure: The molecule is built upon a pyrrolidine ring, which can exist in various envelope and twisted conformations. The substituent at the 3-position introduces a key anchor point for further chemical elaboration.
N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrolidine nitrogen. This bulky, acid-labile group prevents unwanted side reactions at the nitrogen atom during synthetic manipulations at other parts of the molecule. Its facile removal under acidic conditions, without affecting other functional groups, is a key advantage in multi-step syntheses.
Methyl Ester: The methyl ester of the acetic acid side chain provides a reactive handle for various chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation to form peptide bonds, or reduction to the alcohol.
Below is a 2D representation of the N-Boc-3-pyrrolidineacetic acid methyl ester structure.
Caption: 2D Structure of N-Boc-3-pyrrolidineacetic acid methyl ester.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C12H21NO4 | Calculated |
| Molecular Weight | 243.30 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil | [2] |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | [2] |
| InChIKey | LIWFYAVKYUQMRE-UHFFFAOYSA-N | PubChem |
| CAS Number | 118165-31-6 | Vendor Information |
Synthesis and Mechanistic Insights
The synthesis of N-Boc-3-pyrrolidineacetic acid methyl ester is typically achieved through a multi-step process, often starting from commercially available precursors. A common and logical synthetic route involves the preparation of the corresponding carboxylic acid followed by esterification.
Part 1: Synthesis of N-Boc-3-pyrrolidineacetic Acid
A frequently employed method for the synthesis of the carboxylic acid precursor involves the protection of a suitable pyrrolidine derivative. For instance, (R)-N-Boc-3-pyrrolidineacetic acid can be synthesized from a precursor by treatment with di-tert-butyl dicarbonate (Boc2O) in a basic medium.[3] The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of Boc2O.
Caption: General synthetic workflow for N-Boc-3-pyrrolidineacetic acid methyl ester.
Experimental Protocol: Synthesis of (R)-N-Boc-3-pyrrolidineacetic Acid [3]
This protocol describes the synthesis of the carboxylic acid precursor.
-
A solution of the starting pyrrolidineacetic acid derivative is dissolved in a suitable solvent mixture, such as dioxane and aqueous sodium hydroxide.
-
Di-tert-butyl dicarbonate, dissolved in dioxane, is added to the reaction mixture at room temperature.
-
The reaction is stirred for a period of 1.5 to 3 hours to ensure complete Boc protection of the pyrrolidine nitrogen.
-
Upon completion, the reaction mixture is diluted with an organic solvent like diethyl ether, and the aqueous phase is washed.
-
The aqueous phase is then acidified with a strong acid, such as 3N HCl, to protonate the carboxylate.
-
The product, (R)-N-Boc-3-pyrrolidineacetic acid, is extracted with an organic solvent, washed, dried, and concentrated to yield the final product.
The choice of a biphasic solvent system (dioxane/water) facilitates the reaction between the water-soluble amino acid and the organic-soluble Boc-anhydride, while the base (NaOH) deprotonates the carboxylic acid and neutralizes the acid byproduct of the reaction.
Part 2: Esterification to N-Boc-3-pyrrolidineacetic Acid Methyl Ester
The final step in the synthesis is the esterification of the carboxylic acid. A standard and effective method for this transformation is the Fischer esterification.
Mechanism of Fischer Esterification:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is treated with an alcohol (methanol in this case) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (such as the alcohol or water) to regenerate the acid catalyst and yield the final ester product.
Experimental Protocol: Fischer Esterification of N-Boc-3-pyrrolidineacetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Boc-3-pyrrolidineacetic acid (1.0 equivalent) in an excess of anhydrous methanol.
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-Boc-3-pyrrolidineacetic acid methyl ester.
Spectroscopic Characterization
The structural elucidation and purity assessment of N-Boc-3-pyrrolidineacetic acid methyl ester are performed using a combination of spectroscopic techniques. While a complete set of spectral data for the target molecule is not consistently reported in a single source, data from closely related analogs provide a strong basis for interpretation.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
Boc Group: A characteristic singlet is observed around δ 1.45 ppm, integrating to 9 protons, corresponding to the three equivalent methyl groups of the tert-butyl group.[5]
-
Methyl Ester: A singlet at approximately δ 3.67 ppm, integrating to 3 protons, is indicative of the methyl group of the ester.
-
Pyrrolidine Ring Protons: A series of complex multiplets are expected in the region of δ 1.5-3.6 ppm, corresponding to the diastereotopic protons of the pyrrolidine ring and the adjacent methylene group of the acetic acid side chain.[5]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments.
-
Boc Group: Signals for the quaternary carbon and the three methyl carbons of the Boc group are expected around δ 79.0 ppm and δ 28.7 ppm, respectively.[5]
-
Ester Carbonyl: The carbonyl carbon of the methyl ester should appear around δ 173 ppm.
-
Boc Carbonyl: The carbonyl carbon of the Boc group is typically observed around δ 154.7 ppm.[5]
-
Pyrrolidine and Side Chain Carbons: The remaining carbon signals of the pyrrolidine ring and the acetic acid side chain will be found in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups.
-
C=O Stretch (Ester): A strong absorption band is expected around 1740 cm⁻¹.
-
C=O Stretch (Boc): Another strong carbonyl absorption should be present around 1690 cm⁻¹.[5]
-
C-O Stretch: Stretching vibrations for the C-O bonds of the ester and the Boc group will be observed in the fingerprint region (1300-1000 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
-
Fragmentation: A characteristic fragmentation pattern would involve the loss of the tert-butyl group or the entire Boc group.
Applications in Drug Discovery and Development
N-Boc-3-pyrrolidineacetic acid methyl ester is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively deprotect the nitrogen and modify the ester functionality, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
The pyrrolidine scaffold is a key component in numerous approved drugs and clinical candidates targeting a variety of diseases, including those affecting the central nervous system, infectious diseases, and cancer.[1] The defined stereochemistry and conformational rigidity of the pyrrolidine ring can lead to enhanced binding affinity and selectivity for biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling N-Boc-3-pyrrolidineacetic acid methyl ester and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Handling Acids and Bases: Use caution when handling strong acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide), as they are corrosive.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-Boc-3-pyrrolidineacetic acid methyl ester is a strategically important building block for medicinal chemists and drug development professionals. Its well-defined structure, coupled with the versatility of its functional groups, provides a robust platform for the synthesis of novel and complex bioactive molecules. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for its effective application in the pursuit of new therapeutic agents.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | C13H22N2O5 | CID 11380628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. uakron.edu [uakron.edu]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
A Comprehensive Technical Guide to Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate for Drug Discovery Professionals
Abstract
Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, a key chiral building block, is of significant interest to the pharmaceutical industry. Its unique structural framework, featuring a Boc-protected amine and a methyl ester functional group, renders it a versatile intermediate in the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications in modern drug discovery, supported by authoritative references. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound (CAS: 890849-27-1) is fundamental for its effective utilization in synthetic chemistry and drug design. The table below summarizes its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |
| Molecular Weight | 243.30 g/mol | [1][2] |
| Appearance | Colorless to light yellow oil | N/A |
| Boiling Point | (Predicted) 327.9±27.0 °C at 760 mmHg | N/A |
| Density | (Predicted) 1.1±0.1 g/cm³ | N/A |
| XLogP3 | 1.3 | [3] |
| Topological Polar Surface Area | 55.8 Ų | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |
| pKa | Not available | N/A |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A representative synthetic route, adapted from methodologies for similar pyrrolidine derivatives, is presented below. This protocol is based on the synthesis of the closely related (3R)-stereoisomer and general N-Boc protection procedures.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 2-(pyrrolidin-3-yl)acetate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography elution
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-(pyrrolidin-3-yl)acetate (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the stirred solution. The triethylamine acts as a base to neutralize the acidic byproduct of the reaction.
-
Boc-Protection: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes. The di-tert-butyl dicarbonate reacts with the secondary amine of the pyrrolidine ring to form the tert-butoxycarbonyl (Boc) protected amine.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product into the organic layer.
-
Wash the organic layer sequentially with water and brine to remove any remaining base and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as a colorless to light yellow oil.
-
Synthesis Workflow Diagram
Caption: A schematic representation of the synthesis of this compound.
Applications in Drug Discovery
The structural motif of this compound is a valuable scaffold in medicinal chemistry, primarily serving as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The Boc-protecting group allows for selective chemical transformations at other positions of the molecule, and the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further functionalization.
While specific examples detailing the use of CAS 890849-27-1 in the synthesis of named drugs are not prevalent in the readily available literature, the utility of the 3-substituted pyrrolidine core is well-established in the development of a wide range of therapeutic agents, including but not limited to:
-
Antiviral Agents: The pyrrolidine ring is a common feature in inhibitors of viral proteases and other enzymes essential for viral replication[4].
-
Oncology: This scaffold is utilized in the synthesis of targeted therapies that modulate the activity of kinases and other signaling proteins implicated in cancer progression[4].
-
Central Nervous System (CNS) Disorders: Pyrrolidine derivatives are integral to the development of drugs targeting neurotransmitter receptors and transporters involved in various neurological and psychiatric conditions.
Logical Relationship in Synthetic Drug Development
Caption: The strategic utility of this compound in the multi-step synthesis of complex pharmaceutical agents.
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.7 ppm), and a series of multiplets for the pyrrolidine ring and the methylene protons of the side chain. A patent for a similar compound provides an example of the expected regions for these signals[5].
-
¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyls of the Boc group and the ester, the quaternary carbon and methyls of the tert-butyl group, the methoxy carbon, and the carbons of the pyrrolidine ring and the side chain.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (243.30 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the carbamate and the ester.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery. Its well-defined structure and the presence of orthogonal protecting and functional groups make it an ideal starting material for the synthesis of a diverse array of complex and biologically relevant molecules. This guide has provided a detailed overview of its physicochemical properties, a robust synthetic protocol, and an exploration of its potential applications, thereby serving as a foundational resource for scientists and researchers dedicated to advancing pharmaceutical development.
References
- 1. Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C12H22N2O4 | CID 24730213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C12H21NO4 | CID 13425758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US11286249B2 - Pyrrolidine compounds - Google Patents [patents.google.com]
Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate molecular weight
An In-Depth Technical Guide to Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
A Core Resource for Medicinal Chemists and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in modern drug discovery. As a bifunctional molecule, it incorporates a protected nitrogen within a pyrrolidine scaffold and a reactive methyl ester side chain. This structure makes it an invaluable intermediate for creating complex molecular architectures with high therapeutic potential. This guide provides a comprehensive overview of its core physicochemical properties, with a central focus on its molecular weight, alongside detailed protocols for its synthesis and characterization, and a discussion of its applications in medicinal chemistry.
Physicochemical Properties and Structural Analysis
The utility of a synthetic building block begins with a precise understanding of its fundamental properties. This compound, also known as 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine, is a chiral compound whose identity is established by its molecular formula, weight, and structure.
Molecular Structure and Core Data
The molecule consists of a five-membered pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group. A methyl acetate moiety is attached at the C-3 position of the ring. The Boc group serves to prevent unwanted reactions at the nitrogen atom, allowing for selective modification at other positions, while the methyl ester provides a handle for further chemical transformations such as hydrolysis or amidation.
The molecular formula for this compound is C₁₂H₂₁NO₄. Based on this formula, the exact molecular weight can be calculated. Isomers of this compound, such as tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, share the same molecular formula and weight[1].
Table 1: Core Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 243.30 g/mol | [1] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1] |
| IUPAC Name | This compound | - |
| CAS Number | 194632-18-3 | - |
| Common Synonyms | 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine, Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetate | - |
| Appearance | Colorless to pale yellow oil or solid | General Knowledge |
Synthesis and Characterization
The synthesis of substituted pyrrolidines is a cornerstone of medicinal chemistry. The preparation of this compound typically involves a multi-step sequence starting from commercially available precursors.
Representative Synthetic Workflow
A common and logical pathway involves the modification of a pre-existing pyrrolidine ring. For instance, a synthesis could begin with a suitable 3-substituted pyrrolidine derivative, which is first N-protected with a Boc group, followed by the elaboration of the side chain to introduce the methyl ester functionality. The choice of reagents and conditions is critical to ensure high yield and purity.
Below is a diagram illustrating a conceptual synthetic workflow.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol: N-Boc Protection
This protocol details the first critical step in many syntheses of this and related compounds: the protection of the pyrrolidine nitrogen. This step is foundational for controlling regioselectivity in subsequent reactions[2].
Objective: To synthesize tert-butyl 3-(carboxymethyl)pyrrolidine-1-carboxylate from pyrrolidine-3-acetic acid.
Materials:
-
Pyrrolidine-3-acetic acid hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Solvent (e.g., Dichloromethane (DCM) or a Dioxane/Water mixture)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve pyrrolidine-3-acetic acid hydrochloride in the chosen solvent system (e.g., 1:1 dioxane/water).
-
Basification: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaHCO₃ or TEA) portion-wise until the pH is ~8-9 to neutralize the hydrochloride salt and deprotonate the carboxylic acid.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise to the cooled reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Acidify the reaction mixture to pH ~2-3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting N-Boc protected acid can be purified by silica gel column chromatography if necessary, though it is often carried forward to the esterification step without further purification.
Analytical Characterization
Verifying the identity and purity of the final product is paramount. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
-
Mass Spectrometry (MS): ESI-MS would confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to 244.15, confirming the mass of 243.30 g/mol . HRMS provides the elemental composition, offering unambiguous confirmation of the molecular formula[3].
-
¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the Boc group (a singlet at ~1.46 ppm, 9H), the methoxy group of the ester (a singlet at ~3.67 ppm, 3H), and a series of multiplets for the protons on the pyrrolidine ring and the adjacent CH₂ group[2][4].
-
¹³C NMR Spectroscopy: The carbon spectrum would display distinct peaks for the carbonyls of the Boc group and the ester, the quaternary carbon of the tert-butyl group, the methoxy carbon, and the carbons of the pyrrolidine ring.
Applications in Drug Development
The true value of this compound lies in its role as a versatile scaffold in medicinal chemistry. Pyrrolidine rings are prevalent in a vast number of biologically active compounds and approved drugs[5].
Role as a Chiral Building Block
This compound serves as an excellent starting point for creating more complex molecules. The two functional handles—the protected amine and the ester—can be manipulated sequentially to build libraries of compounds for screening.
Caption: Key transformations of the title compound in drug discovery.
-
Amine Deprotection: The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the secondary amine. This free amine can then undergo a wide range of reactions, including amide bond formation, reductive amination, or arylation, to introduce new substituents[6][7].
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is another key functional group for amide coupling (e.g., using HATU or EDC coupling reagents). Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification[8].
This dual functionality allows chemists to systematically explore the chemical space around the pyrrolidine core, a critical process in lead optimization to improve potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
-
Hazards: While specific toxicity data is not widely available, related compounds can cause skin and serious eye irritation, as well as respiratory irritation[1]. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is a high-value synthetic intermediate whose utility is defined by its precise molecular weight of 243.30 g/mol and its bifunctional nature. The strategic placement of a protected amine and a modifiable ester on a pyrrolidine scaffold provides medicinal chemists with a robust platform for the synthesis of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the complex process of drug discovery and development.
References
- 1. tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C12H21NO4 | CID 13425758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Introduction to 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine and its Analogs
An In-depth Technical Guide to the Safety and Hazards of 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine. As specific safety and toxicological data for this compound are not extensively published, this guide synthesizes information from safety data sheets (SDS) of structurally similar pyrrolidine derivatives to provide a robust framework for risk assessment and management. This approach, known as read-across, is a scientifically validated method for predicting the hazard profile of a substance in the absence of direct experimental data.
1-Boc-3-(methoxycarbonylmethyl)pyrrolidine is a substituted pyrrolidine derivative, a class of heterocyclic compounds widely used as building blocks in medicinal chemistry and organic synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it a stable intermediate for further chemical modifications. Due to the limited availability of direct safety data, this guide will draw upon information from several close structural analogs to build a reliable safety profile.
The primary analogs referenced include:
-
(R)-Methyl 1-Boc-pyrrolidine-3-carboxylate
-
1-Boc-3-pyrrolidinol
-
(S)-1-Boc-2-(aminomethyl)pyrrolidine
-
1-Boc-3-(aminomethyl)pyrrolidine
The logical basis for this analog-based assessment is illustrated below.
Caption: Logic diagram for analog-based hazard assessment.
Hazard Identification and Classification
Based on a consolidated review of its analogs, 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine should be treated as a hazardous substance. The anticipated Globally Harmonized System (GHS) classification is summarized below.
Table 1: Synthesized GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning |
This classification is predictive and based on data from analogs like (R)-Methyl 1-Boc-pyrrolidine-3-carboxylate, 1-Boc-3-pyrrolidinol, and 1-Boc-3-methoxypyrrolidine.[1][2][3]
Summary of Potential Hazards:
-
Oral Toxicity: Harmful if ingested.[3]
-
Skin Irritation: Expected to cause skin irritation upon direct contact.[2][4]
-
Eye Irritation: Poses a risk of serious eye irritation.[2][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][4][5]
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[5][6][7] However, it should be kept away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][6]
-
Hazardous Decomposition Products: Combustion will likely produce toxic gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[5][7][8]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling is critical to minimize exposure. The following workflow must be adhered to at all times.
Caption: Standard workflow for safely handling the compound.
Engineering Controls
All work with 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] Eyewash stations and safety showers must be readily accessible.[2][6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Minimum Requirement | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields. | Protects against splashes and airborne particles. |
| Chemical splash goggles are required when there is a significant risk of splashing.[10] | Provides a complete seal around the eyes. | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[9] | Prevents skin irritation and absorption. Gloves must be inspected before use and disposed of properly after handling.[5] |
| Skin & Body Protection | A laboratory coat is mandatory. | Protects skin and personal clothing from contamination.[9] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. | If handling large quantities or if a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used.[2][5] |
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The recommended storage temperature, based on analogs, is between 2-8°C.[3][9][11]
-
Stability: The compound is stable under recommended storage conditions.[5][6] Avoid exposure to moisture and incompatible materials.[5]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[6][12]
Emergency Procedures
Immediate and appropriate action is crucial in the event of accidental exposure or release.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][13] |
Accidental Release Measures (Spills)
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. For solid spills, avoid creating dust.
-
Absorb: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[9]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5]
-
Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Disposal Considerations
Disposal of 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine and its containers must be handled in accordance with all federal, state, and local environmental regulations.
-
Product: Unused or waste material should be disposed of by a licensed professional waste disposal service. Consider chemical incineration in a facility equipped with an afterburner and scrubber.[5]
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of as unused product.[5] Do not reuse empty containers.
Under no circumstances should this chemical be disposed of down the drain.
Conclusion
While 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine lacks a comprehensive, dedicated safety profile, a thorough analysis of its structural analogs provides a reliable basis for establishing safe handling protocols. This compound should be treated as harmful if swallowed and as an irritant to the skin, eyes, and respiratory system. Strict adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is essential for ensuring the safety of all laboratory personnel and the protection of the environment.
References
- 1. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 1-BOC-3-METHOXYPYRROLIDINE | 146257-03-6 [amp.chemicalbook.com]
- 4. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.no [fishersci.no]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. peptide.com [peptide.com]
Spectroscopic Characterization of N-Boc-3-pyrrolidineacetic acid methyl ester: A Technical Guide
Introduction
N-Boc-3-pyrrolidineacetic acid methyl ester is a valuable chiral building block in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, and the acetic acid methyl ester side chain provides a versatile handle for further synthetic modifications. The tert-butyloxycarbonyl (Boc) protecting group ensures controlled reactivity at the nitrogen atom, making it an ideal intermediate for complex molecule synthesis.
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for N-Boc-3-pyrrolidineacetic acid methyl ester, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic signatures is paramount for researchers in confirming the structure, assessing the purity, and monitoring the progress of reactions involving this important synthetic intermediate. The following sections detail the expected spectral features and provide standardized protocols for data acquisition.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The structure and atom numbering scheme for N-Boc-3-pyrrolidineacetic acid methyl ester are presented below.
Commercial availability of Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
An In-depth Technical Guide to the Commercial Availability and Application of Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. It delves into its commercial availability, quality control, chemical reactivity, and applications, offering field-proven insights for professionals in drug discovery and organic synthesis.
Section 1: Chemical Identity and Physicochemical Properties
This compound (CAS No. 890849-27-1) is a substituted pyrrolidine derivative. The molecule incorporates two critical features for synthetic utility: a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a methyl ester functional group at the terminus of the C3-substituent. The Boc group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of modern peptide and heterocyclic chemistry. The methyl ester offers a reactive handle for saponification or amidation, enabling further molecular elaboration.
Caption: 2D Structure of the title compound.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Number | 890849-27-1 | [1] |
| Molecular Formula | C12H21NO4 | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC |[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Monoisotopic Mass | 243.14705815 Da | [2] |
| XLogP3 | 1.5 | [2] |
| Polar Surface Area | 55.8 Ų | [2] |
| Rotatable Bond Count | 5 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 4 |[2] |
Section 2: Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers specializing in building blocks for research and development. It is typically not produced under Good Manufacturing Practices (GMP) and is intended for research use only. When procuring this material, researchers should prioritize suppliers who provide comprehensive analytical data to ensure batch-to-batch consistency.
Table 3: Representative Commercial Suppliers
| Supplier | Purity (Typical) | Notes |
|---|---|---|
| Angene Chemical | ≥95% | Provides Safety Data Sheets and basic specifications.[1] |
| BLD Pharm | ≥95% | Offers various pack sizes and provides access to analytical data like NMR and LC-MS.[3] |
| Echemi | Varies | A platform connecting various suppliers, primarily from China.[4] |
| ChemicalBook | Varies | Acts as a directory for numerous global suppliers.[5] |
Note: This is not an exhaustive list. Availability and stock levels should be confirmed directly with suppliers.
The procurement process for a non-GMP research chemical involves several key decision points, from initial supplier screening to final material acceptance, which are critical for ensuring the integrity of subsequent experiments.
Caption: Standard procurement workflow for research chemicals.
Section 3: Quality Control and Analytical Characterization
Given its role as a precursor in multi-step syntheses, verifying the identity and purity of this compound is a non-negotiable step. The presence of impurities, such as isomers or residual starting materials, can lead to unforeseen side reactions and complicate the purification of downstream products. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for robust quality control.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute 1:100 in the initial mobile phase for analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Analysis: Look for the protonated molecular ion [M+H]⁺.
-
-
Self-Validation/Trustworthiness: The expected outcome is a single major peak in the chromatogram with a corresponding mass signal that confirms the molecular weight. The presence of significant secondary peaks would indicate impurities requiring further investigation or purification of the batch.
Table 4: Expected Analytical Data
| Analysis Type | Expected Result |
|---|---|
| ¹H NMR (CDCl₃) | Peaks corresponding to the Boc group (~1.46 ppm, 9H), pyrrolidine ring protons (1.6-3.6 ppm, 7H), and methyl ester group (~3.67 ppm, 3H). |
| LC-MS (ESI+) | Expected [M+H]⁺ = 244.15 |
Caption: A self-validating QC workflow for incoming materials.
Section 4: Synthesis and Chemical Reactivity
While commercially available, understanding the synthesis of this building block provides insight into potential impurities. A common route involves the modification of a pre-formed Boc-protected pyrrolidine scaffold. The reactivity of the molecule is dominated by the two functional groups: the Boc-protected amine and the methyl ester.
Caption: Key reactions involving the title compound.
Protocol: Boc Deprotection
Causality: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group, liberating the secondary amine for subsequent reactions such as amide coupling or reductive amination. Dichloromethane (DCM) is a common solvent that is inert to the reaction conditions.
-
Setup: Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add TFA (5-10 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Protocol: Methyl Ester Hydrolysis
Causality: Lithium hydroxide (LiOH) is a strong nucleophile that saponifies the methyl ester to the corresponding carboxylate salt. A mixed solvent system of THF/water is used to ensure the solubility of both the organic substrate and the inorganic base.
-
Setup: Dissolve the starting material (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Reaction: Add LiOH (1.5-3.0 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once complete, acidify the reaction mixture to pH ~3-4 with 1N HCl. Extract the carboxylic acid product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Section 5: Applications in Research and Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6] Its rigid, non-planar structure allows for the precise positioning of substituents in three-dimensional space, which is critical for optimizing interactions with biological targets.
This compound is a versatile building block used to install a 3-(carboxymethyl)pyrrolidine moiety. This structural motif is valuable for several reasons:
-
Vectorial Projection: It projects a carboxylic acid (or a derivative thereof) away from the core pyrrolidine ring, which can be used to target specific pockets in a protein binding site or to improve physicochemical properties like solubility.
-
Scaffold Hopping: It can serve as an isostere or replacement for other cyclic or acyclic structures during lead optimization. The tert-butyl group, in particular, is a common feature in bioactive compounds.[7]
-
Fragment-Based Drug Discovery (FBDD): The deprotected core can be used as a fragment for screening or elaborated into more complex structures.
This building block has been cited in patents as an intermediate for the synthesis of more complex molecules, highlighting its utility in the discovery of novel therapeutics.[8]
Section 6: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. The safety profile is determined by its functional groups and potential reactivity.
Table 5: GHS Hazard Information
| Hazard Statement | Code | Description | Source |
|---|---|---|---|
| Harmful if swallowed | H302 | May cause harm if ingested. | [1] |
| Causes skin irritation | H315 | Can cause redness, pain, and itching upon skin contact. | [1] |
| Causes serious eye irritation | H319 | Can cause significant eye irritation, redness, and pain. | [1] |
| May cause respiratory irritation | H335 | Inhalation of dust or vapor may irritate the respiratory tract. |[1] |
Protocol: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong acids, bases, and oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.[1]
-
Skin: Wash off with soap and plenty of water.[1]
-
Inhalation: Move the person to fresh air.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1] In all cases of exposure, seek medical attention and show the Safety Data Sheet to the attending physician.[1]
-
References
- 1. angenechemical.com [angenechemical.com]
- 2. tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C12H21NO4 | CID 13425758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 141699-57-2|tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. biosolveit.de [biosolveit.de]
- 7. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C12H22N2O4 | CID 24730213 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of the Boc Protecting Group in Pyrrolidine Derivatives: A Technical Guide
<-33>
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the manipulation of nitrogen-containing heterocycles like pyrrolidine.[1] The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, making the strategic protection and deprotection of its nitrogen atom critical for successful multi-step synthesis.[2][3] This guide provides an in-depth exploration of the Boc group's function in the context of pyrrolidine derivatives. It details the causality behind its widespread adoption, its influence on the reactivity and conformation of the pyrrolidine ring, and provides validated, step-by-step protocols for its introduction and removal. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this indispensable tool with precision and efficacy.
Introduction: The Strategic Imperative for Amine Protection
In the synthesis of complex molecules, particularly in pharmaceutical development, the pyrrolidine nucleus is a favored structural motif. Its saturated, three-dimensional structure allows for a thorough exploration of pharmacophore space.[2] However, the secondary amine within the pyrrolidine ring is a reactive nucleophile and base. Unmasked, this amine can engage in undesirable side reactions, complicating synthetic pathways and reducing yields.
Protecting groups are molecular "masks" that temporarily block a reactive functional group, rendering it inert to specific reaction conditions.[4] The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its unique combination of stability and controlled lability.[1] It converts the pyrrolidine amine into a significantly less reactive carbamate, providing the necessary control to orchestrate complex molecular transformations.[1][5]
Why Boc for Pyrrolidine Derivatives?
The selection of a protecting group is a critical strategic decision in synthesis design. The Boc group's prominence in pyrrolidine chemistry is due to several key advantages:
-
Robust Stability: The Boc group is stable to a wide range of reagents, including strong bases, nucleophiles, and conditions for catalytic hydrogenation.[4][6] This stability allows for a broad scope of subsequent chemical modifications to other parts of the molecule without disturbing the protected nitrogen.
-
Facile Introduction: The Boc group is typically installed in high yield under mild conditions using di-tert-butyl dicarbonate ((Boc)₂O), a commercially available and easy-to-handle reagent.[1][7]
-
Selective Cleavage: Its removal is reliably achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][10] This acid-lability provides a clean and efficient deprotection pathway.
-
Orthogonality: The Boc group's acid-lability makes it "orthogonal" to other common protecting groups.[5] For instance, it can be selectively removed in the presence of base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) or groups removed by hydrogenolysis, such as Cbz (benzyloxycarbonyl).[4][11] This orthogonality is fundamental to complex, multi-step syntheses where different functional groups must be unmasked sequentially.[11][12]
Core Technical Section 1: Introduction of the Boc Group (Protection)
The standard method for N-Boc protection of pyrrolidine involves its reaction with di-tert-butyl dicarbonate, often referred to as Boc anhydride.[1] The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen onto one of the electrophilic carbonyl carbons of the anhydride.
Reaction Mechanism
The mechanism is a straightforward nucleophilic acyl substitution. The pyrrolidine amine attacks a carbonyl of the Boc anhydride.[13] This forms a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate anion. This unstable anion subsequently breaks down into carbon dioxide and a tert-butoxide anion, which is protonated by the newly acylated pyrrolidine, driving the reaction to completion.[13]
Caption: Mechanism of Boc protection using Boc anhydride.
Validated Experimental Protocol: N-Boc Protection of Pyrrolidine
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion.
Materials:
-
Pyrrolidine (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) (optional, 1.1 equiv.)[14]
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolution: Dissolve pyrrolidine (1.0 equiv.) in DCM to a concentration of 0.5 M in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the stirred solution. Causality Note: Portion-wise addition helps to control any potential exotherm. While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine can be used to scavenge the acidic proton, particularly if the substrate is sensitive.[14]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
In-Process Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The N-Boc-pyrrolidine product will have a higher Rf value than the starting pyrrolidine. The reaction is complete when the starting material spot is no longer visible.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Trustworthiness Note: The bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Final Validation: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[15][16][17]
Quantitative Data Comparison
| Reagent | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| (Boc)₂O | DCM | None | 0 to RT | 2-4 | >95% | [14] |
| (Boc)₂O | THF | Et₃N | RT | 3 | ~98% | [18] |
| (Boc)₂O | H₂O/Dioxane | NaHCO₃ | RT | 12 | >90% | [19] |
| Table 1: Comparison of common Boc protection conditions. |
Core Technical Section 2: The Influence of the Boc Group on Pyrrolidine Reactivity
The introduction of the bulky Boc group does more than just mask the nitrogen's nucleophilicity; it fundamentally alters the steric and electronic properties of the pyrrolidine ring, which can be strategically exploited.
Steric and Conformational Effects
The large tert-butyl group imposes significant steric hindrance around the nitrogen atom. This steric bulk influences the puckering of the five-membered pyrrolidine ring, a phenomenon known as "pseudorotation".[2] The preferred conformation can dictate the facial selectivity of subsequent reactions on the ring. For example, substituents can be directed to either a pseudo-equatorial or pseudo-axial position to minimize steric strain, an effect that has been leveraged in the synthesis of conformationally constrained proline analogues.[20]
Electronic Effects and Directed Metalation
The carbamate functionality of the N-Boc group is electron-withdrawing, which slightly acidifies the protons on the carbons adjacent (α) to the nitrogen. This electronic effect, combined with the ability of the carbonyl oxygen to coordinate with organolithium bases, makes the N-Boc group a powerful directing group for lithiation.[21]
This process, known as directed ortho metalation (DoM) in aromatic systems, allows for the regioselective deprotonation of the α-position. Treatment of N-Boc pyrrolidine with a strong base like sec-butyllithium (s-BuLi), often in the presence of a chelating agent like TMEDA or a chiral ligand like (-)-sparteine, generates a stabilized α-lithiated intermediate.[22][23] This nucleophilic intermediate can then be trapped with various electrophiles (e.g., alkyl halides, silyl chlorides, aldehydes) to afford α-substituted pyrrolidine derivatives with high regioselectivity.[22][24]
Caption: Workflow for α-functionalization via directed lithiation.
This strategy has been extensively studied for the enantioselective functionalization of N-Boc pyrrolidine, providing access to valuable chiral building blocks.[25][26]
Core Technical Section 3: Removal of the Boc Group (Deprotection)
The cleavage of the Boc group is a critical step, regenerating the free amine for further transformations or as the final step in a synthesis. The most common and reliable method is acid-catalyzed hydrolysis.[9]
Reaction Mechanism
The deprotection mechanism is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid.[9] This is followed by the cleavage of the carbon-oxygen bond to form the free amine (as its conjugate acid salt), carbon dioxide, and a stable tert-butyl cation.[10] The tert-butyl cation is typically scavenged by nucleophiles in the reaction mixture or eliminates a proton to form isobutylene gas.[9][19]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Validated Experimental Protocol: Boc Deprotection with TFA
This protocol describes a standard and highly efficient method for Boc cleavage.
Materials:
-
N-Boc-pyrrolidine derivative (1.0 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5-10 equiv., or as a 25-50% solution in DCM)[27]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH for basification
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolution: Dissolve the N-Boc-pyrrolidine derivative in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C. Causality Note: Anhydrous conditions prevent water from competing with the substrate. Cooling mitigates the exothermicity of mixing acid and solvent and can prevent side reactions with sensitive substrates.
-
Acid Addition: Add trifluoroacetic acid dropwise to the stirred solution. A common condition is using a 1:1 mixture of TFA and DCM.[27]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-2 hours.
-
In-Process Validation (TLC/LC-MS): Monitor the disappearance of the starting material by TLC or LC-MS. The product, the pyrrolidine salt, will be at the baseline on silica gel TLC.
-
Workup and Isolation:
-
Method A (Concentration): Remove the volatiles (DCM and excess TFA) under reduced pressure. The resulting residue is the pyrrolidinium trifluoroacetate salt, which can often be used directly in the next step.
-
Method B (Basification/Extraction): After concentration, dissolve the residue in water and carefully basify with saturated NaHCO₃ or 1M NaOH to pH > 10. Extract the free amine into an organic solvent like DCM or ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the free pyrrolidine derivative. Trustworthiness Note: This method provides the neutral amine, but care must be taken with volatile or highly water-soluble pyrrolidines, where extraction can be inefficient.
-
-
Final Validation: Characterize the final product by NMR and Mass Spectrometry to confirm identity and purity.
Comparison of Deprotection Reagents
| Reagent | Solvent | Temperature (°C) | Key Advantages/Disadvantages | Reference |
| TFA | DCM | 0 to RT | Adv: High efficiency, volatile byproducts easy to remove. Disadv: Corrosive, harsh for very acid-sensitive groups. | [27][28] |
| 4M HCl | Dioxane or EtOAc | RT | Adv: Provides HCl salt directly, common reagent. Disadv: Dioxane is a peroxide former; can be slower than TFA. | [10][29] |
| TsOH·H₂O | DME | 40 | Adv: Avoids volatile/corrosive acids like TFA/HCl. Disadv: Requires heating, non-volatile acid requires purification step. | |
| Table 2: Common reagents for Boc deprotection. |
Applications in Drug Development & Synthesis
The strategic use of the Boc group is a recurring theme in the synthesis of pharmaceuticals containing the pyrrolidine scaffold. Chiral N-Boc-protected 3-amino/hydroxy-pyrrolidines are crucial intermediates in the synthesis of numerous pharmacologically active agents, including antibacterials, immunomodulators, and kinase inhibitors.[30]
For example, in syntheses of complex inhibitors for neuronal nitric oxide synthase (nNOS), replacing a benzyl protecting group with a Boc group significantly improved the overall yield and functional group compatibility of the synthetic route.[31] Similarly, the synthesis of drugs like Vildagliptin and Daclatasvir relies on steps where the Boc group is removed under acidic conditions in the final stages to reveal the active pyrrolidine nitrogen.[32] The reliability of Boc group chemistry is a key enabler for the efficient and scalable production of these vital medicines.[33]
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the synthetic chemist's arsenal for the manipulation of pyrrolidine derivatives. Its unique balance of stability to a wide range of reaction conditions and its clean, facile removal under acidic protocols makes it a superior choice for complex, multi-step syntheses.[4] Furthermore, the steric and electronic influence of the Boc group can be strategically harnessed to control the conformation and direct the regioselective functionalization of the pyrrolidine ring. The validated protocols and mechanistic insights presented in this guide underscore the reliability and versatility of Boc chemistry, solidifying its role as a foundational strategy in modern drug discovery and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. echemi.com [echemi.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. Protective Groups [organic-chemistry.org]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Regioselective directed lithiation of N-Boc 3-hydroxypyrrolidine. Synthesis of 2-substituted 4-hydroxypyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 23. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Boc Deprotection - TFA [commonorganicchemistry.com]
- 28. nbinno.com [nbinno.com]
- 29. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a quintessential structural motif in the landscape of medicinal chemistry.[1][2][3] Its prevalence in a vast array of natural products, alkaloids, and perhaps most notably, in numerous FDA-approved pharmaceuticals, underscores its significance as a "privileged scaffold."[4][5] This guide provides a comprehensive technical overview of the pyrrolidine core, delving into its fundamental physicochemical properties, diverse synthetic strategies, and extensive applications in drug discovery across various therapeutic areas. We will explore the causality behind synthetic choices, the stereochemical nuances that dictate biological activity, and the structure-activity relationships (SAR) that guide the design of potent and selective therapeutic agents. This document is intended to serve as a valuable resource for professionals engaged in the art and science of drug development, offering both foundational knowledge and field-proven insights into this versatile heterocyclic system.
The Pyrrolidine Ring: A Privileged Scaffold in Drug Design
The five-membered pyrrolidine ring, also known as tetrahydropyrrole, is a saturated heterocycle that has garnered immense interest from medicinal chemists.[2][6][7] This interest is not unfounded; the scaffold possesses a unique combination of properties that make it highly amenable to drug design.
1.1. Physicochemical Properties and Pharmacokinetic Implications
Unlike its aromatic counterpart, pyrrole, the saturated nature of the pyrrolidine ring imparts a three-dimensional, non-planar structure. This "pseudorotation" allows for a more thorough exploration of pharmacophore space, a critical aspect in achieving optimal ligand-receptor interactions.[6][8] The sp³-hybridized carbons of the pyrrolidine ring contribute to the molecule's stereochemistry, offering multiple chiral centers that can be strategically manipulated to enhance target selectivity and reduce off-target effects.[6][8]
The nitrogen atom within the ring can act as a hydrogen bond acceptor, and when unsubstituted, the N-H group can serve as a hydrogen bond donor. This dual capability facilitates interactions with biological targets. Furthermore, the pyrrolidine motif often enhances the aqueous solubility of a molecule, a desirable property for improving pharmacokinetic profiles.
1.2. Prevalence in Nature and Medicine
The pyrrolidine scaffold is a recurring theme in nature, forming the core of many alkaloids like nicotine and hygrine, as well as the amino acids proline and hydroxyproline.[4][7] Its presence extends significantly into the realm of synthetic drugs. In fact, the pyrrolidine ring is one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs.[6] Examples of marketed drugs containing a pyrrolidine moiety span a wide range of therapeutic areas, including:
-
Antihypertensives: Captopril and Enalapril (ACE inhibitors)[9]
-
Antivirals: Asunaprevir and Ombitasvir (Hepatitis C)[4]
-
Antidiabetics: Vildagliptin and Saxagliptin (DPP-4 inhibitors)[9]
-
Antibacterials: Clindamycin and Meropenem[9]
This widespread success solidifies the pyrrolidine ring's status as a privileged scaffold in medicinal chemistry.
Synthetic Strategies for Constructing the Pyrrolidine Core
The synthesis of pyrrolidine derivatives is a well-explored area of organic chemistry, with numerous methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. Broadly, these strategies can be categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the de novo construction of the ring.
2.1. Functionalization of Pre-formed Pyrrolidine Scaffolds
A common and efficient strategy involves starting with commercially available and often chiral pyrrolidine building blocks, such as proline and its derivatives.[4][10] This approach is particularly advantageous for ensuring the production of optically pure compounds.[4]
Protocol: Synthesis of a Prolinol Derivative
A foundational step in the synthesis of many pyrrolidine-containing drugs is the reduction of proline to (S)-prolinol.[4][10]
-
Step 1: Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend L-proline in anhydrous tetrahydrofuran (THF).
-
Step 2: Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF to the suspension.
-
Step 3: Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Step 4: Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Step 5: Work-up and Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude (S)-prolinol, which can be further purified by distillation or crystallization.
Causality: The use of a powerful reducing agent like LiAlH₄ is necessary to reduce the carboxylic acid of proline to the primary alcohol of prolinol. The chiral integrity of the starting material is maintained throughout this process, providing a valuable chiral building block.
2.2. De Novo Synthesis of the Pyrrolidine Ring
The construction of the pyrrolidine ring from acyclic precursors offers greater flexibility in introducing diverse substitution patterns. One of the most powerful methods for this is the [3+2] cycloaddition reaction.
Protocol: [3+2] Cycloaddition using Azomethine Ylides
This reaction involves the cycloaddition of an azomethine ylide with an electron-deficient alkene.[11]
-
Step 1: Generation of the Azomethine Ylide: In a suitable solvent, react an α-amino acid ester with an aldehyde or ketone to form an imine. In the presence of a Lewis acid or by heating, this imine can generate the azomethine ylide.
-
Step 2: Cycloaddition: Introduce the electron-deficient alkene (e.g., a maleimide or an acrylate) to the reaction mixture containing the azomethine ylide.
-
Step 3: Reaction Monitoring and Work-up: Allow the reaction to proceed at the appropriate temperature, monitoring its progress by TLC. Upon completion, perform a standard aqueous work-up.
-
Step 4: Purification: Purify the resulting substituted pyrrolidine by column chromatography.
Causality: The [3+2] cycloaddition is a highly efficient and stereocontrolled method for constructing the five-membered pyrrolidine ring in a single step. The choice of starting materials directly dictates the substitution pattern on the final product.
Caption: A simplified workflow of the [3+2] cycloaddition reaction.
Biological Activities and Therapeutic Applications
The versatility of the pyrrolidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.[3][9] This has led to their development as drugs for a multitude of diseases.
3.1. Anticancer Activity
Pyrrolidine-based compounds have shown significant promise as anticancer agents.[12][13] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR).[12] The structural flexibility of the pyrrolidine ring allows for the design of derivatives with improved potency and selectivity, as well as reduced off-target effects.[12] For instance, certain spirooxindole pyrrolidine hybrids have demonstrated potent antifungal and anticancer activities.[9]
3.2. Antiviral Activity
A significant number of antiviral drugs, particularly those targeting the hepatitis C virus (HCV), incorporate a pyrrolidine moiety.[4] These drugs often act as inhibitors of viral enzymes essential for replication, such as the NS3 serine protease.[4] The development of these agents has been a major advancement in the treatment of chronic hepatitis C.
3.3. Central Nervous System (CNS) Activity
The pyrrolidine scaffold is also a privileged structure in the discovery of drugs targeting the central nervous system.[14] Racetam compounds, such as aniracetam, which are used to improve cognitive function, feature a pyrrolidin-2-one core.[9] The ability to fine-tune the physicochemical properties of pyrrolidine derivatives allows for the optimization of blood-brain barrier penetration, a critical factor for CNS-acting drugs.
3.4. Antidiabetic Activity
Several dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes, are based on the pyrrolidine scaffold. Vildagliptin is a prime example where the pyrrolidine ring plays a crucial role in binding to the active site of the DPP-4 enzyme.[4]
Table 1: Selected FDA-Approved Drugs Containing a Pyrrolidine Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action |
| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor[9] |
| Vildagliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor[4][9] |
| Asunaprevir | Antiviral (HCV) | NS3/4A Protease Inhibitor[4] |
| Aniracetam | Nootropic (CNS) | AMPA Receptor Modulator[9] |
| Meropenem | Antibacterial | Carbapenem Antibiotic[4] |
Structure-Activity Relationship (SAR) and Drug Design Principles
The study of structure-activity relationships is paramount in optimizing the therapeutic potential of pyrrolidine-based compounds. The stereochemistry and substitution pattern of the pyrrolidine ring can have a profound impact on biological activity.
For instance, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, a key enzyme in bacterial resistance, SAR studies revealed that specific substitutions at different positions on a pyrrolidine pentamine scaffold were critical for inhibitory activity.[15][16] Truncations to the molecule led to a loss of activity, highlighting the importance of the overall molecular architecture.[15]
Caption: The iterative process of SAR-guided drug design.
Future Directions and Conclusion
The pyrrolidine scaffold continues to be a fertile ground for drug discovery.[1][9] Recent advances in asymmetric synthesis and organocatalysis are providing even more efficient and selective ways to construct chiral pyrrolidine derivatives.[17][18][19] The exploration of novel biological targets and the application of computational methods in drug design will undoubtedly lead to the discovery of new and improved pyrrolidine-based therapeutics.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to a C12H21NO4 Pyrrolidine Derivative: (2S,4R)-1-tert-butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of the synthesis, characterization, and application of the C12H21NO4 pyrrolidine derivative, (2S,4R)-1-tert-butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate. It is designed to offer full editorial control in its structure, ensuring an in-depth and logical flow of information.
Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a fundamental scaffold in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its conformational rigidity and the stereochemical complexity that can be introduced at its various positions make it a privileged structure in drug design. The amino acids L-proline and L-hydroxyproline are naturally occurring and readily available chiral building blocks that serve as common starting materials for the synthesis of more complex pyrrolidine derivatives.[1]
This guide focuses on a specific C12H21NO4 derivative: (2S,4R)-1-tert-butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate . This compound is a valuable intermediate in organic synthesis, particularly for the introduction of a 4-substituted proline mimic into peptide and non-peptide structures. The N-Boc protecting group allows for controlled peptide coupling reactions, while the methyl ester at the 2-position provides a handle for further chemical modification. The methoxy group at the 4-position offers a specific steric and electronic profile that can be exploited to modulate the biological activity and pharmacokinetic properties of a target molecule.
Synthesis and Purification: A Validated Protocol
The synthesis of (2S,4R)-1-tert-butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is typically achieved through a two-step process starting from the commercially available N-Boc-trans-4-hydroxy-L-proline. The following protocol is a robust and scalable method for its preparation.
Part 1: Methyl Esterification of N-Boc-trans-4-hydroxy-L-proline
The first step involves the esterification of the carboxylic acid moiety. This is a crucial step to protect the carboxylic acid and prevent its interference in the subsequent O-alkylation step.
Experimental Protocol:
-
Reaction Setup: To a solution of N-Boc-trans-4-hydroxy-L-proline (1 equivalent) in methanol, add trimethylsilyl chloride (TMSCl, 2 equivalents) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline methyl ester as a white solid or a clear oil.[3]
Part 2: O-Alkylation to Introduce the Methoxy Group
The second step is the methylation of the hydroxyl group at the 4-position. A common and effective method is the Williamson ether synthesis.
Experimental Protocol:
-
Reaction Setup: Dissolve the N-Boc-trans-4-hydroxy-L-proline methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 1.2 equivalents) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (CH3I, 1.5 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure (2S,4R)-1-tert-butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the target compound.
Characterization and Quality Control
The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.
| Technique | Expected Outcome |
| ¹H NMR | Peaks corresponding to the Boc group, methyl ester, methoxy group, and the pyrrolidine ring protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for all 12 carbon atoms, including the carbonyls of the Boc and ester groups, the methoxy carbon, and the carbons of the pyrrolidine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C12H21NO4). |
| Chiral HPLC | A single enantiomeric peak, confirming the retention of stereochemistry. |
Applications in Drug Discovery and Development
Substituted prolines like (2S,4R)-1-tert-butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate are valuable tools for medicinal chemists.
-
Peptidomimetics: Incorporation of this building block into a peptide sequence can induce specific conformational constraints, leading to enhanced biological activity, selectivity, and metabolic stability.
-
Scaffold for Novel Heterocycles: The pyrrolidine ring can serve as a scaffold for the synthesis of more complex heterocyclic systems with potential therapeutic applications.
-
Probing Structure-Activity Relationships (SAR): The 4-methoxy group allows for the systematic exploration of how steric and electronic modifications at this position influence ligand-receptor interactions.
Logical Relationship Diagram
Caption: Applications in drug discovery.
Conclusion
The C12H21NO4 pyrrolidine derivative, (2S,4R)-1-tert-butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate, is a synthetically accessible and highly versatile building block for drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively synthesize, characterize, and utilize this and similar substituted pyrrolidines in their scientific endeavors. The continued exploration of such novel scaffolds will undoubtedly contribute to the development of the next generation of therapeutics.
References
Methodological & Application
Preparation of N-Boc-3-pyrrolidineacetic acid methyl ester: A Detailed Guide for Synthetic Chemists
Introduction: The Significance of a Versatile Building Block
N-Boc-3-pyrrolidineacetic acid methyl ester is a crucial chiral building block in contemporary drug discovery and development. Its substituted pyrrolidine scaffold is a key pharmacophore in a multitude of biologically active molecules, including inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes, and various antiviral and anticancer agents. The presence of the N-Boc protecting group facilitates synthetic manipulations, while the methyl ester at the 3-position provides a handle for further chemical transformations, such as amide bond formation or reduction.
This comprehensive guide provides detailed protocols for the synthesis of N-Boc-3-pyrrolidineacetic acid methyl ester, designed for researchers, medicinal chemists, and process development scientists. We will explore two robust and versatile synthetic strategies, starting from commercially available precursors. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic choices.
Synthetic Strategy Overview
Two principal and reliable routes for the preparation of the target compound are detailed below. The selection of a particular route may depend on the availability of starting materials, scale of the synthesis, and the specific stereochemical requirements.
-
Route 1: Horner-Wadsworth-Emmons (HWE) Approach from N-Boc-3-pyrrolidinone. This strategy involves the olefination of a ketone to introduce the acetic acid ester moiety as an α,β-unsaturated ester, followed by a catalytic hydrogenation to yield the saturated target compound. This route is highly efficient and offers excellent control over the reaction sequence.
-
Route 2: Oxidation-Wittig Sequence from N-Boc-3-pyrrolidinemethanol. This pathway utilizes the oxidation of a primary alcohol to the corresponding aldehyde, which is then subjected to a Wittig reaction to install the methyl ester functionality. This approach is also highly effective and provides an alternative to the HWE methodology.
The overall synthetic landscape is depicted in the workflow diagram below.
Caption: Overview of the two primary synthetic routes to N-Boc-3-pyrrolidineacetic acid methyl ester.
Route 1: Synthesis via Horner-Wadsworth-Emmons Reaction
This elegant two-step sequence begins with the readily available N-Boc-3-pyrrolidinone. The key transformation is the Horner-Wadsworth-Emmons (HWE) reaction, which is a powerful method for the stereoselective synthesis of alkenes.[1][2] In this case, a stabilized phosphonate ylide, generated from triethyl phosphonoacetate, reacts with the ketone to form an α,β-unsaturated ester. The final step is the reduction of the carbon-carbon double bond via catalytic hydrogenation to afford the desired saturated ester.
Caption: Reaction scheme for the Horner-Wadsworth-Emmons approach.
Step 1: Horner-Wadsworth-Emmons Olefination
The HWE reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and a simpler workup, as the phosphate byproduct is water-soluble.[1] The reaction typically favors the formation of the (E)-alkene, which in this cyclic system is the only possible isomer.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-Boc-3-pyrrolidinone | 185.22 | 5.00 g | 27.0 | 1.0 |
| Triethyl phosphonoacetate | 224.16 | 7.25 g (6.1 mL) | 32.4 | 1.2 |
| Sodium hydride (60% in mineral oil) | 24.00 | 1.30 g | 32.4 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - | - |
| Saturated aq. NH₄Cl | - | 100 mL | - | - |
| Ethyl acetate | - | 200 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Protocol
-
Preparation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.30 g, 32.4 mmol, 1.2 eq) under a nitrogen atmosphere.
-
Ylide Formation: Add 100 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Dissolve triethyl phosphonoacetate (7.25 g, 32.4 mmol, 1.2 eq) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Reaction with Ketone: Dissolve N-Boc-3-pyrrolidinone (5.00 g, 27.0 mmol, 1.0 eq) in 30 mL of anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, N-Boc-3-(methoxycarbonylmethylene)pyrrolidine, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Catalytic Hydrogenation
The reduction of the exocyclic double bond is readily achieved by catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[3] The reaction is typically carried out under a positive pressure of hydrogen gas.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-3-(methoxycarbonylmethylene)pyrrolidine | 241.29 | 6.00 g | 24.9 |
| Palladium on Carbon (10 wt. %) | - | 600 mg | - |
| Methanol | - | 100 mL | - |
| Hydrogen gas (H₂) | 2.02 | Balloon or Parr shaker | - |
Protocol
-
Setup: In a hydrogenation flask, dissolve the unsaturated ester (6.00 g, 24.9 mmol) in 100 mL of methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (600 mg, 10 wt. %) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen gas three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is completely consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-pyrrolidineacetic acid methyl ester. This product is often of high purity, but can be further purified by flash chromatography if necessary.[4]
Route 2: Synthesis via Oxidation-Wittig Sequence
This alternative route commences with N-Boc-3-pyrrolidinemethanol, which can be prepared from commercially available 3-pyrrolidinemethanol. The primary alcohol is first oxidized to the corresponding aldehyde, N-Boc-3-pyrrolidinecarboxaldehyde. This intermediate is then subjected to a Wittig reaction to form the α,β-unsaturated ester, which in this case directly yields the target compound as the double bond is formed with a phosphorus ylide derived from a triphenylphosphonium salt. A subsequent reduction is not necessary if the appropriate Wittig reagent is chosen.
Caption: Reaction scheme for the Oxidation-Wittig approach.
Step 1: Oxidation of N-Boc-3-pyrrolidinemethanol
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis.[5][6] Several reagents can accomplish this transformation without over-oxidation to the carboxylic acid.[7] Dess-Martin periodinane (DMP) is a mild and highly efficient choice for this step, known for its broad functional group tolerance and neutral reaction conditions.[8]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-Boc-3-pyrrolidinemethanol | 201.27 | 5.00 g | 24.8 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 12.6 g | 29.8 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - | - |
| Sodium thiosulfate (Na₂S₂O₃) | 158.11 | - | - | - |
Protocol
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve N-Boc-3-pyrrolidinemethanol (5.00 g, 24.8 mmol, 1.0 eq) in 150 mL of anhydrous dichloromethane.
-
Oxidation: Add Dess-Martin periodinane (12.6 g, 29.8 mmol, 1.2 eq) portion-wise to the stirred solution at room temperature. The reaction is typically complete within 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Quench the reaction by adding 100 mL of a 1:1 mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate solution. Stir vigorously until the two layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.
Step 2: Wittig Reaction
The Wittig reaction is a classic method for forming carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[9] For the synthesis of α,β-unsaturated esters, a stabilized ylide is required. This ylide can be generated in situ from the corresponding phosphonium salt and a suitable base.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-Boc-3-pyrrolidinecarboxaldehyde | 199.25 | 4.94 g (crude) | 24.8 | 1.0 |
| (Methoxycarbonylmethyl)triphenylphosphonium bromide | 433.26 | 12.9 g | 29.8 | 1.2 |
| Potassium carbonate (K₂CO₃) | 138.21 | 6.85 g | 49.6 | 2.0 |
| Tetrahydrofuran (THF) | - | 150 mL | - | - |
| Water | - | 50 mL | - | - |
| Diethyl ether | - | 200 mL | - | - |
Protocol
-
Ylide Formation: To a 500 mL round-bottom flask, add (methoxycarbonylmethyl)triphenylphosphonium bromide (12.9 g, 29.8 mmol, 1.2 eq) and potassium carbonate (6.85 g, 49.6 mmol, 2.0 eq) in 150 mL of THF and 50 mL of water.
-
Reaction with Aldehyde: Add a solution of the crude N-Boc-3-pyrrolidinecarboxaldehyde (4.94 g, 24.8 mmol, 1.0 eq) in 20 mL of THF to the vigorously stirred two-phase system.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (ethyl acetate/hexanes) to afford N-Boc-3-pyrrolidineacetic acid methyl ester.
Conclusion and Best Practices
Both synthetic routes presented provide reliable and scalable methods for the preparation of N-Boc-3-pyrrolidineacetic acid methyl ester. The choice between the Horner-Wadsworth-Emmons approach and the Oxidation-Wittig sequence will depend on the specific laboratory setup and the cost and availability of the starting materials.
Key considerations for successful synthesis include:
-
Anhydrous Conditions: For reactions involving strong bases like sodium hydride and for the oxidation step, ensure the use of anhydrous solvents and a dry nitrogen atmosphere to prevent quenching of reagents and side reactions.
-
Reaction Monitoring: Diligent monitoring of reaction progress by TLC or other analytical techniques is crucial to determine the optimal reaction time and to ensure complete conversion.
-
Purification: While in some cases the product may be of sufficient purity after workup, flash column chromatography is recommended to remove byproducts such as triphenylphosphine oxide (from the Wittig reaction) or residual reagents, ensuring a high-purity final product suitable for subsequent synthetic steps.
By following these detailed protocols and considering the underlying chemical principles, researchers can confidently and efficiently synthesize this valuable building block for their drug discovery programs.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 9. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
The Versatile Scaffold: Application Notes for Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate in Modern Synthesis
Introduction: The Strategic Value of the 3-Substituted Pyrrolidine Core
In the landscape of contemporary drug discovery and medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold.[1][2] Its non-planar, three-dimensional structure allows for a more thorough exploration of pharmacophore space compared to its aromatic counterparts, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1][2] Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a chiral building block that masterfully combines this valuable heterocyclic core with strategically placed functional groups, offering a versatile entry point into a diverse array of complex molecules.
This guide provides an in-depth exploration of this building block's synthetic utility. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the chemical principles that underpin its application. We will delve into key transformations that leverage its unique structural features: the enolizable ester for carbon-carbon bond formation, the ester and carbamate functionalities for subsequent elaboration, and the pyrrolidine nitrogen as a point of diversification.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is anchored in the distinct reactivity of its three primary functional domains: the Boc-protected nitrogen, the methyl ester, and the adjacent α-carbon. The tert-butyloxycarbonyl (Boc) group provides robust protection for the pyrrolidine nitrogen under a wide range of conditions, yet it can be cleanly removed under acidic conditions, revealing a secondary amine for further functionalization.[3] The methyl ester and the enolizable α-carbon are the primary sites for initial modifications, serving as handles for chain extension and diversification.
Caption: Synthetic pathways originating from the title building block.
Application in α-Alkylation for C-C Bond Formation
One of the most powerful applications of this building block is in the diastereoselective alkylation of the carbon alpha to the ester. The ester group acidifies the α-proton, allowing for deprotonation with a strong, non-nucleophilic base to form a lithium enolate. This enolate can then react with various electrophiles, such as alkyl or benzyl halides, to forge a new carbon-carbon bond. The inherent chirality of the pyrrolidine ring can influence the stereochemical outcome of this reaction, particularly when chiral auxiliaries are employed.
Protocol 1: Diastereoselective Benzylation
This protocol is adapted from a procedure described in patent literature, showcasing the synthesis of a key intermediate for pharmaceutical compounds.[4]
Reaction Scheme:
Caption: α-Benzylation of the title compound.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| Tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | 243.30 | 28.0 | 1.0 |
| Lithium bis(trimethylsilyl)amide (LiHMDS) (1M in THF) | 167.33 | 33.5 | 1.2 |
| 3-Bromobenzyl bromide | 249.92 | 33.5 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |
| Saturated aqueous NH₄Cl | 53.49 | - | - |
| Ethyl acetate (EtOAc) | 88.11 | - | - |
| Saturated aqueous NaCl (brine) | 58.44 | - | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (7.0 g, 28.8 mmol).
-
Dissolve the starting material in anhydrous THF (93 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium bis(trimethylsilyl)amide (1 M solution in THF, 33.5 mL, 33.5 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The causality here is that the strong, sterically hindered base LiHMDS efficiently deprotonates the α-carbon without competing nucleophilic attack on the ester.
-
In a separate flask, prepare a solution of 3-bromobenzyl bromide (8.37 g, 33.5 mmol) in anhydrous THF (5 mL).
-
Add the solution of the electrophile dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel chromatography to yield the product as a mixture of diastereomers.[4]
Functional Group Interconversions: Expanding Synthetic Utility
The methyl ester of the building block is a versatile handle that can be readily converted into other key functional groups, such as carboxylic acids and primary alcohols. These transformations open up new avenues for molecular elaboration.
Protocol 2: Saponification to the Carboxylic Acid
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step that enables subsequent amide bond formation. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a standard and reliable method for this transformation, offering high yields under mild conditions.[5][6]
Reaction Scheme:
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
Materials:
| Reagent | M.W. ( g/mol ) |
| This compound | 243.30 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 |
| Tetrahydrofuran (THF) | 72.11 |
| Deionized water | 18.02 |
| 1 M Hydrochloric acid (HCl) | 36.46 |
| Ethyl acetate (EtOAc) | 88.11 |
| Saturated aqueous NaCl (brine) | 58.44 |
| Anhydrous Na₂SO₄ | 142.04 |
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed. The mechanism involves nucleophilic attack of the hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate which then collapses to give the carboxylate and methanol.[7]
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the carboxylic acid.
Protocol 3: Reduction to the Primary Alcohol
Reduction of the ester provides access to the corresponding primary alcohol, a valuable intermediate for introducing ether linkages or for use in Mitsunobu reactions. Lithium borohydride (LiBH₄) is a choice reagent for this transformation as it is less reactive than lithium aluminum hydride (LAH) and offers better chemoselectivity, often leaving the Boc group intact.[8][9]
Reaction Scheme:
Caption: Reduction of the methyl ester to the primary alcohol.
Procedure:
-
Dissolve the starting ester (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add a solution of LiBH₄ (2.0 M in THF, 2.0-2.5 eq) dropwise at room temperature.[8]
-
Stir the reaction at room temperature overnight. The mechanism involves the transfer of a hydride ion from the borohydride to the ester carbonyl.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl or 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography if necessary.
Amide Bond Formation: A Gateway to Bioactive Molecules
The carboxylic acid obtained from ester hydrolysis is a perfect precursor for amide bond formation, a reaction of paramount importance in medicinal chemistry. Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a highly efficient means to form amide bonds with minimal racemization.[10][11]
Protocol 4: HATU-Mediated Amide Coupling
Mechanism of HATU Coupling:
Caption: Simplified mechanism of HATU-mediated amide coupling.
Procedure:
-
Dissolve the carboxylic acid (from Protocol 2, 1.0 eq) in anhydrous DMF or DCM in a round-bottom flask.
-
Add HATU (1.1-1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).[11]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.[10]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Unveiling the Pyrrolidine Nitrogen: Boc Deprotection
The final key transformation is the removal of the Boc protecting group, which unmasks the pyrrolidine nitrogen for subsequent reactions like N-alkylation, N-arylation, or acylation. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common and effective method for this deprotection.[2][12]
Mechanism of Boc Deprotection:
Caption: Acid-catalyzed mechanism for Boc deprotection.[3]
Protocol 5: TFA-Mediated Boc Deprotection
Procedure:
-
Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v with DCM) dropwise.[12]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours, monitoring by TLC or LC-MS. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to the stable tert-butyl cation, carbon dioxide, and the free amine.[3]
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting amine is typically obtained as the TFA salt and can often be used directly in the next step. Alternatively, it can be neutralized by washing with a saturated aqueous solution of NaHCO₃ during an aqueous workup.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined points of reactivity allow for a systematic and predictable approach to the construction of diverse molecular architectures. The protocols outlined in this guide provide a robust starting point for researchers to harness the full synthetic potential of this important chiral intermediate. By understanding the underlying principles of each transformation, scientists can confidently adapt and optimize these methods to achieve their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran [jstage.jst.go.jp]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. (Solved) - It is possible to hydrolyze the methyl ester group of 11... (1 Answer) | Transtutors [transtutors.com]
- 8. Lithium Borohydride [commonorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Strategic Application of 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine in Modern Organic Synthesis
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the landscape of contemporary organic synthesis, the pyrrolidine ring system stands as a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its inherent three-dimensionality and the stereochemical possibilities it presents make it a highly sought-after building block in drug discovery.[3] Within this class of compounds, 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine and its corresponding carboxylic acid, 1-Boc-3-pyrrolidineacetic acid, have emerged as particularly valuable intermediates. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and selective transformations at other positions of the molecule, while the C3-acetic acid side chain provides a versatile handle for a variety of chemical modifications, most notably amide bond formation.[4][5] This application note will provide an in-depth exploration of the utility of this building block, complete with detailed protocols for its application in the synthesis of key pharmaceutical intermediates.
Core Attributes and Synthetic Advantages
The utility of 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine and its acid counterpart stems from a combination of structural and functional features:
-
Orthogonal Protection: The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for sequential and controlled manipulation of the pyrrolidine nitrogen.
-
Chiral Pool Availability: Both the racemic and enantiomerically pure forms of this building block are accessible, enabling the stereoselective synthesis of complex target molecules. This is of paramount importance in pharmaceutical development, where the biological activity of a compound is often dictated by its stereochemistry.
-
Functional Handle for Derivatization: The methoxycarbonylmethyl or carboxymethyl group at the C3 position is a key site for chemical elaboration. The carboxylic acid can be readily converted into amides, esters, and other functional groups, while the α-carbon to the carbonyl offers potential for enolate chemistry.
Application in the Synthesis of Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands
A prominent application of this pyrrolidine derivative is in the synthesis of ligands for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making them important targets for drug discovery.[2][6][7] The pyrrolidine moiety often serves as a key pharmacophoric element, mimicking the natural ligand acetylcholine.
One notable example is the synthesis of analogs of potent nAChR agonists like Sazetidine-A and ABT-594.[8][9][10][11] While a direct synthesis of these specific molecules using our title compound is not explicitly detailed in readily available literature, the structural similarity of the required intermediates makes 1-Boc-3-pyrrolidineacetic acid an ideal starting material for the synthesis of novel analogs.
Below, we provide a detailed, generalized protocol for a key transformation: the coupling of 1-Boc-3-pyrrolidineacetic acid with an aromatic amine, a common step in the synthesis of nAChR ligands.
Experimental Protocols
Protocol 1: Amide Coupling of (R)-1-Boc-3-pyrrolidineacetic acid with 2-Chloro-5-aminopyridine
This protocol details a standard amide bond formation reaction, a cornerstone of medicinal chemistry, to synthesize a key intermediate for nAChR ligand development. The choice of a chiral starting material underscores the importance of stereocontrol in modern drug synthesis.
Reaction Scheme:
A Generalized Amide Coupling Reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| (R)-1-Boc-3-pyrrolidineacetic acid | 229.27 | 229 mg | 1.0 | 1.0 |
| 2-Chloro-5-aminopyridine | 128.56 | 141 mg | 1.1 | 1.1 |
| HATU | 380.23 | 456 mg | 1.2 | 1.2 |
| DIPEA | 129.24 | 347 µL | 2.0 | 2.0 |
| Anhydrous DMF | - | 5 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| 5% Lithium Chloride (aq) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
| Silica Gel | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-1-Boc-3-pyrrolidineacetic acid (229 mg, 1.0 mmol).
-
Dissolution: Dissolve the starting material in 5 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add 2-chloro-5-aminopyridine (141 mg, 1.1 mmol), followed by HATU (456 mg, 1.2 mmol) and N,N-diisopropylethylamine (DIPEA) (347 µL, 2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Washing: Wash the combined organic layers with 5% aqueous lithium chloride solution (2 x 20 mL) to remove residual DMF, followed by brine (20 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Causality Behind Experimental Choices:
-
HATU as Coupling Reagent: HATU is a highly efficient and widely used uronium-based coupling reagent that minimizes the risk of racemization, which is crucial when working with chiral carboxylic acids.[4]
-
DIPEA as a Non-Nucleophilic Base: A sterically hindered, non-nucleophilic base like DIPEA is used to deprotonate the carboxylic acid without competing as a nucleophile in the coupling reaction.[12]
-
Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.
-
Lithium Chloride Wash: Washing with an aqueous solution of lithium chloride is an effective method for removing DMF from the organic phase during work-up.[4]
Protocol 2: Boc-Deprotection of the Pyrrolidine Nitrogen
This protocol outlines the removal of the Boc protecting group, a necessary step to enable further functionalization of the pyrrolidine nitrogen.
Reaction Scheme:
Boc-Deprotection of the Pyrrolidine.
Materials:
| Reagent/Solvent | Quantity |
| Boc-protected Pyrrolidine Derivative | 1.0 mmol |
| Dichloromethane (DCM) | 5 mL |
| Trifluoroacetic Acid (TFA) | 1 mL |
| Saturated Sodium Bicarbonate (aq) | As needed |
| Dichloromethane (DCM) | As needed |
| Anhydrous Sodium Sulfate | As needed |
Procedure:
-
Dissolution: Dissolve the Boc-protected pyrrolidine derivative (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Acid Addition: Add trifluoroacetic acid (1 mL) to the solution at room temperature.
-
Reaction: Stir the reaction mixture for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Dissolve the residue in dichloromethane and carefully add saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (pH > 8).
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected pyrrolidine derivative.
Causality Behind Experimental Choices:
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the Boc group at room temperature. It is also volatile, which facilitates its removal after the reaction is complete.
-
Dichloromethane (DCM) as Solvent: DCM is a common solvent for Boc-deprotection as it is relatively inert and effectively dissolves both the starting material and the deprotected product.
-
Aqueous Bicarbonate Wash: The basic wash is crucial to neutralize the excess TFA and to deprotonate the resulting ammonium salt, yielding the free amine.
Conclusion
1-Boc-3-(methoxycarbonylmethyl)pyrrolidine and its corresponding acid are highly valuable and versatile building blocks in modern organic synthesis. Their well-defined structural features and predictable reactivity make them ideal starting materials for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The protocols provided herein offer a glimpse into the practical application of this scaffold and are intended to serve as a guide for researchers in the development of novel therapeutics.
References
- 1. air.unimi.it [air.unimi.it]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. air.unimi.it [air.unimi.it]
- 7. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and analgesic activity of secondary amine analogues of pyridylmethylamine and positional isomeric analogues of ABT-594 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Experimental procedure for the synthesis of substituted pyrrolidines
An Application Guide to Modern Synthetic Strategies for Substituted Pyrrolidines
Introduction: The Privileged Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most vital structural motifs in the landscape of drug discovery and natural product chemistry.[1][2][3] Its non-planar, sp³-rich architecture provides an ideal framework for creating three-dimensional diversity, a critical attribute for specific and high-affinity interactions with biological targets.[1] This structural versatility is evidenced by the prevalence of the pyrrolidine core in numerous natural alkaloids and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA).[1][2][4][5] Compounds incorporating this scaffold exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.[3][5]
Given its profound importance, the development of efficient, stereocontrolled, and versatile methods for the synthesis of substituted pyrrolidines remains a central focus for organic and medicinal chemists.[6][7] This guide provides an in-depth overview of key modern synthetic strategies, moving beyond simple procedural lists to explain the underlying principles and rationale behind each method. It is designed for researchers, scientists, and drug development professionals seeking to construct complex pyrrolidine architectures with precision and efficiency.
Strategic Overview: Key Pathways to the Pyrrolidine Core
The construction of the pyrrolidine ring can be approached through several powerful and complementary strategies. Each method offers unique advantages in terms of substrate scope, stereochemical control, and operational simplicity. The most prominent and widely adopted strategies include:
-
[3+2] Cycloaddition Reactions: Primarily involving the 1,3-dipolar cycloaddition of azomethine ylides, this is arguably the most powerful and atom-economical method for assembling the pyrrolidine core.[8][9]
-
Transition-Metal-Catalyzed Cyclizations: Leveraging the unique reactivity of metals like palladium, rhodium, and copper, these methods enable intramolecular C-N and C-C bond formations to forge the heterocyclic ring, often with high stereoselectivity.[10][11][12]
-
Multicomponent Reactions (MCRs): These highly efficient processes combine three or more starting materials in a single operation to rapidly build molecular complexity, offering a direct route to highly functionalized pyrrolidines.[6][7][13]
-
Sequential One-Pot Reactions: This strategy combines distinct, mechanistically independent reactions in a single flask without isolation of intermediates, providing access to complex fused-ring systems. A prime example is the sequential aza-Piancatelli rearrangement and Conia-ene cyclization.[14][15]
Methodology 1: 1,3-Dipolar Cycloaddition of Azomethine Ylides
This approach is a cornerstone of pyrrolidine synthesis due to its convergence, high stereocontrol, and ability to generate multiple stereocenters in a single step.[8][9] The core principle is the reaction of a 1,3-dipole (the azomethine ylide) with a dipolarophile (typically an electron-deficient alkene).[9]
Causality and Experimental Rationale
Azomethine ylides are transient, reactive intermediates that are typically generated in situ. A highly effective and common method is the thermal decarboxylative condensation of an α-amino acid with an aldehyde or ketone.[16] This pathway is advantageous as it uses readily available starting materials and proceeds under relatively mild conditions. The stereochemistry of the final product is dictated by the geometry of the approaching ylide and dipolarophile, often leading to a high degree of diastereoselectivity.[8][17] The choice of solvent can influence reaction rates and, in some cases, selectivity.
Workflow for Azomethine Ylide Generation and Cycloaddition
Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.
Detailed Protocol: Synthesis of Spirooxindole Pyrrolidines
This protocol describes a three-component 1,3-dipolar cycloaddition for synthesizing spirooxindole-pyrrolidine derivatives, which are of significant interest in medicinal chemistry.[18]
Materials:
-
Isatin (1.0 mmol, 1.0 equiv)
-
Sarcosine (N-methylglycine) (1.0 mmol, 1.0 equiv)
-
Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione) (1.0 mmol, 1.0 equiv)
-
L-proline functionalized manganese ferrite nanorods (catalyst, 4 mol%)[18]
-
Ethanol (EtOH), 5 mL
Procedure:
-
To a 10 mL round-bottom flask, add isatin (1.0 mmol), sarcosine (1.0 mmol), and the selected dipolarophile (1.0 mmol).
-
Add ethanol (5 mL) to the flask to suspend the reagents.
-
Add the heterogeneous catalyst (4 mol%).[18]
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically a few hours), cool the reaction mixture to room temperature.
-
The catalyst can be recovered using an external magnet. Wash the catalyst with ethanol and water, then dry under vacuum for reuse.[18]
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired spiro-pyrrolidine product.
Data Summary: Substrate Scope and Yields
| Entry | Isatin Derivative (R¹) | Dipolarophile (Ar) | Yield (%) |
| 1 | H | Phenyl | 95 |
| 2 | H | 4-Cl-Phenyl | 92 |
| 3 | H | 4-NO₂-Phenyl | 90 |
| 4 | 5-Br | Phenyl | 94 |
| 5 | 5-NO₂ | 4-Me-Phenyl | 91 |
| Data adapted from reference[18]. Yields are for isolated products. |
Methodology 2: Transition-Metal-Catalyzed Carboamination
Transition-metal catalysis provides a powerful platform for constructing pyrrolidines through intramolecular cyclization. Palladium-catalyzed reactions, in particular, have been developed to form C-N and C-C bonds in a single cascade, enabling the synthesis of highly functionalized products from simple acyclic precursors.[19]
Causality and Experimental Rationale
The palladium-catalyzed carboamination of N-protected γ-aminoalkenes with aryl halides is a robust method for creating 2-benzyl-substituted pyrrolidines.[19] The catalytic cycle typically involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) species.
-
Carbopalladation: The alkene moiety of the aminoalkene coordinates to the palladium center and undergoes migratory insertion, forming a new C-C bond.
-
Intramolecular Nucleophilic Attack: The tethered nitrogen nucleophile attacks the palladium-bound carbon, closing the five-membered ring.
-
Reductive Elimination: The Pd(II) species reductively eliminates to release the pyrrolidine product and regenerate the Pd(0) catalyst.
The choice of ligand is critical for stabilizing the palladium catalyst and influencing the efficiency of the reaction. The use of a weak base like cesium carbonate (Cs₂CO₃) allows the reaction to proceed under mild conditions, tolerating a wide array of functional groups that would be incompatible with stronger bases.[19]
Catalytic Cycle for Pd-Catalyzed Carboamination
Caption: Simplified catalytic cycle for Pd-catalyzed intramolecular carboamination.
Detailed Protocol: Pd-Catalyzed Synthesis of 2-Arylmethyl-pyrrolidines
This protocol is based on mild conditions that tolerate sensitive functional groups.[19]
Materials:
-
N-protected γ-aminoalkene (1.0 equiv)
-
Aryl bromide or triflate (1.1 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (5 mol%)
-
P(o-tol)₃ (Tri(o-tolyl)phosphine) (10 mol%)
-
Cs₂CO₃ (Cesium carbonate) (2.0 equiv)
-
Anhydrous 1,4-dioxane (solvent)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%).
-
Add anhydrous dioxane and stir for 5 minutes at room temperature to pre-form the catalyst.
-
Add the N-protected γ-aminoalkene (1.0 equiv), the aryl halide (1.1 equiv), and Cs₂CO₃ (2.0 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the substituted pyrrolidine.
Data Summary: Functional Group Tolerance
| Entry | Aryl Bromide Substituent | N-Protecting Group | Yield (%) |
| 1 | 4-Acetyl | Tosyl (Ts) | 85 |
| 2 | 4-Methoxycarbonyl | Ts | 91 |
| 3 | 4-Nitro | Ts | 75 |
| 4 | 3-Cyano | Boc | 88 |
| 5 | 4-Trifluoromethyl | Ts | 95 |
| Data conceptualized from the scope described in reference[19]. |
Methodology 3: Sequential Aza-Piancatelli / Conia-Ene Reaction
This elegant one-pot protocol enables the rapid assembly of complex cis-fused cyclopentenone-pyrrolidine scaffolds, which are present in numerous bioactive compounds.[15][20] It combines two powerful name reactions under Lewis acid catalysis, demonstrating the efficiency of sequential reaction design.[14][15]
Causality and Experimental Rationale
The process relies on a dual catalytic system to orchestrate two distinct transformations in sequence:
-
Aza-Piancatelli Rearrangement: A Lewis acid, such as B(C₆F₅)₃, catalyzes the reaction between a furfuryl alcohol and an amine (containing a propargyl group). This generates a 4-amino-2-cyclopentenone intermediate through a 4π-conrotatory electrocyclization.[20]
-
Conia-Ene Reaction: A second catalyst, typically a copper(I) or copper(II) salt like Cu(OTf)₂, activates the pendant alkyne of the intermediate. In the presence of a base, an enolate is formed, which then undergoes an intramolecular cyclization onto the activated alkyne to construct the fused pyrrolidine ring.[15][20][21]
The key to this one-pot success is identifying a compatible set of catalysts and conditions that allow both reactions to proceed sequentially without interfering with one another.[15][20]
Workflow for Sequential One-Pot Synthesis
Caption: Sequential aza-Piancatelli and Conia-ene reaction workflow.
Detailed Protocol: One-Pot Synthesis of Fused Cyclopentenone-Pyrrolidines
This protocol is adapted from the work developing this sequential catalytic system.[15][20]
Materials:
-
Furfuryl alcohol derivative (0.1 mmol, 1.0 equiv)
-
N-propargyl aniline derivative (0.1 mmol, 1.0 equiv)
-
B(C₆F₅)₃ (Tris(pentafluorophenyl)borane) (10 mol%)
-
Cu(OTf)₂ (Copper(II) triflate) (5 mol%)
-
Triphenylphosphine (TPP) (20 mol%)
-
Triethylamine (TEA) (30 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂) (0.3 M)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the furfuryl alcohol (0.1 mmol), the N-propargyl aniline (0.1 mmol), and B(C₆F₅)₃ (10 mol%) in the anhydrous solvent.
-
Stir the mixture at the designated temperature (e.g., room temperature or 40 °C) to facilitate the aza-Piancatelli rearrangement. Monitor this first step by TLC until consumption of the starting materials is observed.
-
Once the first stage is complete, add Cu(OTf)₂ (5 mol%), triphenylphosphine (20 mol%), and triethylamine (30 mol%) to the same flask.
-
Continue stirring the reaction at the same or an elevated temperature for the Conia-ene cyclization step.
-
Monitor the formation of the final product by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the cis-fused cyclopentenone-pyrrolidine.
Data Summary: Scope of the Sequential Reaction
| Entry | Furfuryl Alcohol (Ar¹) | N-Propargyl Aniline (R) | Yield (%) |
| 1 | Phenyl | H | 78 |
| 2 | 4-Me-Phenyl | H | 81 |
| 3 | 4-F-Phenyl | H | 75 |
| 4 | 2-Thienyl | H | 68 |
| 5 | Phenyl | 4-MeO | 72 |
| Data adapted from reference[15]. Yields are for isolated, diastereomerically pure products. |
Conclusion
The synthesis of substituted pyrrolidines is a dynamic and evolving field, driven by the scaffold's immense value in pharmaceutical and biological sciences. Modern synthetic organic chemistry offers a powerful and diverse toolkit for accessing this privileged heterocycle. The methods detailed in this guide—1,3-dipolar cycloaddition, transition-metal-catalyzed cyclizations, and sequential one-pot strategies—represent pillars of this toolkit. By understanding the mechanistic rationale behind each protocol, researchers can make informed decisions to select the optimal synthetic route based on desired substitution patterns, stereochemical outcomes, and functional group compatibility. The continued innovation in this area promises even more efficient and elegant solutions for the construction of novel pyrrolidine-based molecules for the next generation of therapeutics.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of cis-fused cyclopentenone-pyrrolidine scaffolds via sequential aza-Piancatelli and Conia-ene type reactions in one pot - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of cis-fused cyclopentenone-pyrrolidine scaffolds via sequential aza-Piancatelli and Conia-ene type reactions in one pot - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 18. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 19. Mild conditions for the synthesis of functionalized pyrrolidines via Pd-catalyzed carboamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of cis-fused cyclopentenone-pyrrolidine scaffolds via sequential aza-Piancatelli and Conia-ene type reactions in one pot - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Introduction
Substituted pyrrolidines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Their rigid, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a key building block in drug discovery, providing a versatile platform for the synthesis of a wide range of biologically active molecules.[1] The presence of the N-Boc protecting group allows for selective manipulation of the pyrrolidine nitrogen, while the methyl ester provides a handle for further chemical transformations. This application note provides a detailed, field-proven protocol for the synthesis of this valuable intermediate, along with an in-depth discussion of the underlying reaction mechanism.
Proposed Reaction Pathway: A Multi-Step Synthesis
The synthesis of this compound can be efficiently achieved through a three-step sequence involving a Michael addition, a nitro group reduction, and a final esterification. This route offers a reliable and scalable method for the preparation of the target compound.
Figure 1: Overall synthetic workflow.
Part 1: The Reaction Mechanism - A Stepwise Elucidation
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. This section details the mechanistic underpinnings of each synthetic step.
Step 1: Michael Addition of Nitromethane to tert-Butyl Acrylate
The synthesis commences with a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2] In this case, the nucleophile is the nitronate anion, formed by the deprotonation of nitromethane with a suitable base, such as sodium ethoxide. The electrophile is tert-butyl acrylate.
The reaction is initiated by the abstraction of a proton from nitromethane by the base, generating a resonance-stabilized nitronate anion. This anion then attacks the β-carbon of tert-butyl acrylate, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate by the solvent (e.g., ethanol) yields the γ-nitro ester intermediate, methyl 4-nitrobutanoate.
Step 2: Reductive Cyclization to form N-Boc-pyrrolidine-3-acetic acid
This pivotal step involves the reduction of the nitro group to a primary amine, which then undergoes intramolecular cyclization to form the pyrrolidine ring. Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups.[3][4][5]
The γ-nitro ester is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The nitro group is reduced to a primary amine. This intermediate γ-amino ester is then poised for intramolecular cyclization. The amino group acts as a nucleophile, attacking the carbonyl carbon of the ester. This process, known as lactamization, results in the formation of a five-membered ring, a γ-lactam, which is a pyrrolidin-2-one derivative.[6][7][8]
Simultaneously, the tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen. This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.[9][10]
Figure 2: Mechanism of reductive cyclization and Boc protection.
Step 3: Esterification of N-Boc-pyrrolidine-3-acetic acid
The final step is the esterification of the carboxylic acid to the corresponding methyl ester. This can be achieved using standard esterification methods. A common and effective method is the use of methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final product, this compound.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Synthesis of Methyl 4-nitrobutanoate (γ-Nitro Ester Intermediate)
| Parameter | Value |
| Reagents | Nitromethane, Methyl Acrylate, Sodium Methoxide |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 85-95% |
Procedure:
-
To a stirred solution of sodium methoxide (0.1 eq) in methanol at 0 °C, add nitromethane (1.2 eq) dropwise.
-
After stirring for 30 minutes, add methyl acrylate (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with acetic acid.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of tert-Butyl 3-(carboxymethyl)pyrrolidine-1-carboxylate (N-Boc-pyrrolidine-3-acetic acid)
| Parameter | Value |
| Reagents | Methyl 4-nitrobutanoate, Palladium on Carbon (10%), Hydrogen gas, Di-tert-butyl dicarbonate, Triethylamine |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Pressure | 50 psi (Hydrogen) |
| Reaction Time | 24 hours |
| Typical Yield | 70-85% |
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve methyl 4-nitrobutanoate (1.0 eq) in methanol.
-
Add 10% Palladium on Carbon (5-10 mol%).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
Protocol 3: Synthesis of this compound (Final Product)
| Parameter | Value |
| Reagents | N-Boc-pyrrolidine-3-acetic acid, Methanol, Sulfuric Acid (catalytic) |
| Solvent | Methanol |
| Temperature | Reflux (65 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 90-98% |
Procedure:
-
Dissolve N-Boc-pyrrolidine-3-acetic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the pure product.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O of the carbamate and ester).
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and reproducible method for the preparation of this compound. A thorough understanding of the reaction mechanisms at each stage allows for informed optimization and troubleshooting, ensuring a high yield of this valuable building block for drug discovery and development.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactam - Wikipedia [en.wikipedia.org]
- 9. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 10. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
Synthetic Routes to Bioactive Molecules Using Pyrrolidine Intermediates: Application Notes and Protocols
Introduction: The Privileged Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of a vast number of biologically active compounds.[1][2] Its prevalence in FDA-approved drugs and natural alkaloids underscores its significance as a "privileged scaffold" in medicinal chemistry.[2][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical factor in achieving specific and high-affinity interactions with biological targets.[4] Furthermore, the stereogenic centers inherent to substituted pyrrolidines introduce a level of molecular complexity that is often essential for potent and selective pharmacological activity.[4]
This guide provides an in-depth exploration of key synthetic strategies for accessing bioactive molecules through pyrrolidine intermediates. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental choices, thereby ensuring both technical accuracy and practical applicability.
Strategic Approaches to Pyrrolidine Synthesis
The construction of the pyrrolidine core can be broadly categorized into two main strategies: the functionalization of a pre-existing chiral pyrrolidine, often derived from the "chiral pool," and the de novo synthesis of the ring from acyclic precursors.[5] A third, increasingly powerful approach involves the direct functionalization of the pyrrolidine ring itself.
The Chiral Pool Approach: Leveraging Nature's Building Blocks
The most common and often most efficient method for preparing enantiomerically pure pyrrolidine-containing molecules is to start with a readily available chiral precursor.[5] L-proline and L-hydroxyproline, being naturally occurring amino acids, are exemplary starting materials for this purpose.[5][6]
Causality Behind the Chiral Pool Strategy
The primary advantage of this approach is the direct transfer of stereochemistry from the starting material to the target molecule, obviating the need for asymmetric catalysis or chiral resolution. This strategy is particularly powerful for the synthesis of 2-substituted and 2,5-disubstituted pyrrolidines.[7]
Application Note: Synthesis of (S)-Prolinol, a Versatile Pyrrolidine Intermediate
(S)-Prolinol is a key intermediate in the synthesis of numerous pharmaceuticals.[5] Its preparation via the reduction of L-proline is a foundational technique.
Experimental Protocol: Reduction of L-Proline to (S)-Prolinol [5]
-
Reagents and Materials:
-
L-Proline
-
Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Step-by-Step Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The suspension is cooled to 0 °C in an ice bath.
-
L-proline (1.0 equivalent) is added portion-wise to the stirred suspension, controlling the rate of addition to manage the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
The resulting granular precipitate is filtered off and washed thoroughly with THF.
-
The combined filtrate and washings are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude (S)-prolinol.
-
Purification is typically achieved by distillation under reduced pressure or by column chromatography on silica gel.
-
Trustworthiness of the Protocol: This reduction is a well-established and high-yielding transformation. The workup procedure is critical for safely quenching the reactive hydride and efficiently isolating the product. The use of an inert atmosphere is essential to prevent the reaction of LiAlH₄ with atmospheric moisture.
De Novo Synthesis: Constructing the Pyrrolidine Ring
When the desired substitution pattern is not readily accessible from the chiral pool, de novo synthesis provides a powerful alternative. Among the myriad of methods, the [3+2] cycloaddition of azomethine ylides is one of the most versatile and widely employed strategies.[3][8]
Causality Behind the [3+2] Cycloaddition Strategy
This reaction allows for the stereocontrolled construction of the pyrrolidine ring with the simultaneous formation of multiple C-C bonds and up to four new stereocenters.[9] The reaction involves the generation of an azomethine ylide, a 1,3-dipole, which then reacts with a dipolarophile (an alkene or alkyne) to form the five-membered ring.[3]
Application Note: Asymmetric [3+2] Cycloaddition for the Synthesis of Highly Substituted Pyrrolidines
The use of chiral catalysts enables the enantioselective synthesis of complex pyrrolidines.[10] This protocol outlines a general procedure for a metal-catalyzed asymmetric 1,3-dipolar cycloaddition.
Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [10]
-
Reagents and Materials:
-
An α-amino ester (e.g., methyl glycinate)
-
An aldehyde or ketone
-
An electron-deficient alkene (dipolarophile)
-
A copper(I) salt (e.g., Cu(OTf)₂ or CuBr)
-
A chiral ligand (e.g., a chiral phosphine or diamine)
-
A base (e.g., triethylamine or DBU)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
-
Step-by-Step Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, the copper(I) salt and the chiral ligand are dissolved in the anhydrous solvent. The mixture is stirred at room temperature for 30 minutes to form the chiral catalyst complex.
-
The α-amino ester and the aldehyde or ketone are added, and the mixture is stirred for a further 30 minutes to facilitate the in situ formation of the imine.
-
The base is added to the reaction mixture, followed by the dipolarophile.
-
The reaction is stirred at the appropriate temperature (ranging from -78 °C to room temperature) and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the enantioenriched pyrrolidine.
-
Trustworthiness of the Protocol: The success of this reaction is highly dependent on the choice of catalyst, ligand, and reaction conditions. The strict exclusion of air and moisture is crucial for the catalytic activity. The diastereoselectivity and enantioselectivity should be determined by chiral HPLC and NMR analysis of the purified product.
Direct C-H Functionalization: A Modern Approach
The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[11] In the context of pyrrolidine synthesis, the asymmetric C-H functionalization of N-Boc-pyrrolidine offers a direct route to enantiomerically enriched 2-substituted pyrrolidines.[12]
Causality Behind the C-H Functionalization Strategy
This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. The strategy often relies on the use of a directing group and a chiral catalyst to achieve high levels of regio- and stereoselectivity.[11]
Application Note: Palladium-Catalyzed Enantioselective α-Arylation of N-Boc-Pyrrolidine
This protocol describes a method for the direct arylation of N-Boc-pyrrolidine, a valuable transformation for the synthesis of pyrrolidine-containing drug candidates.[12]
Experimental Protocol: Enantioselective α-Arylation of N-Boc-Pyrrolidine [12]
-
Reagents and Materials:
-
N-Boc-pyrrolidine
-
s-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
Zinc chloride (ZnCl₂)
-
An aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
Anhydrous solvent (e.g., diethyl ether or TBME)
-
-
Step-by-Step Procedure:
-
To a solution of N-Boc-pyrrolidine and (-)-sparteine in anhydrous diethyl ether at -78 °C under an inert atmosphere, s-BuLi is added dropwise. The mixture is stirred at this temperature for 1 hour to effect enantioselective deprotonation.
-
A solution of ZnCl₂ in THF is then added, and the mixture is allowed to warm to room temperature to facilitate transmetalation.
-
In a separate flask, the palladium catalyst is prepared by mixing Pd(OAc)₂ and t-Bu₃P·HBF₄ in the reaction solvent.
-
The organozinc reagent solution is then transferred via cannula to the palladium catalyst mixture, followed by the addition of the aryl bromide.
-
The reaction mixture is heated to the appropriate temperature (typically 50-80 °C) and stirred until completion (monitored by GC-MS or LC-MS).
-
The reaction is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
Trustworthiness of the Protocol: This reaction requires careful handling of pyrophoric reagents (s-BuLi) and air-sensitive catalysts. The use of a chiral ligand like (-)-sparteine is crucial for achieving high enantioselectivity. The success of the Negishi coupling step is dependent on the purity of the reagents and the exclusion of oxygen.
Data Presentation
| Synthetic Strategy | Key Transformation | Starting Materials | Typical Yield | Enantiomeric Excess (ee) | Key Advantages |
| Chiral Pool | Reduction of L-proline | L-proline, LiAlH₄ | >90% | >99% | Stereochemistry from starting material, high efficiency. |
| De Novo Synthesis | [3+2] Cycloaddition | α-amino ester, aldehyde, alkene | 60-95% | 90-99% | High structural diversity, stereocontrol. |
| C-H Functionalization | α-Arylation of N-Boc-pyrrolidine | N-Boc-pyrrolidine, aryl bromide | 50-85% | 85-98% | Atom economy, direct functionalization. |
Visualization of Synthetic Workflows
Diagram 1: General Workflow for Pyrrolidine Synthesis from the Chiral Pool
Caption: Chiral pool approach to bioactive molecules.
Diagram 2: Workflow for De Novo Pyrrolidine Synthesis via [3+2] Cycloaddition
Caption: De novo synthesis via [3+2] cycloaddition.
Diagram 3: Workflow for Direct C-H Functionalization of Pyrrolidine
Caption: C-H functionalization for pyrrolidine synthesis.
Conclusion
The synthesis of bioactive molecules featuring the pyrrolidine scaffold is a dynamic and evolving field in organic chemistry. The choice of synthetic strategy—be it leveraging the chiral pool, constructing the ring de novo, or employing direct C-H functionalization—depends on the specific target molecule and the desired substitution pattern. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to confidently navigate the synthesis of these important heterocyclic compounds. As the demand for novel therapeutics continues to grow, the development of efficient, stereoselective, and scalable routes to pyrrolidine intermediates will remain a critical endeavor in the pursuit of new medicines.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 9. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Deprotection of 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine
Introduction: Navigating the Selective Deprotection of a Bifunctional Pyrrolidine Intermediate
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and medicinal chemistry, for the protection of amine functionalities.[1][2] Its widespread use is attributed to its stability across a broad spectrum of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under acidic conditions.[3][4] The substrate in focus, 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine, is a valuable building block, incorporating a chiral pyrrolidine scaffold. The successful deprotection of the Boc group to liberate the secondary amine is a critical step in the synthesis of more complex target molecules. However, the presence of a methyl ester functionality introduces a significant challenge: the potential for concomitant hydrolysis or transesterification under the very conditions typically employed for Boc removal.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing a suitable deprotection strategy for 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine. We will delve into the mechanistic underpinnings of various methods, offer detailed, field-proven protocols, and discuss the critical parameters for achieving high-yield deprotection while preserving the integrity of the ester group.
The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection
The most common method for Boc group removal is through acid-catalyzed hydrolysis.[2] The mechanism is a well-established, multi-step process:
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8]
-
Fragmentation: This initial protonation weakens the tert-butyl-oxygen bond, leading to the fragmentation of the protonated intermediate. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][9]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[7]
-
Salt Formation: In the acidic medium, the liberated amine is protonated, typically yielding the corresponding amine salt as the final product.[3]
A key consideration in this mechanism is the generation of the tert-butyl cation, which can potentially act as an alkylating agent for any nucleophiles present in the reaction mixture. This can be mitigated by the use of scavengers, though for this particular substrate, the primary concern remains the acid-lability of the ester.[3][10]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Comparative Analysis of Deprotection Protocols
The choice of a deprotection method is a critical decision that must balance reaction efficiency with the preservation of the methyl ester. Below is a comparative summary of viable protocols for 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine.
| Deprotection Protocol | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Key Advantages | Potential Disadvantages for Substrate |
| Standard Acidic | Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | 0 to Room Temp. | 0.5 - 4 h[1] | Highly effective, volatile, and easy to remove.[1] | High risk of ester hydrolysis or transesterification if alcohols are present.[5] |
| Standard Acidic | Hydrochloric Acid (HCl) (e.g., 4M) | 1,4-Dioxane, Ethyl Acetate, Methanol | 0 to Room Temp. | 0.5 - 4 h[1][11] | Cost-effective; product often precipitates as the HCl salt, simplifying isolation.[1][2] | Methanol can lead to transesterification; strong acidity can still cleave the ester.[12] |
| Mild Acidic | Oxalyl Chloride in Methanol | Methanol | Room Temp. | 1 - 4 h[13] | Mild conditions, tolerant of many acid-labile groups.[6] | The use of methanol still presents a risk of transesterification, though generally lower than with strong protic acids. |
| Neutral (Lewis Acid) | Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM), Acetonitrile | Room Temp. | Variable[2] | Can be effective for substrates with acid-sensitive groups.[14][15] | Reagent can be expensive and moisture-sensitive. |
| Neutral (Thermal) | Heat | High-boiling solvent (e.g., Dioxane/Water) or neat | 100 - 150 °C[2] | Variable (can be long)[16] | Avoids acidic reagents entirely.[17] | High temperatures may cause other side reactions or racemization; may not be suitable for all substrates.[16] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the most relevant deprotection strategies for 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and rapid method, but requires careful monitoring to minimize ester cleavage.
Materials:
-
1-Boc-3-(methoxycarbonylmethyl)pyrrolidine
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath. This is crucial to temper the reaction's exothermicity and potentially reduce the rate of ester hydrolysis.
-
Slowly add TFA (4-10 eq, typically a 25-50% v/v solution in DCM) to the stirred solution.[18]
-
Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to 2 hours.[1]
-
Upon completion (disappearance of starting material), carefully remove the solvent and excess TFA under reduced pressure (in vacuo).
-
Work-up (for the free amine): a. Redissolve the residue in DCM. b. Slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid (Caution: CO₂ evolution). c. Separate the organic layer, and wash with water and then brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and has the advantage of often precipitating the product as its hydrochloride salt, which can be a convenient purification step.
Materials:
-
1-Boc-3-(methoxycarbonylmethyl)pyrrolidine
-
4M HCl solution in 1,4-dioxane
-
Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine (1.0 eq) in a minimal amount of a suitable co-solvent like ethyl acetate if necessary, or use it neat if it is an oil.
-
Add the 4M HCl solution in 1,4-dioxane (5-10 eq) to the substrate.[11]
-
Stir the mixture at room temperature. A precipitate of the hydrochloride salt should begin to form.[11]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]
-
Work-up: a. Upon completion, dilute the reaction mixture with anhydrous diethyl ether or MTBE to further precipitate the product. b. Collect the solid by filtration. c. Wash the collected solid with diethyl ether to remove non-polar impurities. d. Dry the solid under vacuum to yield the 3-(methoxycarbonylmethyl)pyrrolidine hydrochloride salt.[2]
Protocol 3: Oxalyl Chloride in Methanol (A Milder Alternative)
For substrates where ester integrity is paramount, this milder method can be highly effective. It has been shown to deprotect N-Boc groups in the presence of other acid-labile functionalities.[6][13]
Materials:
-
1-Boc-3-(methoxycarbonylmethyl)pyrrolidine
-
Anhydrous Methanol (MeOH)
-
Oxalyl Chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve the 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine (1.0 eq) in anhydrous methanol (to a concentration of ~0.1-0.2 M).[13]
-
Stir the solution at room temperature for 5 minutes.
-
Slowly add oxalyl chloride (3 equivalents) to the stirred solution via syringe.[6][13] An immediate temperature increase and sputtering may be observed.
-
Allow the reaction mixture to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[13]
-
Work-up: a. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. b. Extract the product with ethyl acetate (3x). c. Wash the combined organic layers with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. If necessary, purify the product by flash column chromatography.[13]
Workflow and Logic Visualization
The selection of a deprotection method is a critical decision point in the synthetic workflow. The following diagram illustrates the decision-making process based on substrate sensitivity.
Caption: Decision workflow for Boc deprotection of the target molecule.
Conclusion and Expert Recommendations
The deprotection of 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine requires a careful balance between reaction efficiency and the preservation of the methyl ester. For rapid and robust deprotection where minor ester hydrolysis can be tolerated or separated, traditional acidic methods using TFA or HCl in dioxane at low temperatures with diligent monitoring are suitable.[1] The precipitation of the hydrochloride salt when using HCl in dioxane can be a particularly effective method for simultaneous deprotection and initial purification.[2]
However, when the complete integrity of the ester is paramount, a milder approach is strongly recommended. The oxalyl chloride in methanol protocol offers an excellent alternative, demonstrating high efficacy in deprotecting N-Boc groups in the presence of acid-sensitive functionalities.[6][13] Researchers should always perform small-scale test reactions to determine the optimal conditions for their specific substrate and downstream application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Boc Deprotection - TFA [commonorganicchemistry.com]
Scale-Up Synthesis of N-Boc-3-pyrrolidineacetic Acid Methyl Ester: An Application Note and Protocol
Introduction: Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its conformational rigidity and ability to engage in specific hydrogen bonding interactions make it a valuable component in the design of pharmacologically active molecules. N-Boc-3-pyrrolidineacetic acid methyl ester, in particular, is a key building block for the synthesis of a wide range of therapeutic agents, including enzyme inhibitors, receptor modulators, and other complex molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group facilitates controlled, sequential chemical modifications, while the acetic acid methyl ester moiety provides a handle for further synthetic elaboration.[2]
This application note provides a detailed, robust, and scalable protocol for the synthesis of N-Boc-3-pyrrolidineacetic acid methyl ester, designed for researchers, scientists, and drug development professionals. The presented methodology emphasizes operational simplicity, cost-effectiveness, and scalability, making it suitable for both laboratory-scale research and pilot-plant production.
Synthetic Strategy: A Three-Pronged Approach to the Target Molecule
The selected synthetic route is a three-step process commencing from readily available starting materials. This strategy is designed for high yield and purity, with considerations for industrial applicability. The key transformations are:
-
Michael Addition/Cyclization: Formation of the core pyrrolidinone ring structure from dimethyl itaconate.
-
Chemoselective Reduction: Reduction of the lactam functionality to the corresponding pyrrolidine.
-
Protection and Esterification: Introduction of the N-Boc group and final esterification to yield the target molecule.
This approach avoids the use of hazardous or expensive reagents where possible and incorporates purification steps that are amenable to large-scale operations.
References
Troubleshooting & Optimization
Technical Support Center: A Guide to the Purification of Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the column chromatography purification of Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate. This document moves beyond simple protocols to explain the underlying principles and troubleshooting strategies, ensuring you can adapt and overcome challenges in your own laboratory setting.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when purifying this moderately polar, N-Boc protected compound.
Q1: What are the key structural features of my compound and how do they influence purification?
A1: this compound has three key features that dictate its chromatographic behavior:
-
N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group renders the pyrrolidine nitrogen non-basic and increases the molecule's lipophilicity, making it suitable for normal-phase chromatography on silica gel.
-
Methyl Ester: This is a polar functional group that will interact with the polar stationary phase (silica gel).
-
Pyrrolidine Ring: A saturated, non-aromatic core.
Due to the balance of the non-polar Boc group and the polar ester, the compound is moderately polar. It does not possess a strong chromophore, making visualization under UV light challenging.[1]
Q2: What is the best stationary phase for this purification?
A2: Standard flash-grade silica gel (40-63 µm) is the most effective and economical choice for this compound. Its polar surface provides the necessary interaction for separation from less polar starting materials or non-polar byproducts.[2] In rare cases where the compound is exceptionally sensitive to the acidic nature of silica, neutral alumina could be considered, or the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine.[3]
Q3: How do I select the right mobile phase (eluent)?
A3: The selection of the mobile phase is the most critical step and should always be guided by prior analysis using Thin-Layer Chromatography (TLC).
-
Starting Point: A binary solvent system of a non-polar solvent like Hexanes (or Petroleum Ether) and a more polar solvent like Ethyl Acetate (EtOAc) is the standard for compounds of this polarity.[3] A good initial mixture to test is 3:1 Hexanes:EtOAc.
-
TLC Analysis: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.15 and 0.4.[2][4] This Rf value ensures the compound moves down the column efficiently but has sufficient interaction with the silica to separate from impurities.[4]
-
Polarity Adjustment:
-
If the Rf is too high (>0.5), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., move from 3:1 to 5:1 Hexanes:EtOAc).
-
If the Rf is too low (<0.1), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 3:1 to 1:1 Hexanes:EtOAc).[2]
-
-
For Very Polar Impurities: If you need to elute highly polar impurities after your product is collected, a stronger solvent system like 5% Methanol in Dichloromethane (DCM) can be used.[3] However, using more than 10% methanol in your eluent is discouraged as it can dissolve the silica gel stationary phase.[3]
Q4: Should I use an isocratic or gradient elution?
A4: While an isocratic (constant solvent composition) elution can work if the TLC shows a clean separation between well-spaced spots, a gradient elution is almost always superior for purifying crude reaction mixtures.[5]
-
Isocratic Elution: Simple to perform but can lead to significant peak broadening for compounds that elute later, reducing resolution and purity.[5]
-
Gradient Elution: Involves starting with a lower polarity mobile phase and gradually increasing its strength (e.g., starting with 10% EtOAc in Hexanes and slowly increasing to 40% EtOAc). This technique results in sharper peaks, better resolution between compounds with different polarities, and often reduces the total purification time and solvent consumption.[5][6][7]
Q5: My compound is not UV-active. How can I see it on a TLC plate?
A5: Since this compound lacks a conjugated system, it will likely not be visible under 254 nm UV light.[1] You must use a chemical stain for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent, all-purpose oxidizing stain. Your compound will appear as a yellow or light brown spot on a purple background upon gentle heating.[8]
-
p-Anisaldehyde Stain: This stain is sensitive to many functional groups and often gives characteristic colors.[1][8]
-
Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as temporary brown spots.[1][8][9]
Part 2: Step-by-Step Experimental Protocol
This protocol provides a self-validating workflow for the purification.
Workflow Overview
Caption: General workflow for column chromatography purification.
Detailed Steps:
-
TLC Method Development:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a test solvent system (e.g., 4:1 Hexanes:EtOAc).
-
Visualize the plate using an appropriate stain (e.g., KMnO₄).
-
Calculate the Rf value for your product spot using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front).[10][11][12]
-
Adjust the solvent system polarity until the product Rf is between 0.15 and 0.40.[2][4]
-
-
Column Preparation:
-
Select a glass column of appropriate size (a typical ratio is 50-100g of silica per 1g of crude product).[13]
-
Pack the column using the "slurry method": mix the required amount of silica gel with the initial, low-polarity eluent to form a smooth slurry.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed firmly, ensuring no air bubbles are trapped.[13]
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (2-3 times the mass of your product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[14] Carefully add this powder to the top of the packed column.[14] Gently add a thin layer of sand on top to prevent disturbance.[14]
-
Wet Loading: If your compound is highly soluble in the eluent, dissolve it in the absolute minimum amount of the starting mobile phase.[14] Using a pipette, carefully apply this solution to the top of the silica bed without disturbing the surface.[14]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting the solvent that passes through in numbered test tubes or flasks (fractions).
-
If using a gradient, start with the low-polarity system identified during TLC and gradually increase the percentage of the more polar solvent. A step-gradient (a series of isocratic steps with increasing polarity) can also be very effective.[5]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of your compound.
-
Visualize the TLC plate to identify which fractions contain your pure product.
-
-
Combine and Concentrate:
-
Combine all fractions that contain only the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Part 3: Troubleshooting Guide
This Q&A guide addresses specific problems you may encounter during the experiment.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Spots are overlapping or not resolving) | 1. Incorrect Solvent System: The polarity difference between your eluent and your compounds is not optimal. 2. Column Overloading: Too much sample was loaded for the amount of silica used. 3. Poor Column Packing: The silica bed has channels or cracks, leading to uneven flow. | 1. Re-optimize the mobile phase with TLC. Try different solvent combinations (e.g., Diethyl Ether/Hexanes or DCM/Methanol). A shallower gradient during elution can significantly improve resolution.[6] 2. Use a larger column with more silica gel or reduce the amount of sample loaded. A general rule is a 50:1 to 100:1 ratio of silica:sample by weight.[13] 3. Repack the column carefully, ensuring a homogenous and compact silica bed. |
| Product Not Eluting (Stuck at the top of the column) | 1. Eluent is Not Polar Enough: The mobile phase lacks the strength to displace the compound from the silica. 2. Compound Decomposition: The compound may be unstable on the acidic silica gel. | 1. Gradually increase the polarity of the mobile phase. If using EtOAc/Hexanes, increase the percentage of EtOAc. If that is insufficient, switch to a stronger system like 1-5% Methanol in DCM.[3][15] 2. First, test for stability by spotting the compound on a TLC plate, letting it sit for an hour, then eluting to see if new spots appear.[15] If it decomposes, consider using a deactivated (neutral) stationary phase like alumina or adding 1% triethylamine to your eluent to neutralize the silica.[3] |
| Product Elutes Too Quickly (Comes out in the solvent front) | 1. Eluent is Too Polar: The compound has a much higher affinity for the mobile phase than the stationary phase. 2. Poor Sample Loading: If dry loading was not used for a sample with low solubility in the eluent, it might have crashed out of solution and washed through the column. | 1. Decrease the polarity of the eluent. Use a higher percentage of the non-polar solvent (e.g., Hexanes).[15] 2. Ensure the sample is fully dissolved for wet loading or use the dry loading method, which is generally more reliable.[2][14] |
| Streaking or Tailing of Spots (On TLC or during elution) | 1. Sample Overloaded on TLC: Too much material was spotted. 2. Compound is Acidic/Basic: Residual acidic or basic character can cause strong, non-ideal interactions with the silica. 3. Compound is Too Polar for the chosen solvent system. | 1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount of modifier to the eluent. For acidic compounds, add ~1% acetic acid. For basic compounds (less likely here due to the Boc group), add ~1% triethylamine.[3] 3. Increase the polarity of the mobile phase. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sorbtech.com [sorbtech.com]
- 3. Chromatography [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 10. Retention Factor in Chromatography | Overview & Formula - Lesson | Study.com [study.com]
- 11. hix.ai [hix.ai]
- 12. studymind.co.uk [studymind.co.uk]
- 13. How to set up and run a flash chromatography column. [reachdevices.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: A Guide to Improving the Yield of N-Boc-3-pyrrolidineacetic acid methyl ester Synthesis
Welcome to the technical support center for the synthesis of N-Boc-3-pyrrolidineacetic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, enhance yield, and ensure the highest purity of the final product. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles.
Overview of Synthetic Strategies
The synthesis of N-Boc-3-pyrrolidineacetic acid methyl ester can be approached through several strategic pathways. The optimal choice depends on the available starting materials, scalability, and desired purity. Two common and effective routes are:
-
Route A: Two-Step Synthesis from N-Boc-3-pyrrolidinone. This approach involves the introduction of the acetic acid methyl ester side chain to N-Boc-3-pyrrolidinone via a Reformatsky or Wittig-Horner reaction, followed by reduction of the resulting alkene (in the case of the Wittig-Horner reaction).
-
Route B: Esterification of N-Boc-3-pyrrolidineacetic acid. This route is suitable if the corresponding carboxylic acid is readily available or has been synthesized. The primary challenge lies in the clean and efficient esterification without compromising the Boc-protecting group.
This guide will focus on providing troubleshooting and FAQs for both of these key strategies.
Visualizing the Synthetic Pathways
Caption: Key synthetic routes to N-Boc-3-pyrrolidineacetic acid methyl ester.
Troubleshooting Guide: Q&A Format
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Route A: Synthesis from N-Boc-3-pyrrolidinone
Issue 1: Low yield in the Reformatsky reaction with methyl bromoacetate.
-
Question: I am attempting the Reformatsky reaction with N-Boc-3-pyrrolidinone and methyl bromoacetate using zinc dust, but my yields are consistently low (<30%). What are the potential causes and how can I improve it?
-
Answer: Low yields in the Reformatsky reaction are a common issue and can often be attributed to the reactivity of the zinc metal and reaction conditions.[1] Here are the primary factors to consider and troubleshoot:
-
Inadequate Zinc Activation: The surface of commercial zinc dust is often coated with a layer of zinc oxide, which passivates the metal and prevents its reaction with the haloester.[1]
-
Solution: Activate the zinc dust immediately before use. Common activation methods include washing with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum. Alternatively, treating the zinc dust with a small amount of iodine or 1,2-dibromoethane in the reaction solvent until the color of the halogen disappears can be very effective. A zinc-copper couple, prepared by treating zinc dust with a copper acetate solution, also exhibits enhanced reactivity.[1]
-
-
Side Reactions: The organozinc reagent is a strong base and can deprotonate the α-proton of the starting ketone, leading to self-condensation or other side reactions.
-
Solution: Maintain a low reaction temperature (typically 0 °C to room temperature) to minimize side reactions. Adding the solution of the α-halo ester to a well-stirred suspension of the activated zinc and the ketone can also help to ensure the organozinc reagent reacts with the ketone as it is formed.
-
-
Work-up Issues: The β-hydroxy ester product can sometimes be water-soluble, leading to losses during the aqueous work-up.
-
Solution: Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Performing multiple extractions (3-4 times) will improve recovery. Saturating the aqueous layer with sodium chloride (brine) can also decrease the solubility of the product in the aqueous phase and enhance extraction efficiency.
-
-
Issue 2: Formation of multiple products in the Wittig-Horner reaction.
-
Question: I am using the Wittig-Horner reaction with triethyl phosphonoacetate to synthesize the unsaturated ester precursor, but I am observing a mixture of E/Z isomers and other byproducts. How can I improve the selectivity and yield?
-
Answer: The Horner-Wadsworth-Emmons (HWE) modification of the Wittig reaction, which uses a phosphonate ylide, generally favors the formation of the (E)-alkene.[2][3] However, reaction conditions can significantly influence the outcome.
-
Base and Solvent Choice: The choice of base and solvent can affect the stereoselectivity of the olefination.
-
Solution: For stabilized ylides like the one derived from triethyl phosphonoacetate, stronger bases like NaH or KHMDS in an aprotic solvent like THF or DME at low temperatures (-78 °C to 0 °C) generally provide higher E-selectivity. The use of sodium or potassium counterions helps to favor the thermodynamic (E)-product.
-
-
Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting materials that can complicate purification.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a slight increase in temperature or a longer reaction time may be necessary. Ensure that the phosphonate reagent is of high purity and the base is sufficiently strong and fresh.
-
-
Purification Challenges: The phosphate byproduct is water-soluble, but if not completely removed, it can complicate the purification of the desired product.
-
Solution: After quenching the reaction, perform a thorough aqueous work-up. Washing the organic layer with water and brine multiple times will help to remove the phosphate byproduct. Flash column chromatography is typically effective for separating the E and Z isomers if they are formed.
-
-
Route B: Esterification of N-Boc-3-pyrrolidineacetic acid
Issue 1: Low conversion during esterification with methanol and an acid catalyst.
-
Question: I am trying to esterify N-Boc-3-pyrrolidineacetic acid using methanol with a catalytic amount of sulfuric acid, but the reaction is slow and gives a low yield. What is the problem?
-
Answer: Acid-catalyzed esterification (Fischer esterification) is an equilibrium-driven process. The low yield is likely due to the reaction not being driven to completion.
-
Equilibrium: The presence of water, either in the reagents or formed during the reaction, can shift the equilibrium back towards the starting materials.
-
Solution: Use anhydrous methanol and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. To drive the equilibrium towards the product, either use a large excess of methanol or remove the water as it is formed, for example, by using a Dean-Stark apparatus.
-
-
Boc-Group Lability: While generally stable to mild acidic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can lead to the cleavage of the Boc protecting group.
-
Solution: Use a milder acid catalyst or perform the reaction at a lower temperature for a longer period. Alternatively, consider other esterification methods that do not require strong acidic conditions.
-
-
Issue 2: Safety and handling concerns with diazomethane for esterification.
-
Question: I want to use diazomethane for a clean and high-yielding esterification, but I am concerned about its toxicity and explosive nature. Are there safer alternatives?
-
Answer: Diazomethane is an excellent reagent for the quantitative esterification of carboxylic acids at room temperature with minimal side products.[4][5] However, its high toxicity and explosive nature are significant drawbacks.[6][7]
-
Safer Alternative: (Trimethylsilyl)diazomethane (TMS-diazomethane): This reagent is a commercially available and much safer alternative to diazomethane for the methylation of carboxylic acids.[8]
-
Protocol: The reaction is typically carried out by adding a solution of TMS-diazomethane in a solvent like hexane or ether to a solution of the carboxylic acid in a mixture of a non-protic solvent (like THF or ether) and methanol at 0 °C to room temperature. The reaction is usually clean and proceeds in high yield.
-
Caution: Although safer than diazomethane, TMS-diazomethane is still toxic and should be handled with care in a well-ventilated fume hood.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to monitor the progress of these reactions?
-
A1: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. Use a suitable solvent system that gives good separation between the starting material and the product (an Rf value of 0.2-0.4 for the product is ideal). Staining with potassium permanganate or ninhydrin (after deprotection of a spot on the plate with acid) can be used for visualization if the compounds are not UV-active.
-
-
Q2: How do I purify the final product, N-Boc-3-pyrrolidineacetic acid methyl ester?
-
A2: Flash column chromatography on silica gel is the most common method for purifying the final product.[9][10] A gradient of ethyl acetate in hexanes is a good starting point for the eluent system. The polarity of the eluent can be adjusted based on the TLC analysis. For highly pure material, preparative HPLC can also be employed.[10]
-
-
Q3: My final product appears as an oil, but some literature reports it as a solid. Is this a problem?
-
A3: The physical state of the final product can depend on its purity. Highly pure N-Boc-3-pyrrolidineacetic acid methyl ester is often a low-melting solid or a colorless to pale yellow oil at room temperature. If your product is an oil, it does not necessarily indicate impurity, but you should confirm its identity and purity using analytical techniques like NMR and Mass Spectrometry.
-
-
Q4: What are the expected NMR and MS data for N-Boc-3-pyrrolidineacetic acid methyl ester?
-
A4: While specific data can vary slightly based on the solvent and instrument, you can expect the following characteristic signals:
-
¹H NMR (in CDCl₃): A singlet around 1.45 ppm for the 9 protons of the Boc group, a singlet around 3.67 ppm for the 3 protons of the methyl ester, and a series of multiplets between 1.5 and 3.6 ppm for the 7 protons of the pyrrolidine ring and the adjacent methylene group.
-
¹³C NMR (in CDCl₃): A signal around 28.5 ppm for the methyl groups of the Boc group, a signal around 51.7 ppm for the methyl ester carbon, a signal around 79.5 ppm for the quaternary carbon of the Boc group, and a signal around 173 ppm for the ester carbonyl carbon. The pyrrolidine carbons will appear in the range of 25-55 ppm.
-
Mass Spectrometry (ESI+): You would expect to see the [M+H]⁺ ion at m/z 244.15, and the [M+Na]⁺ ion at m/z 266.13. Fragmentation may involve the loss of the Boc group.[11]
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis via Reformatsky Reaction
Caption: Experimental workflow for the Reformatsky reaction.
Step-by-step methodology:
-
Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add zinc dust (1.5 equivalents). Add a crystal of iodine and a small amount of anhydrous THF. Gently warm the mixture until the iodine color disappears. Cool the flask to room temperature.
-
Reaction Setup: To the activated zinc suspension, add a solution of N-Boc-3-pyrrolidinone (1.0 equivalent) and methyl bromoacetate (1.2 equivalents) in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the β-hydroxy ester intermediate.
-
Dehydration and Reduction (if necessary): The resulting β-hydroxy ester can be dehydrated and the double bond subsequently reduced to obtain the final product.
Protocol 2: Esterification using TMS-diazomethane
Caption: Experimental workflow for esterification with TMS-diazomethane.
Step-by-step methodology:
-
Reaction Setup: In a flask, dissolve N-Boc-3-pyrrolidineacetic acid (1.0 equivalent) in a mixture of an anhydrous non-protic solvent like THF or diethyl ether and methanol (e.g., a 4:1 to 10:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of (trimethylsilyl)diazomethane (typically a 2.0 M solution in hexanes or diethyl ether, 1.1-1.2 equivalents) dropwise to the stirred solution of the acid. You will observe the evolution of nitrogen gas.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue to stir until the starting material is completely consumed as monitored by TLC.
-
Work-up: Once the reaction is complete, carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Concentration and Purification: Concentrate the reaction mixture under reduced pressure. The crude product is often of high purity, but if necessary, it can be further purified by flash column chromatography on silica gel.
Data Summary Table
| Parameter | Value | Reference/Comment |
| Molecular Formula | C₁₂H₂₁NO₄ | |
| Molecular Weight | 243.30 g/mol | |
| Appearance | Colorless to pale yellow oil or low-melting solid | Purity dependent |
| ¹H NMR (CDCl₃, δ ppm) | ~1.45 (s, 9H), ~2.0-2.6 (m, 3H), ~3.0-3.6 (m, 4H), ~3.67 (s, 3H) | Key diagnostic peaks |
| ¹³C NMR (CDCl₃, δ ppm) | ~28.5, ~33.5, ~38.5, ~45.5, ~51.7, ~54.5, ~79.5, ~173.0 | Approximate chemical shifts |
| MS (ESI+) m/z | 244.15 [M+H]⁺, 266.13 [M+Na]⁺ |
References
- 1. jk-sci.com [jk-sci.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]
- 7. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine
Welcome to the technical support center for the synthesis of 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine. This valuable building block is integral to various drug discovery programs, and its efficient synthesis is critical. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate common challenges.
Troubleshooting Guide: Common Synthetic Challenges
The most direct and widely employed route to 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine involves the C-alkylation of the enolate of 1-Boc-3-pyrrolidinone. While effective, this pathway is prone to several side reactions that can impact yield and purity.
Issue 1: Low Yield of Target Product Accompanied by a Major O-Alkylated Impurity
Question: My reaction to alkylate 1-Boc-3-pyrrolidinone with methyl bromoacetate is producing low yields of the desired C-alkylated product. Spectroscopic analysis (¹H NMR, MS) indicates the formation of a significant byproduct, which I suspect is the O-alkylated enol ether. Why is this happening, and how can I favor C-alkylation?
Expert Analysis & Causality: This is a classic issue of regioselectivity in enolate chemistry. The enolate of 1-Boc-3-pyrrolidinone is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The outcome is determined by the reaction conditions, which dictate whether the reaction proceeds under kinetic or thermodynamic control.
-
Kinetic Control (Favors C-Alkylation): This pathway has a lower activation energy and is irreversible. It is favored by using strong, sterically hindered bases (like Lithium diisopropylamide, LDA) in polar aprotic solvents (like THF) at very low temperatures (-78 °C). These conditions lead to the rapid and irreversible formation of the less stable, sterically accessible kinetic enolate, which preferentially reacts on the carbon.[1]
-
Thermodynamic Control (Favors O-Alkylation): This pathway proceeds via the more stable enolate isomer. Softer electrophiles and conditions that allow for equilibrium between the enolate forms (higher temperatures, weaker bases like sodium hydride in DMF) can lead to a higher proportion of O-alkylation.
Recommended Protocol for Maximizing C-Alkylation:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Solvent & Base Preparation: Add anhydrous tetrahydrofuran (THF) to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at -78 °C to generate LDA in situ. Then, add a solution of 1-Boc-3-pyrrolidinone (1.0 eq) dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl bromoacetate (1.1 eq) dropwise to the enolate solution, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring & Quench: Stir the reaction at -78 °C for 2-4 hours. Monitor progress by TLC. Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up & Purification: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Issue 2: Formation of a Di-alkylated Byproduct
Question: My reaction is successful in producing the C-alkylated product, but I am also observing a significant amount of a di-alkylated species. How can this be avoided?
Expert Analysis & Causality: The target product, 1-Boc-3-(methoxycarbonylmethyl)pyrrolidinone, still possesses an acidic proton at the α-carbon (the C3 position). In the presence of unreacted base or enolate, this product can be deprotonated to form a new enolate, which can then react with another molecule of the alkylating agent. This leads to the formation of a di-alkylated byproduct.
This side reaction is favored when:
-
An excess of the base is used.
-
The alkylating agent is added too quickly or at too high a concentration, leaving unreacted base available to deprotonate the product.
-
The reaction temperature is allowed to rise, increasing the rate of the second deprotonation.
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a slight excess of the starting ketone (approx. 1.05 eq) relative to the base (1.0 eq). This ensures that the base is the limiting reagent and will be fully consumed in the initial deprotonation.
-
Slow Addition: Add the alkylating agent very slowly (e.g., via syringe pump) to the enolate solution at -78 °C. This maintains a low concentration of the electrophile and allows it to react with the initial enolate before the product can be deprotonated.[2]
-
Inverse Addition: Consider an "inverse addition" protocol where the generated enolate solution is slowly transferred via cannula into a separate flask containing the alkylating agent in THF at -78 °C.
Frequently Asked Questions (FAQs)
Q1: Is there a viable alternative synthetic route if the alkylation fails?
Yes, a common alternative route proceeds from 1-Boc-3-hydroxypyrrolidine. This multi-step process involves:
-
Activation: Conversion of the hydroxyl group into a good leaving group, typically a mesylate or tosylate.
-
Displacement: An SN2 reaction with sodium cyanide to form 1-Boc-3-(cyanomethyl)pyrrolidine.[3]
-
Hydrolysis & Esterification: Hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification to yield the final product.
While longer, this route avoids the challenges of enolate regioselectivity. However, it introduces its own potential side reactions, such as elimination during the activation step and the need for careful control during nitrile hydrolysis to avoid cleaving the Boc group.[4][5]
Q2: What are the best analytical techniques for monitoring this reaction?
-
Thin Layer Chromatography (TLC): The most practical method for real-time monitoring. Use a solvent system like 30-50% ethyl acetate in hexanes. The C-alkylated product will be less polar than the starting 1-Boc-3-pyrrolidinone but likely more polar than the O-alkylated or di-alkylated byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the masses of the starting material, product, and any byproducts, confirming their identities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for final product characterization and for identifying the structure of isolated impurities. The methylene protons adjacent to the carbonyl in the C-alkylated product will have a distinct chemical shift and coupling pattern.
Q3: What are the key safety considerations for this synthesis?
-
Strong Bases: n-Butyllithium (n-BuLi) and LDA are pyrophoric and highly reactive with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using proper syringe and cannula techniques.
-
Alkylating Agents: Methyl bromoacetate is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cryogenic Temperatures: Handling dry ice and acetone requires insulated gloves to prevent cold burns.
Data Summary & Conditions
The table below summarizes the critical parameters for the optimized C-alkylation protocol.
| Parameter | Recommended Condition | Rationale & Key Insight |
| Base | Lithium diisopropylamide (LDA) | Strong, hindered base favors rapid, irreversible formation of the kinetic enolate.[1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Polar aprotic solvent stabilizes the lithium enolate. |
| Temperature | -78 °C | Crucial for kinetic control; minimizes side reactions like O-alkylation and di-alkylation. |
| Stoichiometry | 1.0 eq LDA, 1.1 eq Alkylating Agent | Precise control prevents excess base from causing di-alkylation.[2] |
| Addition Mode | Slow, dropwise addition of alkylating agent | Maintains low electrophile concentration, favoring reaction with the primary enolate. |
| Quench | Saturated aq. NH₄Cl | Mildly acidic quench protonates any remaining enolate without cleaving the Boc group. |
References
Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Pyrrolidines
Welcome to the Technical Support Center for the optimization of Boc (tert-butoxycarbonyl) protection of pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions. Our goal is to empower you with the causal understanding needed to optimize your reaction conditions effectively.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.
Issue 1: Incomplete or Slow Reaction
Question: I am seeing significant amounts of my starting pyrrolidine remain even after prolonged reaction times. How can I drive the reaction to completion?
Analysis: Incomplete conversion in a Boc protection reaction is a common hurdle, often stemming from insufficient reactivity of either the amine or the electrophile, or suboptimal reaction conditions. Pyrrolidine, as a secondary amine, is generally a good nucleophile. However, steric hindrance on the pyrrolidine ring or electron-withdrawing substituents can decrease its nucleophilicity.[1][2]
Troubleshooting Workflow:
-
Assess Amine Reactivity:
-
Electron-Withdrawing Groups: If your pyrrolidine is substituted with electron-withdrawing groups, its nucleophilicity will be reduced. Increasing the reaction temperature (e.g., to 40-60 °C) can help overcome this activation barrier.[1][3]
-
Steric Hindrance: For sterically hindered pyrrolidines, the standard Boc anhydride ((Boc)₂O) may not be reactive enough. Consider more electrophilic Boc-donating reagents like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).[4]
-
-
Activate the Electrophile with a Catalyst:
-
The addition of a catalytic amount (2-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst that reacts with (Boc)₂O to form a highly reactive intermediate.[5][6][7] Be cautious, as DMAP can also promote side reactions if used in excess or with sensitive substrates.[5][6]
-
-
Optimize the Base:
-
Solvent Considerations:
Issue 2: Formation of Side Products
Question: My reaction is messy, and I am observing multiple spots on my TLC plate. What are the likely side reactions and how can I prevent them?
Analysis: The formation of side products during Boc protection can arise from several sources, including over-reactivity, reaction with other functional groups, or degradation of reagents.
Common Side Reactions & Solutions:
| Side Product/Reaction | Probable Cause | Recommended Solution |
| Di-Boc Protected Amine | Not applicable to pyrrolidine (a secondary amine) but a concern for primary amines. | N/A |
| Reaction with other Nucleophiles | If the pyrrolidine substrate contains other nucleophilic groups (e.g., hydroxyl, thiol), they can also be acylated by (Boc)₂O. | Use stoichiometric amounts of (Boc)₂O (1.1-1.2 equivalents). Perform the reaction at a lower temperature (0 °C to room temperature) to favor the more nucleophilic amine. |
| Urea Formation | Contamination of starting amine with primary amines, or degradation of the Boc-protected product. | Ensure the purity of the starting pyrrolidine. Use fresh reagents. |
| DMAP-catalyzed Cyclization | In specific cases, such as with 2-alkenylanilines, DMAP can catalyze unexpected cyclization reactions with (Boc)₂O.[9] | While less common with pyrrolidines, if unexpected products are observed when using DMAP, consider running the reaction without it, potentially at a higher temperature to compensate for the slower rate. |
Troubleshooting Logic Diagram:
Caption: Decision workflow for troubleshooting side product formation.
Issue 3: Difficult Work-up and Purification
Question: I am struggling to remove excess (Boc)₂O and other reagents after the reaction. What is an efficient work-up and purification strategy?
Analysis: The work-up for a Boc protection reaction aims to remove unreacted (Boc)₂O, the base (e.g., TEA), and byproducts like tert-butanol. The low melting point of (Boc)₂O (22-24 °C) can make it behave like a greasy oil during purification.[10]
Recommended Work-up & Purification Protocol:
-
Quenching: If the reaction is run in an aprotic solvent (DCM, THF), it can be quenched by adding a mild aqueous acid (e.g., saturated NH₄Cl solution) or simply water. This will protonate and help solubilize the amine base (like TEA).
-
Liquid-Liquid Extraction:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash sequentially with:
-
Saturated aqueous NaHCO₃ solution to remove any acidic species and unreacted (Boc)₂O (which will hydrolyze).[11]
-
Water to remove water-soluble impurities.
-
Brine to aid in the separation of the organic and aqueous layers.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Sublimation of (Boc)₂O: For small-scale reactions, excess (Boc)₂O can be removed by leaving the crude product under high vacuum for an extended period (e.g., 72 hours), as it will sublimate.[12]
-
Silica Gel Chromatography: This is the most common method for purification. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective. The Boc-protected pyrrolidine is significantly less polar than the starting amine.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of (Boc)₂O to use?
A1: A slight excess of (Boc)₂O is generally recommended to ensure complete consumption of the starting amine. A stoichiometry of 1.1 to 1.5 equivalents is typical.[3] Using a large excess can lead to difficulties in purification and potential side reactions with other functional groups.
Q2: Is a base always necessary for Boc protection?
A2: A base is not strictly required for the reaction to proceed.[5][8] The amine itself can act as a base. However, the reaction generates tert-butoxide, which is a stronger base than TEA, and will deprotonate the newly formed carbamate.[5] The addition of a non-nucleophilic base like TEA or DIPEA is standard practice to accelerate the reaction by neutralizing the protonated amine intermediate.
Q3: Can I perform a Boc protection in an aqueous or protic solvent?
A3: Yes, Boc protection can be carried out under aqueous conditions, often using a base like sodium bicarbonate or sodium hydroxide.[7][11] This is particularly useful for amino acid substrates or amines that are more soluble in water.[13] Protic solvents like methanol can also be used and have been shown to accelerate the protection of primary amines.[2]
Q4: How does the DMAP-catalyzed mechanism differ from the uncatalyzed reaction?
A4: In the uncatalyzed reaction, the amine directly attacks the (Boc)₂O. With DMAP, a more reactive intermediate is formed first. DMAP attacks a carbonyl group of (Boc)₂O, leading to the formation of a highly electrophilic N-Boc-pyridinium species.[5][6] This species is then attacked by the pyrrolidine nitrogen, regenerating the DMAP catalyst. This catalytic cycle significantly increases the rate of the reaction.
Reaction Mechanism Diagram:
Caption: Simplified DMAP-catalyzed Boc protection mechanism.
Q5: My pyrrolidine starting material is an HCl salt. Do I need to free-base it first?
A5: Yes, it is highly recommended. The Boc protection reaction requires a nucleophilic amine. The protonated amine salt is not nucleophilic. You can either perform a separate free-basing step (e.g., extraction with a base like NaOH or NaHCO₃) or add an additional equivalent of a tertiary amine base (like TEA or DIPEA) to the reaction mixture to neutralize the HCl in situ.
Section 3: Experimental Protocols
Protocol 1: Standard Boc Protection of Pyrrolidine
-
Dissolve pyrrolidine (1.0 eq.) in Dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
To the stirred solution, add triethylamine (TEA) (1.2 eq.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected pyrrolidine. Further purification can be done by silica gel chromatography if necessary.
Protocol 2: DMAP-Catalyzed Boc Protection for Less Reactive Pyrrolidines
-
Dissolve the substituted pyrrolidine (1.0 eq.) in acetonitrile or THF (0.15 M).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) to the solution.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.[14]
-
Concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., 0-25% EtOAc/hexane).[14]
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines [organic-chemistry.org]
- 10. Boc Anhydride [commonorganicchemistry.com]
- 11. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. reddit.com [reddit.com]
- 14. Boc Protection (Boc2O + DMAP) [commonorganicchemistry.com]
Technical Support Center: Synthesis of Pyrrolidine Derivatives
Welcome to the Technical Support Center for Pyrrolidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. The pyrrolidine ring is a prevalent core structure in numerous natural products, pharmaceuticals, and catalysts, making its efficient synthesis a key objective in organic chemistry.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of pyrrolidine derivatives, offering explanations for the underlying causes and providing actionable, step-by-step protocols to resolve them.
Issue 1: Low Yield in [3+2] Cycloaddition Reactions
Question: I am performing a [3+2] cycloaddition reaction using an azomethine ylide to synthesize a substituted pyrrolidine, but my yields are consistently low. What are the potential causes and how can I improve the reaction efficiency?
Answer: Low yields in [3+2] cycloaddition reactions for pyrrolidine synthesis are a frequent issue, often stemming from the instability of the azomethine ylide intermediate or suboptimal reaction conditions.[4] Azomethine ylides are transient species and their efficient generation and trapping are critical for a successful reaction.
Underlying Causes and Solutions:
-
Azomethine Ylide Instability: The primary cause of low yield is often the decomposition or side reactions of the azomethine ylide before it can react with the dipolarophile.
-
Expert Insight: Azomethine ylides are sensitive to moisture and can hydrolyze. It is crucial to maintain strictly anhydrous conditions throughout the reaction.[4] The method of ylide generation (e.g., from imines, thermal ring-opening of aziridines, or reductive generation from amides) also significantly impacts its stability and reactivity.[2]
-
-
Inefficient Catalyst Performance: The choice of catalyst is pivotal for promoting the cycloaddition efficiently. An inappropriate catalyst can lead to slow reaction rates, allowing for ylide decomposition.
-
Expert Insight: For asymmetric syntheses, proline-based organocatalysts are highly effective.[5] Metal-based catalysts, such as those involving silver (Ag) or copper (Cu) with chiral ligands, can also offer excellent control and high yields.[6] The catalyst loading must be optimized; too little may result in an incomplete reaction, while too much can sometimes lead to side product formation.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration all play a significant role in the reaction outcome.
-
Expert Insight: Lowering the reaction temperature can sometimes improve selectivity and yield by minimizing side reactions and favoring the desired transition state.[4] The solvent choice can influence both the stability of the ylide and the reaction rate. Aprotic solvents are generally preferred.
-
Troubleshooting Workflow for Low Yield
Below is a systematic approach to diagnose and resolve low-yield issues in your [3+2] cycloaddition.
Caption: A logical workflow for troubleshooting low yields in pyrrolidine synthesis.
Experimental Protocol: Catalyst Screening for Improved Yield
This protocol outlines a parallel screening experiment to identify a more effective catalyst system.
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), prepare stock solutions of your amine precursor, aldehyde/ketone precursor, and dipolarophile in anhydrous solvent (e.g., Toluene or CH2Cl2).
-
Reaction Setup: Arrange a series of labeled, oven-dried reaction vials with stir bars.
-
Catalyst Addition: To each vial, add a different catalyst (e.g., L-Proline, AgOAc with a chiral ligand, Cu(I) complex). Ensure to vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%).
-
Initiation: Add the precursor stock solutions to each vial simultaneously using a multichannel pipette to ensure consistent starting times.
-
Monitoring: Stir the reactions at the desired temperature (e.g., room temperature or 0°C). Monitor the progress of each reaction at regular intervals (e.g., 2, 6, 12, 24 hours) by Thin Layer Chromatography (TLC) or LC-MS.
-
Analysis: After 24 hours, quench the reactions. Work up each reaction identically and analyze the crude product mixture by ¹H NMR using an internal standard to determine the yield for each catalyst system.
| Catalyst System | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| L-Proline | 10 | DMSO | 25 | 45 |
| AgOAc/(S)-SEGPHOS | 5 | Toluene | 0 | 78 |
| Cu(OTf)₂/PyBox | 10 | CH₂Cl₂ | 25 | 62 |
| Control (No Catalyst) | 0 | DMSO | 25 | <5 |
Table 1: Example data from a catalyst screening experiment.
Issue 2: Formation of Side Products
Question: My reaction is producing significant by-products, complicating purification and reducing my overall yield. I've identified a furan derivative and over-alkylated products in my N-substituted pyrrolidine synthesis. How can I suppress these side reactions?
Answer: The formation of furan by-products and over-alkylation are common challenges that can often be mitigated by careful control of reaction parameters, particularly pH and stoichiometry.[7]
Underlying Causes and Solutions:
-
Furan By-product Formation: This typically occurs under acidic conditions, which can favor the formation of furan derivatives over the desired pyrrolidine.
-
Over-alkylation: In the synthesis of N-substituted pyrrolidines, the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to further alkylation and the formation of di-substituted products and quaternary ammonium salts.[7]
-
Expert Insight: This can be controlled by carefully managing the stoichiometry. Using an excess of the amine relative to the alkylating agent can favor mono-alkylation.[7] Alternatively, the slow addition of the alkylating agent to the reaction mixture helps maintain its low concentration, reducing the chance of a second reaction.[7]
-
Troubleshooting Workflow for Side Product Formation
Caption: Decision tree for addressing common side products in pyrrolidine synthesis.
Experimental Protocol: Slow Addition of Alkylating Agent
This protocol is designed to minimize over-alkylation in the synthesis of mono-N-substituted pyrrolidines.
-
Setup: In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve the pyrrolidine starting material in a suitable solvent.
-
Reagent Preparation: In the dropping funnel, prepare a solution of the alkylating agent in the same solvent.
-
Slow Addition: Cool the flask containing the pyrrolidine solution to 0°C in an ice bath. Begin the dropwise addition of the alkylating agent from the dropping funnel over a prolonged period (e.g., 2-4 hours).
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring and Work-up: Monitor the reaction by TLC to confirm the consumption of the starting material and minimize the formation of the di-substituted product. Once complete, proceed with the standard aqueous work-up.
-
Purification: Purify the crude product using column chromatography to separate the desired mono-substituted product from any remaining starting material and over-alkylated by-products.[7]
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting material for my desired pyrrolidine derivative?
The choice of starting material is fundamental and depends on the desired substitution pattern and stereochemistry.
-
From Proline/Hydroxyproline: For chiral pyrrolidines, L-proline and 4-hydroxy-L-proline are excellent and widely used starting materials.[3][8] They provide a pre-formed, optically pure pyrrolidine ring that can be further functionalized.
-
From Acyclic Precursors: If you need to introduce substituents at various positions of the ring, starting from an acyclic precursor and performing an intramolecular cyclization can be a more flexible approach.[8][9] This avoids the constraints of a pre-existing ring system.
-
Industrial Synthesis: On an industrial scale, pyrrolidine is often prepared from 1,4-butanediol and ammonia under high temperature and pressure.[10]
Q2: What are the best analytical techniques to characterize my pyrrolidine product?
A combination of spectroscopic and chromatographic methods is essential for full characterization.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation of your product.
-
Mass Spectrometry (GC-MS or LC-MS): This confirms the molecular weight of your compound and can help identify impurities.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of your final compound.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups.[11]
Q3: What are the key safety precautions when working with pyrrolidine and its derivatives?
Pyrrolidine is a flammable liquid and can cause severe skin burns and eye damage.[13] It is also harmful if inhaled or swallowed.[13]
-
Handling: Always handle pyrrolidine in a well-ventilated fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][16]
-
Storage: Store pyrrolidine in a cool, dry, and well-ventilated area away from heat and ignition sources.[15][16] Keep containers tightly closed.[13]
-
Spills: In case of a spill, remove all ignition sources and clean up with an absorbent material.[15]
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. lobachemie.com [lobachemie.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. nj.gov [nj.gov]
Technical Support Center: Stability and Handling of N-Boc-3-pyrrolidineacetic acid methyl ester
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-Boc-3-pyrrolidineacetic acid methyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the common stability challenges associated with this versatile building block. Our goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the most pressing issues encountered in the laboratory.
Section 1: General Storage and Handling
Q1: What are the recommended storage conditions for N-Boc-3-pyrrolidineacetic acid methyl ester to ensure its long-term stability?
Proper storage is the first line of defense against degradation. The primary stability concerns for this compound are hydrolysis of the ester and cleavage of the acid-labile Boc group.
Answer: To maintain the integrity of N-Boc-3-pyrrolidineacetic acid methyl ester, it is crucial to store it under conditions that minimize exposure to moisture and acidic environments. The manufacturer's safety data sheet (SDS) typically recommends keeping containers tightly closed in a dry, cool, and well-ventilated place.[1][2] For long-term storage, refrigeration or freezing is often recommended.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[3][4] | Reduces the rate of potential hydrolytic and decomposition reactions. |
| Room temperature is acceptable for short-term use.[5] | ||
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture and acidic gases (like CO₂) which can slowly degrade the material. |
| Container | Use a tightly sealed, non-reactive container (e.g., amber glass). | Protects from moisture and light. |
| Incompatibilities | Avoid storage near strong acids and strong oxidizing agents.[1] | Prevents catalytic degradation, particularly the cleavage of the Boc group. |
Section 2: Boc Group Instability
Q2: I'm observing the formation of a more polar byproduct in my reaction mixture, consistent with the loss of the Boc group. What causes this, and how can I prevent it?
This is the most common stability issue encountered with this molecule. The tert-butyloxycarbonyl (Boc) group is a carbamate designed for easy removal under acidic conditions.[6][7]
Answer: The Boc group is highly susceptible to cleavage by acids. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[8][9] This deprotection can be triggered by even trace amounts of acid in your reagents, solvents, or on your glassware.
Caption: Acid-catalyzed cleavage of the N-Boc protecting group.
| Potential Cause | Explanation & Solution |
| Acidic Reagents | Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are standard for Boc deprotection and must be avoided if the group is to be retained.[10][11] Even milder acids like p-toluenesulfonic acid (pTSA) can cause cleavage.[12] Solution: Ensure all reagents are neutral or basic. If a Lewis acid is required, choose one known to be compatible with Boc groups. |
| Acidic Solvents | Solvents can contain acidic impurities. For example, aged chloroform can contain HCl. Solution: Use freshly distilled or inhibitor-free, high-purity solvents. Consider adding a non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA) in small amounts if compatible with your reaction. |
| Silica Gel | Standard silica gel is acidic and can cause Boc deprotection during column chromatography. Solution: Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent) before packing the column. Alternatively, use a different stationary phase like alumina (basic or neutral). |
| Glassware | Acidic residue on glassware from previous experiments can be sufficient to catalyze deprotection. Solution: Ensure rigorous cleaning of all glassware. A final rinse with a dilute base solution (e.g., aqueous sodium bicarbonate), followed by distilled water and drying, can be effective. |
Section 3: Methyl Ester Hydrolysis
Q3: My analysis shows the formation of N-Boc-3-pyrrolidineacetic acid, indicating the methyl ester has been hydrolyzed. Why is this happening?
Ester hydrolysis is a classic organic reaction that can occur under both basic (saponification) and acidic conditions.
Answer: The methyl ester functionality is susceptible to hydrolysis, which converts it into a carboxylic acid.
-
Base-Catalyzed Hydrolysis (Saponification): This is the more common cause of complete hydrolysis in a synthetic sequence. It is an irreversible process driven by the formation of a carboxylate salt. Reagents like sodium hydroxide (NaOH), lithium hydroxide (LiOH), or potassium hydroxide (KOH) in aqueous or alcoholic solvents will readily cleave the ester.[13] The Boc group is generally stable under these basic conditions.[7][9]
-
Acid-Catalyzed Hydrolysis: This is an equilibrium-driven process. While strong acidic conditions will certainly hydrolyze the ester, the primary concern under acidic conditions is the more rapid cleavage of the Boc group.[10] However, prolonged exposure to aqueous acidic conditions, especially at elevated temperatures, can lead to significant ester hydrolysis.
Caption: Troubleshooting workflow for ester hydrolysis.
Section 4: Selective Deprotection & Modification
Q4: I need to remove the Boc group but keep the methyl ester intact. What protocol do you recommend?
Answer: This requires carefully controlled acidic conditions that favor Boc cleavage while minimizing the competing ester hydrolysis.
Recommended Protocol: Selective Boc Deprotection This protocol uses gaseous HCl in an anhydrous organic solvent, which minimizes the water required for ester hydrolysis.
-
Preparation: Dissolve N-Boc-3-pyrrolidineacetic acid methyl ester in a dry, anhydrous solvent such as diethyl ether, dioxane, or ethyl acetate.[6] Cool the solution to 0°C in an ice bath.
-
Reaction: Bubble dry HCl gas through the solution for 5-10 minutes or use a pre-prepared saturated solution of HCl in the chosen solvent.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours at room temperature.[10]
-
Workup: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure. The product is typically isolated as the hydrochloride salt, which is often a solid that can be precipitated and filtered.
Q5: Conversely, how can I hydrolyze the methyl ester to the carboxylic acid without removing the Boc group?
Answer: This is a common and reliable transformation. Use standard basic saponification conditions, as the Boc group is robust to bases.
Recommended Protocol: Selective Ester Hydrolysis
-
Preparation: Dissolve the N-Boc-3-pyrrolidineacetic acid methyl ester in a mixture of solvents like tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Reaction: Add 1.5 to 2.0 equivalents of an aqueous solution of lithium hydroxide (LiOH) monohydrate. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Workup: Carefully acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1N HCl or citric acid) at 0°C.
-
Extraction: Extract the carboxylic acid product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the desired N-Boc-3-pyrrolidineacetic acid.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. usbio.net [usbio.net]
- 5. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. BOC deprotection [hi.bzchemicals.com]
- 9. reddit.com [reddit.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. arkat-usa.org [arkat-usa.org]
Technical Support Center: Monitoring Pyrrolidine Synthesis with Thin-Layer Chromatography (TLC)
Welcome to the technical support center for monitoring pyrrolidine synthesis reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize Thin-Layer Chromatography (TLC) as a rapid, effective tool for reaction monitoring. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.
Pyrrolidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Their synthesis often involves polar starting materials and products, which can present unique challenges for TLC analysis. This guide provides field-proven insights to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrrolidine product, which is a secondary amine, not showing up with ninhydrin stain?
A1: This is a common and excellent question that highlights the importance of understanding stain mechanisms. Standard ninhydrin stain primarily reacts with primary amines to produce the intensely colored Ruhemann's purple.[2] Secondary amines, like pyrrolidine, may stain weakly (often a light yellow) or not at all under standard conditions.[2] For reliable visualization of pyrrolidine, a more universal stain like Potassium Permanganate (KMnO₄) or an iodine chamber is recommended.
Q2: My spots are streaking badly. What's causing this and how do I fix it?
A2: Streaking of amine spots on silica gel TLC plates is typically caused by strong interactions between the basic amine and the acidic silica gel. This leads to slow, uneven elution. To resolve this, you must neutralize these interactions. The most effective solution is to add a small amount of a basic modifier to your mobile phase.[3]
-
Recommended Fix: Add 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your eluent.[3] This neutralizes the acidic sites on the silica, allowing your amine to travel up the plate as a compact spot.
Q3: All my spots are stuck on the baseline (Rf = 0). What does this mean?
A3: An Rf value of zero indicates that your compounds are too polar for the chosen mobile phase.[3][4] The polar stationary phase (silica gel) is adsorbing your compounds so strongly that the non-polar mobile phase cannot move them. You need to increase the polarity of your eluent.
-
Troubleshooting Steps:
-
Gradually increase the proportion of the polar solvent in your mobile phase mixture. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 30%, then 50%.
-
If increasing the proportion is insufficient, switch to a more polar solvent system altogether. A common next step for very polar compounds is to use a mixture of dichloromethane (DCM) and methanol (MeOH).[5] A starting point could be 5% MeOH in DCM.[6]
-
Q4: Conversely, all my spots ran to the top of the plate with the solvent front (Rf = 1). How do I get separation?
A4: This is the opposite problem: your mobile phase is too polar.[3] It is so effective at dissolving your compounds that it carries them up the plate without sufficient interaction with the stationary phase, resulting in no separation. You need to decrease the polarity of your eluent.
-
Troubleshooting Steps:
-
Decrease the percentage of the polar solvent in your mixture. If you used 50% ethyl acetate in hexanes, try 20% or 10%.
-
If you are using a very polar system like DCM/MeOH, reduce the amount of MeOH or switch to a less polar system like ethyl acetate/hexanes.[7]
-
Troubleshooting Guide: Common TLC Issues in Pyrrolidine Synthesis
This section addresses specific problems encountered during the TLC analysis of pyrrolidine synthesis reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Faint or No Spots After Staining | 1. The compound is not reactive with the chosen stain (e.g., secondary amine with ninhydrin).[2] 2. The sample concentration is too low.[3] 3. The compound is volatile and evaporated from the plate during drying/heating.[2][3] | 1. Use a universal stain like Potassium Permanganate (KMnO₄) or an Iodine Chamber.[8] 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3] 3. Minimize heating time and temperature after staining. Use stains that work at room temperature, like iodine. |
| Reactant and Product Spots are Overlapping (Similar Rf) | The polarity of the starting material and product are very similar, and the chosen solvent system cannot resolve them.[4] | 1. Change Solvent System: Experiment with different solvent systems of varying polarity. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the relative retention and improve separation.[9] 2. Use a Longer Plate: A longer TLC plate provides more distance for separation to occur. 3. Multiple Developments: Run the same plate in the same solvent system two or three times, allowing it to dry completely between runs. This can amplify small differences in Rf values.[9] |
| "Smiling" or "Frowning" Solvent Front | The solvent front is uneven, leading to inaccurate Rf values. This is often due to issues with the TLC chamber environment or the plate itself. | 1. Ensure Chamber Saturation: Place a piece of filter paper in the TLC chamber, wet it with the eluent, and close the lid for 5-10 minutes before running the plate. This saturates the chamber with solvent vapors, ensuring a more uniform solvent front ascent. 2. Level Surface: Make sure the TLC chamber is on a perfectly level surface. |
| Spots Appear as Crescents or Odd Shapes | The adsorbent layer was disturbed during spotting, often by applying too much pressure with the capillary spotter. | Be gentle when spotting. Lightly touch the capillary to the plate surface and allow the solvent to absorb via capillary action. Do not "gouge" the silica. |
Experimental Protocols & Workflows
Protocol 1: Standard TLC Monitoring of a Reaction
This protocol outlines the essential steps for tracking the conversion of a starting material (SM) to a product (P).
Step-by-Step Methodology:
-
Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel plate. Mark three lanes on this line: "SM" for the starting material, "R" for the reaction mixture, and "C" for a co-spot.[10]
-
Prepare Samples:
-
SM: Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate, DCM).
-
R: Using a capillary tube, withdraw a tiny aliquot of your reaction mixture. Dilute it in a vial with a volatile solvent.
-
-
Spot the Plate:
-
Using a clean capillary tube for each sample, spot a small amount onto the corresponding mark on the origin line.
-
For the "C" (co-spot) lane, first spot the starting material, then, using the reaction mixture capillary, spot directly on top of the SM spot. This helps to definitively identify the SM spot in the reaction lane.
-
-
Develop the Plate:
-
Prepare your chosen mobile phase in a TLC chamber.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the lid.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using an appropriate method (UV lamp, iodine chamber, or chemical stain).
-
Interpretation: As the reaction proceeds, the spot corresponding to the starting material in the "R" lane should diminish in intensity, while a new spot corresponding to the product should appear and intensify. The reaction is complete when the starting material spot is no longer visible in the "R" lane.
-
Workflow for Monitoring Pyrrolidine Synthesis
The following diagram illustrates the decision-making process for effective TLC monitoring.
Caption: Workflow for TLC Monitoring and Troubleshooting.
Key Technical Data: Stains and Solvents
Table 1: Recommended Staining Agents for Pyrrolidine and Precursors
| Stain | Preparation | Procedure | Target Analytes & Expected Result | Reference |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g KMnO₄ and 10 g K₂CO₃ in 200 mL of water. Add 1.25 mL of 10% NaOH.[11] | Dip the dried TLC plate in the solution and gently warm with a heat gun. | General/Universal Stain: Reacts with any oxidizable group (alcohols, amines, double bonds). Appears as yellow/brown spots on a purple/pink background.[2][12] Excellent for most organic compounds. | [2][11] |
| Iodine Chamber | Place a few crystals of solid iodine in a sealed chamber (a jar with a lid). Adding silica gel to the bottom can help create a more uniform vapor environment.[8][13] | Place the dried TLC plate in the chamber for a few minutes until spots appear. | General/Universal (Semi-destructive): Good for unsaturated and aromatic compounds, and many amines.[8][14] Appears as brown spots on a light yellow/brown background. The stain is often temporary. | [8][14] |
| Ninhydrin | Dissolve 0.3 g ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[15][16] | Dip or spray the plate and heat gently. | Primary Amines: Intense purple/blue spots (Ruhemann's purple).[2] Secondary Amines (like Pyrrolidine): Faint yellow spots or no color.[2] Not recommended as the primary stain for pyrrolidine itself but useful for visualizing primary amine starting materials. | [2][15][16] |
| p-Anisaldehyde | Add 15 g of p-anisaldehyde to 250 mL ethanol, then carefully add 2.5 mL of concentrated sulfuric acid. | Dip the plate and heat carefully with a heat gun until colors develop. | General Purpose: Good for nucleophilic groups like alcohols and amines.[11][14] Often gives a range of colors for different functional groups, which can be diagnostic. | [11][14] |
Table 2: Suggested Mobile Phase Systems
The choice of mobile phase is critical and depends on the specific polarities of the reactants and products in your synthesis.[7][17] Start with a mid-polarity system and adjust as needed.
| Polarity | Common Solvent System | Target Compounds | Adjustment Tips |
| Low to Medium | 10-50% Ethyl Acetate in Hexanes | For separating relatively non-polar starting materials (e.g., simple alkyl halides) from more polar pyrrolidine products. | Increase % Ethyl Acetate to increase the Rf of all spots. |
| Medium to High | 2-10% Methanol in Dichloromethane (DCM) | For separating polar starting materials (e.g., amino alcohols) and polar pyrrolidine products.[5] | Increase % Methanol for very polar compounds that remain at the baseline. |
| For Basic Compounds (Amines) | Add 0.5-2% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) to the systems above.[3][6] | Pyrrolidine and other amine-containing molecules. | This is essential to prevent streaking and obtain sharp, well-defined spots. |
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. TLC stains [reachdevices.com]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Chromatography [chem.rochester.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 9. reddit.com [reddit.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Magic Formulas [chem.rochester.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. jk-sci.com [jk-sci.com]
Technical Support Center: Stereoselective Synthesis of Substituted Pyrrolidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of substituted pyrrolidines. The pyrrolidine ring is a cornerstone motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2][3][4] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is crucial for biological activity.[5] However, controlling the spatial arrangement of substituents on this five-membered ring—often creating up to four stereocenters in a single step—presents significant synthetic challenges.[5][6][7]
This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, troubleshooting-focused answers to common issues encountered during the synthesis of these valuable heterocycles. The content is structured to explain the causality behind experimental observations and to offer robust, field-proven solutions.
Section 1: Troubleshooting 1,3-Dipolar Cycloadditions
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is one of the most powerful methods for constructing the pyrrolidine core, capable of generating multiple stereocenters simultaneously.[6][8] However, controlling the regio- and stereoselectivity is often challenging.
Q1: My 1,3-dipolar cycloaddition is producing a mixture of regioisomers and/or diastereomers (exo/endo). How can I improve selectivity?
A1: Achieving high selectivity in [3+2] cycloadditions hinges on controlling the transition state geometry. The outcome is governed by a delicate balance of steric repulsion, electronic effects, and catalyst-substrate interactions.[9][10][11]
Underlying Causes & Analysis:
-
Regioselectivity: This is primarily dictated by Frontier Molecular Orbital (FMO) interactions. The reaction typically proceeds via the pathway where the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is smallest. Local electrophilicity and nucleophilicity at the reacting centers are key.[9]
-
Diastereoselectivity (exo/endo): This is controlled by steric interactions in the transition state. The endo approach is often favored due to secondary orbital interactions, but steric repulsion between bulky substituents on the ylide and the dipolarophile can force the reaction through a higher-energy exo transition state.[9][11]
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution & Rationale |
| Poor Regioselectivity | Unfavorable FMO overlap or similar energy levels for competing pathways. | Modify Electronics: Introduce or change electron-withdrawing groups (EWGs) on the dipolarophile to lower its LUMO energy and increase the regiochemical bias. The N-tert-butanesulfinylimine group, for instance, can act as an effective EWG in 1-azadienes.[7][12] |
| Low Exo/Endo Ratio | Competing steric and electronic effects in the transition states. | Catalyst Tuning: Employ a chiral Lewis acid catalyst (e.g., Ag(I), Cu(I)) with a sterically demanding chiral ligand. The ligand creates a defined chiral pocket that can selectively stabilize one transition state over the other.[6][12] |
| High reaction temperature allowing access to multiple transition states. | Temperature Control: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) can enhance selectivity by favoring the pathway with the lower activation energy.[13] | |
| Insufficient facial discrimination. | Substrate Modification: Alter the steric bulk of substituents. For example, modulation of the protecting group on the nitrogen can significantly impact the stereochemical outcome, allowing for selective preparation of different isomers from a common intermediate.[14] | |
| Solvent Effects. | Solvent Screening: The choice of solvent can influence both reaction rates and selectivity.[10][15] Test a range of solvents from polar aprotic (e.g., MeCN, THF) to nonpolar (e.g., Toluene, CH₂Cl₂). In some cases, protic solvents like ethanol can mediate the reaction effectively.[15] |
Experimental Protocol: Screening for Diastereoselectivity in a Silver-Catalyzed [3+2] Cycloaddition
This protocol outlines a general procedure for optimizing the diastereoselectivity of a reaction between an imino ester (azomethine ylide precursor) and an alkene dipolarophile.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the chiral ligand (e.g., a chiral phosphine or BOX ligand, 1.1 mol%) in anhydrous toluene (0.1 M). Add the silver salt (e.g., Ag₂CO₃ or AgOAc, 1.0 mol%) and stir at room temperature for 30-60 minutes to form the catalyst complex.
-
Reaction Setup: In a separate flame-dried flask, dissolve the N-substituted imino ester (1.2 equiv.) and the dipolarophile (1.0 equiv.) in anhydrous toluene.
-
Initiation & Monitoring: Cool the reaction mixture to the desired starting temperature (e.g., 25 °C). Add the pre-formed catalyst solution via syringe. Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots.
-
Optimization - Temperature: If diastereoselectivity is low at 25 °C, repeat the reaction at lower temperatures (e.g., 0 °C, -20 °C, -40 °C). Be aware that reaction times will increase.
-
Optimization - Ligand: If temperature optimization is insufficient, screen a panel of chiral ligands with varying steric and electronic properties while keeping the metal source and conditions constant.
-
Workup & Analysis: Upon completion, quench the reaction (if necessary), concentrate under reduced pressure, and purify by column chromatography. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR or HPLC analysis.
Q2: My reaction yield is low, likely due to the instability of the azomethine ylide. How can I improve this?
A2: Azomethine ylides are often transient intermediates that can decompose or undergo undesired side reactions if not trapped efficiently by the dipolarophile.[13] The key is to control their generation and ensure the cycloaddition is the kinetically favored pathway.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low-yield [3+2] cycloadditions.
Best Practices:
-
In Situ Generation: Always generate the azomethine ylide in the presence of the dipolarophile to ensure it is trapped as it forms.[9][13]
-
Anhydrous Conditions: Water can hydrolyze imine precursors or react with the ylide. Use of anhydrous solvents and an inert atmosphere is critical.[13]
-
Method of Generation: The method for generating the ylide is crucial. The classic approach involves the thermal decarboxylative condensation of an α-amino acid with an aldehyde or ketone.[9] Alternatively, metal-catalyzed routes from imino esters can offer milder conditions and better control.[6][12]
Section 2: Challenges in Organocatalyzed Routes
Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful, metal-free strategy for the asymmetric synthesis of pyrrolidines.[1][16] These reactions often proceed via enamine or iminium ion intermediates.
Q3: My proline-catalyzed reaction (e.g., aldol, Michael) shows low enantiomeric excess (ee%). What are the key factors to investigate?
A3: Low enantioselectivity in proline-catalyzed reactions suggests that the transition state is not sufficiently ordered or that a competing, non-selective background reaction is occurring. The catalyst's structure, solvent, and additives are paramount for creating a well-defined chiral environment.[17]
Key Factors Influencing Enantioselectivity:
-
Catalyst Structure: Simple L-proline is effective but often requires high catalyst loading. The development of diarylprolinol silyl ethers (Hayashi-Jørgensen catalysts) and other substituted prolinamides was a major breakthrough, offering improved activity and selectivity at lower loadings.[1] The bulky groups help to shield one face of the enamine intermediate, forcing the electrophile to approach from the less hindered side.
-
The Role of the Carboxylic Acid: In classic proline catalysis, the carboxylic acid group is essential. It acts as a Brønsted acid/base shuttle and helps to lock the transition state geometry through hydrogen bonding.[17]
-
Solvent Effects: The solvent plays a critical role in the reaction mechanism, particularly in the stability of charged intermediates and the efficacy of hydrogen bonding. Less polar solvents can sometimes lead to higher stereoselectivity.[13] The presence of small amounts of water can also, in some cases, improve reaction rates and selectivity.[1]
-
Additives: The use of co-catalysts or additives (e.g., acids, bases, water) can significantly influence the reaction pathway and stereochemical outcome.
Catalytic Cycle and Stereochemical Model
Caption: Simplified catalytic cycle for a proline-catalyzed aldol reaction.
Optimization Table for Low ee%
| Parameter to Vary | Suggested Modification | Rationale |
| Catalyst Scaffold | Switch from L-proline to a diarylprolinol silyl ether (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether). | The bulky silyl ether and phenyl groups provide a more rigid and defined chiral pocket, enhancing facial shielding of the enamine. |
| Solvent | Screen a range of solvents (e.g., DMSO, CH₃CN, CHCl₃, Toluene). | The solvent can affect the aggregation state of the catalyst and the stability of the transition state assembly. |
| Temperature | Decrease the reaction temperature. | Lower temperatures increase the energy difference between competing diastereomeric transition states, favoring the lower-energy pathway and thus higher ee%. |
| Additives | If using a prolinamide catalyst, consider adding a weak acid co-catalyst. | An acid additive can accelerate iminium ion formation and turnover, potentially suppressing background reactions. |
| Water Content | Add a small amount of water (e.g., 5 mol%) or ensure rigorously anhydrous conditions. | The effect of water is system-dependent. It can sometimes facilitate proton transfer but can also lead to catalyst deactivation or side reactions.[1] |
Section 3: General Troubleshooting & Purification
Q4: I'm struggling to separate the diastereomers of my substituted pyrrolidine. What purification strategies can I employ?
A4: The separation of diastereomers can be a significant bottleneck. Because diastereomers have different physical properties, they are separable by techniques like chromatography, but their structural similarity can make this difficult.
Troubleshooting & Strategies:
-
Optimize Column Chromatography:
-
Stationary Phase: Standard silica gel is the first choice. If separation is poor, consider other stationary phases like alumina (basic or neutral), or reverse-phase silica (C18).
-
Solvent System: This is the most critical parameter. Systematically screen solvent systems of varying polarity and composition. A shallow gradient elution can often resolve closely-eluting spots. Adding a small amount of a third solvent (e.g., methanol in a hexanes/ethyl acetate system, or a few drops of triethylamine for basic compounds) can dramatically alter selectivity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Preparative HPLC is a powerful tool for separating stubborn diastereomers. Both normal-phase and reverse-phase columns can be effective. Method development on an analytical scale is essential to find the optimal conditions before scaling up.
-
-
Diastereomeric Salt Formation:
-
If your product contains a basic nitrogen or an acidic group, you can form a salt with a chiral resolving agent (e.g., tartaric acid, camphorsulfonic acid for bases; a chiral amine for acids). The resulting diastereomeric salts will have different solubilities, often allowing for separation by fractional crystallization.
-
-
Chemical Derivatization:
-
Temporarily convert the mixture of diastereomers into derivatives that are easier to separate. For example, reacting a pyrrolidine containing a hydroxyl group with a chiral acid chloride creates diastereomeric esters that may have better separation properties on silica gel.[18] The choice of the derivatizing agent can have a dramatic effect on success.[18] After separation, the original functionality is regenerated by cleaving the derivative.
-
Q5: My catalyst seems to be deactivating during the reaction. What are the common causes and solutions?
A5: Catalyst deactivation is a common issue, particularly in metal-catalyzed reactions, leading to stalled reactions and low yields.
Common Causes & Solutions:
| Cause | Mechanism | Solution |
| Presence of Water | Hydrolysis of catalyst-substrate intermediates or the catalyst itself. For some organocatalysts, water can promote unwanted side reactions like ring-opening.[13] | Use rigorously dried solvents and reagents. Perform reactions under an inert atmosphere (N₂ or Ar). Use of molecular sieves can also be beneficial. |
| Air (Oxygen) Sensitivity | Oxidation of the metal center (e.g., Cu(I) to inactive Cu(II)) or sensitive organic ligands. | Degas solvents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with Ar/N₂) and maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst Poisoning | Substrate impurities or functional groups (e.g., thiols, some unprotected amines) can coordinate strongly to the metal center, blocking the active site.[13] | Purify starting materials carefully. If the substrate contains a potentially poisoning group, consider a protecting group strategy. |
| Thermal Degradation | The catalyst or ligand may not be stable at the reaction temperature, leading to decomposition over time. | Run the reaction at the lowest effective temperature. If high temperatures are required, consider a more robust ligand or catalyst system. |
By systematically addressing these common challenges, researchers can optimize reaction conditions, improve stereochemical control, and streamline the synthesis of complex and valuable substituted pyrrolidines.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]
- 8. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 11. A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Solvent Systems for Purification of Boc-Protected Pyrrolidines
Welcome to the Technical Support Center for the purification of Boc-protected pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these critical building blocks. Here, we move beyond simple protocols to explain the "why" behind the methods, ensuring you can troubleshoot and optimize your purifications with confidence.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of Boc-protected pyrrolidines, providing causative explanations and actionable solutions.
Issue 1: The product is streaking or tailing excessively on the TLC plate.
Question: I'm developing a solvent system for my Boc-protected pyrrolidine using TLC, but the spot is streaking badly, making it difficult to determine an accurate Rf value. What's causing this and how can I fix it?
Answer: Streaking on a silica gel TLC plate is a common issue when dealing with amine-containing compounds like pyrrolidines, even when protected.[1][2] The primary cause is the interaction between the basic nitrogen atom of the pyrrolidine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to irreversible adsorption or slow, uneven movement up the plate.
Root Cause Analysis & Solutions:
-
Acid-Base Interaction: The lone pair of electrons on the nitrogen, although sterically hindered by the Boc group, can still interact with acidic silica.
-
Compound Overload: Applying too much of your sample to the TLC plate can also cause streaking.
-
Solution: Ensure you are spotting a dilute solution of your crude product.
-
Issue 2: Low recovery of the product from the flash chromatography column.
Question: After running a flash column, I'm getting a very low yield of my purified Boc-protected pyrrolidine. Where is my compound going?
Answer: Low recovery from a silica gel column often points to the compound being too strongly adsorbed to the stationary phase.[4] This is a frequent problem with polar, amine-containing molecules.
Root Cause Analysis & Solutions:
-
High Polarity: The Boc-protected pyrrolidine, especially if it has other polar functional groups, can bind very strongly to the silica gel.
-
Solution 1: Increase Eluent Polarity. A gradient of ethyl acetate in hexanes is a common starting point.[1] However, for more polar compounds, you may need to add a stronger solvent like methanol to your eluent system.[1] A gradient of 0-10% methanol in dichloromethane is often effective.[1]
-
Solution 2: Use a Basic Modifier. As with TLC, adding 0.5-1% triethylamine to the mobile phase can help to reduce the interaction with silica and improve recovery.[4]
-
Solution 3: Consider an Alternative Stationary Phase. If your compound is highly sensitive to silica, you might consider using a different stationary phase like alumina or reverse-phase C18 silica.[3][4]
-
Issue 3: Co-elution of impurities with the desired product.
Question: I've run a flash column, but my purified fractions are still contaminated with an impurity of a very similar polarity. How can I improve the separation?
Answer: When an impurity has a polarity very similar to your product, achieving good separation can be challenging.[4] This often requires fine-tuning your chromatography conditions.
Root Cause Analysis & Solutions:
-
Insufficient Resolution: The chosen solvent system may not be providing enough selectivity between your product and the impurity.
-
Solution 1: Optimize the Solvent Gradient. A shallower solvent gradient can often improve the separation of closely eluting compounds.[4]
-
Solution 2: Change the Solvent System. Experiment with different solvent combinations. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
Solution 3: Increase the Column Length. A longer chromatography column provides more theoretical plates, which can enhance the separation of difficult-to-resolve mixtures.[4]
-
Solution 4: Consider Preparative HPLC. For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve the desired purity.[4][5]
-
Issue 4: The Boc-protected amino acid oils out during recrystallization.
Question: I'm trying to purify my Boc-protected pyrrolidine carboxylic acid by recrystallization, but it keeps separating as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" is a common issue in the recrystallization of Boc-protected amino acids and can be caused by several factors, including residual solvents or the compound separating above its melting point.[6]
Root Cause Analysis & Solutions:
-
Residual Solvents: Small amounts of solvent from the reaction workup can inhibit crystallization.[6]
-
Solution: Ensure your crude product is thoroughly dried under high vacuum before attempting recrystallization. Gentle heating may aid in the removal of stubborn solvents.[6]
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[1] Adding a seed crystal of the pure compound, if available, can also be very effective.[1]
-
Solution 2: Slow Cooling. Allow the hot, saturated solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. Rapid cooling often promotes oiling out.[1][4]
-
Solution 3: Trituration. If the product has oiled out, you can try to induce solidification by "triturating" the oil with a non-polar solvent in which it is insoluble, such as hexane.[6]
-
Frequently Asked Questions (FAQs)
General Purification Strategy
Q1: What is the best general approach to purifying a crude Boc-protected pyrrolidine?
A1: A two-step approach is often most effective. Start with flash column chromatography to remove the bulk of impurities.[1] Then, if a higher purity is required, a final purification by recrystallization can be performed.[1] Recrystallization is particularly effective for achieving high purity and can be more cost-effective for large-scale purifications.[1]
Solvent Selection for Flash Chromatography
Q2: How do I choose the best starting solvent system for flash chromatography?
A2: Thin-Layer Chromatography (TLC) is the best way to determine an optimal solvent system. The goal is to find a solvent mixture where your desired compound has an Rf value of approximately 0.2-0.3.[1] A good starting point for many Boc-protected pyrrolidines is a mixture of ethyl acetate and hexanes.[1] For more polar compounds, a system of dichloromethane and methanol may be necessary.[1]
Dealing with Common Impurities
Q3: What are some common impurities I might encounter, and how can I remove them?
A3: Common impurities can include unreacted starting materials, byproducts from the Boc-protection step, and diastereomers if the synthesis is not stereospecific.[4]
-
Unreacted Di-tert-butyl dicarbonate (Boc anhydride): This is a common impurity from the protection step. It can often be removed by flash chromatography.
-
Residual Starting Amine: If the protection reaction was incomplete, you may have leftover starting material. An extractive workup with a dilute acid wash can sometimes remove the more basic starting amine, but be cautious as this can potentially cleave the Boc group if the acid is too strong or exposure is prolonged.[7]
-
Diastereomers: If your synthesis produces diastereomers, they can be very difficult to separate. Preparative HPLC is often required for the separation of closely related stereoisomers.[5]
Recrystallization Solvent Systems
Q4: What are some good solvent systems for the recrystallization of Boc-protected pyrrolidines?
A4: The ideal recrystallization solvent is one in which your compound is soluble when hot but poorly soluble when cold.[1] Small-scale solubility tests are the best way to determine a suitable solvent.[4] Common single-solvent systems include ethyl acetate or isopropanol.[1] Mixed solvent systems, such as ethyl acetate/hexanes or ethanol/water, are also frequently effective.[1][4]
Experimental Protocols & Data
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane. Spot this solution on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexanes or dichloromethane/methanol) to find a system that gives your product an Rf value of ~0.2-0.3. If streaking is observed, add 0.5-1% triethylamine to the eluent.[1]
-
Column Preparation: Choose an appropriately sized column and pack it with silica gel as a slurry in the initial, less polar eluent. A typical ratio is 40:1 to 100:1 of silica gel to crude product by weight.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product can be loaded onto the top of the column.
-
Elution and Fraction Collection: Begin eluting with the chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity. Collect fractions and monitor them by TLC to identify those containing the pure product.[1]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol) or a solvent mixture (e.g., ethyl acetate/hexanes).[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent portion-wise while heating until the solid is completely dissolved. Avoid a large excess of solvent.[1]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling process and can lead to larger crystals. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.[1]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[4]
Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Boc-Protected Pyrrolidines
| Solvent System (v/v) | Polarity | Typical Application |
| Hexanes / Ethyl Acetate (e.g., 4:1 to 1:1) | Low to Medium | Less polar Boc-pyrrolidines and removal of non-polar impurities.[1] |
| Dichloromethane / Methanol (e.g., 99:1 to 9:1) | Medium to High | More polar Boc-pyrrolidines, especially those with additional hydroxyl or amino groups.[1] |
| Additive: Triethylamine (0.5-1%) | N/A | Added to either system to reduce tailing and improve recovery of basic compounds.[1] |
Visualizations
Workflow for Optimizing a Purification Strategy
Caption: A decision-making workflow for the purification of Boc-protected pyrrolidines.
Troubleshooting Logic for Tailing on TLC
Caption: A troubleshooting guide for addressing tailing on TLC plates.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate and Its Structural Isomers
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of robust chemical research. Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a valuable building block in medicinal chemistry, prized for its bifunctional nature, incorporating a protected amine and a methyl ester. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the primary and most accessible tool for its characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, presents a comparative analysis with its key structural isomers, and offers the experimental protocols necessary for reproducible spectral acquisition.
The Structural Landscape: Understanding the ¹H NMR Fingerprint
The ¹H NMR spectrum of this compound is dictated by the unique electronic environment of each proton. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group and the ester functionality significantly influences the chemical shifts of the pyrrolidine ring protons. Furthermore, the chiral center at the 3-position of the pyrrolidine ring renders the methylene protons on the ring and the side chain diastereotopic, leading to more complex splitting patterns than might be naively anticipated.
A detailed, assigned ¹H NMR spectrum for the target molecule is presented below, based on data for structurally analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.67 | s | 3H | -OCH₃ |
| ~3.20-3.50 | m | 2H | H-5 |
| ~3.00-3.20 | m | 2H | H-2 |
| ~2.40-2.60 | m | 1H | H-3 |
| ~2.30-2.45 | m | 2H | -CH₂-CO₂Me |
| ~1.95-2.10 | m | 1H | H-4a |
| ~1.60-1.75 | m | 1H | H-4b |
| 1.46 | s | 9H | -C(CH₃)₃ |
Comparative Analysis with Structural Isomers
To fully appreciate the nuances of the ¹H NMR spectrum, a comparison with closely related structural isomers is invaluable. Here, we compare our target molecule with its 2-substituted regioisomer, Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate , and a related dicarboxylate, 1-Tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate .
Table 2: Comparative ¹H NMR Data of Pyrrolidine Derivatives (in CDCl₃)
| Compound | Key Proton Signals (δ, ppm) |
| This compound | ~3.67 (s, 3H, -OCH₃) , ~3.20-3.50 (m, 2H, H-5), ~3.00-3.20 (m, 2H, H-2), 1.46 (s, 9H, Boc) |
| Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | ~3.68 (s, 3H, -OCH₃), ~4.05 (m, 1H, H-2), ~3.35 (m, 2H, H-5), 1.47 (s, 9H, Boc) |
| 1-Tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate | ~3.71 (s, 3H, -OCH₃), ~3.40-3.65 (m, 2H, H-5), ~3.25-3.40 (m, 2H, H-2), ~3.00 (m, 1H, H-3), 1.46 (s, 9H, Boc) |
The most significant difference between the 3-substituted and 2-substituted isomers is the chemical shift of the proton at the point of substitution (H-3 vs. H-2). In the 2-substituted isomer, the H-2 proton is shifted further downfield (~4.05 ppm) due to the direct attachment to the carbon bearing both the nitrogen of the ring and the ester-containing side chain. In contrast, the H-3 proton of our target molecule is further upfield.
The Causality Behind Spectral Complexity: Diastereotopicity and Conformational Dynamics
A key feature of the ¹H NMR spectrum of 3-substituted pyrrolidines is the complex multiplet patterns arising from the diastereotopic nature of the methylene protons at positions 2, 4, and on the side chain.[1][2] The chiral center at C-3 removes the plane of symmetry that would otherwise make the two protons of a methylene group chemically equivalent.[1][2] Consequently, these diastereotopic protons have different chemical shifts and couple with each other, leading to complex splitting patterns.
Furthermore, the pyrrolidine ring is not planar and exists in a dynamic equilibrium of envelope and twisted conformations.[3][4] The bulky N-Boc group can influence the preferred conformation, which in turn affects the dihedral angles between adjacent protons and, therefore, their coupling constants.[3] This conformational flexibility often leads to broadened signals in the ¹H NMR spectrum.
Experimental Protocols
Sample Preparation for ¹H NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample. A brief sonication can be used if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
¹H NMR Data Acquisition
-
Instrument: A 500 MHz NMR spectrometer is recommended for optimal resolution of the complex multiplets.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Visualization of the Workflow
Caption: Workflow for ¹H NMR characterization.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A thorough understanding of the influence of the N-Boc group, the ester functionality, and the inherent diastereotopicity of the pyrrolidine ring protons is essential for its accurate interpretation. By comparing its spectrum with those of its structural isomers and adhering to rigorous experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their downstream applications in drug discovery and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
A Comprehensive Guide to the ¹³C NMR Analysis of N-Boc-3-pyrrolidineacetic acid methyl ester: A Comparative Perspective for Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical synthesis, the precise characterization of chiral building blocks is not merely a procedural step but a cornerstone of quality, efficacy, and safety. N-Boc-3-pyrrolidineacetic acid methyl ester is one such critical intermediate, valued for its versatile pyrrolidine scaffold, which is a common motif in a multitude of bioactive compounds. Its structural integrity, and particularly its stereochemistry, must be unambiguously confirmed.
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, serves as a powerful, non-destructive technique for the detailed structural elucidation of organic molecules. It provides a unique fingerprint based on the chemical environment of each carbon atom within the molecule. This guide offers an in-depth technical analysis of the ¹³C NMR spectrum of N-Boc-3-pyrrolidineacetic acid methyl ester. We will dissect the expected spectrum, provide a validated experimental protocol, and, crucially, compare the utility of ¹³C NMR with other essential analytical techniques used in drug development. This content is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical insights required for robust compound characterization.
Section 1: The Molecular Structure and Expected ¹³C NMR Spectrum
To interpret the ¹³C NMR spectrum, one must first understand the molecule's structure and the electronic environment of each carbon atom. The structure consists of three key components: the N-Boc protecting group, the pyrrolidine ring, and the methyl ester side chain. The presence of the chiral center at the C3 position of the pyrrolidine ring is a key feature, although in a standard achiral NMR solvent, both enantiomers will produce identical spectra.[1]
Caption: Molecular structure with key carbons and their anticipated chemical shift regions.
Based on established chemical shift data for analogous structures, we can predict the approximate regions for each carbon signal:
-
N-Boc Group: This group consistently shows three signals. The three equivalent methyl carbons of the tert-butyl group appear highly shielded around 28 ppm. The quaternary carbon is significantly deshielded by the adjacent oxygen atom, resonating near 80 ppm. The carbamate carbonyl carbon is the most deshielded in this group, typically found around 153-155 ppm.[1][2]
-
Methyl Ester Group: The ester carbonyl carbon is highly deshielded due to the double bond and two adjacent oxygen atoms, appearing far downfield around 172-174 ppm.[3] The methoxy carbon (-OCH₃) signal is typically found near 52 ppm.[1][3]
-
Pyrrolidine Ring and Side Chain: The signals for the five carbons of the pyrrolidine ring and the attached methylene group are more complex. The carbons directly bonded to the nitrogen (C2 and C5) are deshielded relative to other aliphatic carbons and are expected in the 45-60 ppm range. The remaining ring carbons (C3, C4) and the side-chain methylene (CH₂) will resonate in the 25-40 ppm region. The exact positions are influenced by steric and electronic effects of the substituents.
Section 2: Experimental Protocol for High-Resolution ¹³C NMR Acquisition
A robust and reproducible protocol is essential for obtaining high-quality, reliable data. The following procedure is a self-validating system for the characterization of N-Boc-3-pyrrolidineacetic acid methyl ester.
Experimental Workflow
Caption: Standard workflow for acquiring and processing ¹³C NMR data.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 20-50 mg of N-Boc-3-pyrrolidineacetic acid methyl ester. The larger sample mass compared to ¹H NMR is necessary to compensate for the low natural abundance of the ¹³C isotope.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃), inside a clean, dry vial. CDCl₃ is a common choice due to its excellent solubilizing properties for this type of compound and its well-defined solvent signal (δ ≈ 77.16 ppm) for spectral referencing.[1]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Experiment: Run a standard proton-decoupled ¹³C experiment. This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single line, simplifying interpretation.[4]
-
Pulse Angle: Use a 90-degree pulse angle.
-
Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to ensure proper relaxation of all carbon nuclei, especially quaternary carbons, for accurate integration if needed.[2]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[2]
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID), followed by phase correction and baseline correction to produce the final spectrum.
Section 3: Detailed Spectral Interpretation and Data
The following table outlines the predicted ¹³C NMR chemical shifts for N-Boc-3-pyrrolidineacetic acid methyl ester, based on data from closely related analogs.[1][3] These assignments are further corroborated by advanced NMR techniques like DEPT.
Table 1: Assigned ¹³C NMR Chemical Shifts (Predicted, in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment | Multiplicity (from DEPT) |
| ~172.1 | C=O (Ester) | Quaternary (C) |
| ~154.6 | C=O (Boc) | Quaternary (C) |
| ~79.6 | C (CH₃)₃ (Boc) | Quaternary (C) |
| ~54.5 | C2 (Pyrrolidine) | Methylene (CH₂) |
| ~51.9 | OC H₃ (Ester) | Methyl (CH₃) |
| ~46.5 | C5 (Pyrrolidine) | Methylene (CH₂) |
| ~36.2 | C H₂ (Side Chain) | Methylene (CH₂) |
| ~34.8 | C3 (Pyrrolidine) | Methine (CH) |
| ~30.5 | C4 (Pyrrolidine) | Methylene (CH₂) |
| ~28.4 | C(C H₃)₃ (Boc) | Methyl (CH₃) |
Corroboration with DEPT Analysis
Distortionless Enhancement by Polarization Transfer (DEPT) is an indispensable technique for differentiating between carbon types (CH₃, CH₂, CH, and quaternary).[5][6]
-
DEPT-90: This experiment would show a single positive signal corresponding to the only CH group in the molecule: C3 of the pyrrolidine ring (~34.8 ppm).
-
DEPT-135: This experiment would display positive signals for all CH₃ and CH groups and negative signals for all CH₂ groups.
-
Positive Peaks: C3 (~34.8 ppm), OCH₃ (~51.9 ppm), and the Boc methyls (~28.4 ppm).
-
Negative Peaks: C2 (~54.5 ppm), C5 (~46.5 ppm), the side-chain CH₂ (~36.2 ppm), and C4 (~30.5 ppm).
-
-
Quaternary Carbons: The three quaternary carbons (the two carbonyls and the Boc C(CH₃)₃) would be absent from both DEPT-90 and DEPT-135 spectra, confirming their assignment.[5]
Section 4: A Comparative Analysis of Characterization Techniques
While ¹³C NMR is exceptionally powerful for structural elucidation, a comprehensive characterization strategy in drug development relies on orthogonal techniques. The choice of method depends on the specific question being asked—be it structural confirmation, purity assessment, or enantiomeric excess determination.
Caption: A logical guide for selecting the appropriate analytical method based on the research objective.
Table 2: Comparison of Key Analytical Techniques
| Technique | Primary Application | Advantages | Limitations |
| ¹³C NMR | Structural Elucidation | Unambiguous carbon backbone information; distinguishes isomers. | Low sensitivity; requires more sample; long acquisition times. |
| ¹H NMR | Structural Elucidation | High sensitivity; fast acquisition; provides proton environment & coupling info. | Complex spectra can have overlapping signals. |
| Chiral HPLC/GC | Enantiomeric Purity (ee) | Gold standard for accurate quantification of enantiomers; high sensitivity.[7][8] | Requires method development; provides no structural information.[7] |
| Mass Spectrometry (MS) | Molecular Weight & Purity | Extremely high sensitivity; ideal for impurity profiling. | Cannot distinguish enantiomers without specialized setups; structural info from fragmentation.[9] |
| NMR with CSA | Enantiomeric Purity (ee) | Orthogonal to chromatography; provides structural context.[10][11] | CSA may cause line broadening; requires pure CSA; method development needed.[12] |
In-Depth Comparison
-
¹³C NMR vs. Chiral Chromatography: These techniques are complementary, not competitive. ¹³C NMR confirms that you have synthesized the correct molecule (i.e., the correct constitution and regiochemistry). Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) then confirms its enantiomeric purity.[13][14] Regulatory bodies often require validated chiral chromatographic methods for the release of chiral drug substances.[8]
-
The Role of NMR in Chiral Analysis: While chromatography is the primary tool for quantifying enantiomers, NMR can also be employed for this purpose through the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).[15] In the presence of a CSA, the two enantiomers form transient diastereomeric complexes that have slightly different chemical shifts, allowing for their signals to be resolved and integrated.[11][12] ¹³C NMR can be particularly advantageous for this application due to its high spectral dispersion and the simplicity of its singlet signals, which can avoid the complex multiplet overlap often seen in ¹H NMR.[10]
-
¹³C NMR vs. Mass Spectrometry: Mass spectrometry provides the molecular weight with high accuracy, confirming the elemental formula. It is the workhorse for identifying low-level impurities. However, standard MS cannot differentiate isomers with the same mass, let alone enantiomers. ¹³C NMR, by contrast, provides a detailed map of the carbon framework, easily distinguishing constitutional isomers.
Conclusion
The ¹³C NMR analysis of N-Boc-3-pyrrolidineacetic acid methyl ester is an exceptionally robust method for unambiguous structural verification. By providing a distinct signal for each unique carbon atom, and with the aid of techniques like DEPT, it allows for the complete assignment of the molecule's carbon skeleton. This guide has detailed the expected spectral features, provided a rigorous experimental protocol, and contextualized the role of ¹³C NMR within a broader analytical strategy. For professionals in drug development, it is critical to recognize that while ¹³C NMR is the authority on structural integrity, it operates in concert with orthogonal techniques like chiral chromatography and mass spectrometry to build a complete, regulatory-compliant profile of any chiral pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Introduction: The Critical Role of Purity in a Versatile Chiral Building Block
An In-Depth Comparative Guide to the HPLC Purity Assessment of 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine
1-Boc-3-(methoxycarbonylmethyl)pyrrolidine is a key chiral intermediate in the synthesis of a multitude of pharmaceutical compounds.[1] Its pyrrolidine core is a privileged scaffold in medicinal chemistry, and the defined stereochemistry at the C3 position is often paramount for achieving the desired biological activity and selectivity of the final active pharmaceutical ingredient (API).[2][3] Consequently, the rigorous assessment of both its chemical and stereochemical (enantiomeric) purity is not merely a quality control checkpoint but a foundational requirement for successful drug development.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity evaluation of this building block. We will delve into the causality behind methodological choices, compare alternative approaches, and provide actionable experimental protocols.
Pillar 1: Achiral Purity Assessment via Reversed-Phase HPLC (RP-HPLC)
The first dimension of purity analysis is determining the presence of any non-isomeric impurities, such as starting materials, by-products, or degradation products. Reversed-Phase HPLC with UV detection (HPLC-UV) is the industry-standard technique for this purpose due to its robustness, versatility, and reproducibility.
Causality of Method Design
The design of a successful RP-HPLC method hinges on the physicochemical properties of the analyte. 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine possesses a moderately nonpolar Boc-protecting group and a more polar ester functional group, making it well-suited for separation on a nonpolar stationary phase with a polar mobile phase.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the logical first choice. The long alkyl chains provide a hydrophobic surface that interacts with the nonpolar regions of the analyte, primarily the tert-butyl group, leading to retention.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is typically employed. Starting with a higher proportion of water allows for the retention of the main compound, while gradually increasing the organic solvent concentration elutes the compound and any more strongly retained (more nonpolar) impurities.
-
Mobile Phase Additives: The inclusion of a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial. These additives serve to protonate any residual silanols on the silica backbone of the stationary phase, which prevents undesirable ionic interactions with the analyte and improves peak shape (i.e., reduces tailing).
-
Detection: While the analyte lacks a strong chromophore, the carbonyl groups of the Boc and ester functions allow for detection at low UV wavelengths, typically between 205-220 nm.
Experimental Protocol: General Purity by RP-HPLC-UV
-
Sample Preparation: Accurately weigh approximately 5 mg of the 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL solution.
-
Instrumentation: Utilize a standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chemical purity.
Workflow Visualization
Caption: Standard workflow for achiral purity assessment by RP-HPLC.
Pillar 2: Enantiomeric Purity via Chiral HPLC
For a chiral molecule, chemical purity is only half the story. It is essential to quantify the amount of the unwanted enantiomer. This requires a specialized form of HPLC that uses a Chiral Stationary Phase (CSP).
Causality of Method Design
Chiral HPLC separates enantiomers by forming transient, diastereomeric complexes with the chiral selector immobilized on the stationary phase. These complexes have different energies and stabilities, leading to different retention times.
-
Stationary Phase (Column): Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are exceptionally versatile and widely used. For structurally similar compounds, columns like the Chiralcel OD-H have proven effective.[2][4] These columns create chiral "pockets" where enantiomers can interact differently through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
-
Mobile Phase: Unlike RP-HPLC, chiral separations on polysaccharide phases are most often performed in normal-phase mode, using nonpolar solvents like hexane or heptane mixed with a polar modifier, typically an alcohol (e.g., ethanol or isopropanol). The alcohol modifier is critical as it competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity.
-
Mobile Phase Additives: A small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) is often required when analyzing compounds with basic nitrogens.[2] This suppresses interactions between the analyte and any acidic sites on the silica support, dramatically improving peak shape and efficiency.
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase (e.g., 90:10 Hexane:Ethanol).
-
Instrumentation: A standard isocratic HPLC system with a UV detector is sufficient.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: n-Hexane:Ethanol (90:10 v/v) with 0.1% Triethylamine
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Identify the peaks corresponding to the desired (S)- or (R)-enantiomer and the undesired enantiomer. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
Conceptual Visualization of Chiral Separation
Caption: Enantiomers interact differently with a CSP, leading to separation.
Comparative Analysis: HPLC Methods and Alternatives
A comprehensive purity analysis requires understanding the strengths and applications of different methods.
| Parameter | Reversed-Phase HPLC (Achiral) | Normal-Phase HPLC (Chiral) | Gas Chromatography (GC) | NMR Spectroscopy |
| Primary Goal | Chemical Purity (Impurities, By-products) | Enantiomeric Purity (% ee) | Chemical Purity (Volatile Impurities) | Structural Confirmation & Quantification |
| Separation Principle | Partitioning based on polarity | Diastereomeric interactions with a CSP | Partitioning based on volatility/boiling point | No separation; analysis of bulk sample |
| Typical Column | C18, C8 (nonpolar) | Chiral Stationary Phase (e.g., Chiralcel) | Capillary column (e.g., DB-5) | N/A |
| Key Strengths | Highly robust, versatile, excellent for a wide range of impurities. | The gold standard for accurately quantifying enantiomers. | High resolution for volatile and thermally stable compounds. | Provides definitive structural information; can quantify without a reference standard (qNMR). |
| Limitations | Cannot separate enantiomers. | Not suitable for general impurity profiling; columns can be expensive and less robust than C18. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[2][3] | Lower sensitivity than HPLC; complex mixtures can lead to overlapping signals, making quantification difficult. |
Beyond Purity: The Role of HPLC-MS for Impurity Identification
While HPLC-UV can quantify impurities, it cannot identify them. For this, coupling HPLC with Mass Spectrometry (HPLC-MS) is the definitive tool. By obtaining the mass-to-charge ratio (m/z) of an unknown peak, a molecular formula can be proposed. Further fragmentation analysis (MS/MS) can elucidate the structure of the impurity, providing invaluable insights into degradation pathways or synthetic inefficiencies.
Conclusion: An Integrated Approach to Purity Assurance
The purity assessment of 1-Boc-3-(methoxycarbonylmethyl)pyrrolidine is a multi-faceted task that cannot be accomplished with a single analytical method. A robust quality control strategy relies on an orthogonal approach:
-
RP-HPLC is employed to establish the chemical purity, quantifying all non-isomeric impurities.
-
Chiral HPLC is used to determine the enantiomeric excess, ensuring the stereochemical integrity of the building block.
-
Spectroscopic methods like NMR confirm the structure of the main component, while HPLC-MS is the ideal tool for identifying unknown impurities detected during the primary HPLC analysis.
By judiciously combining these techniques, researchers and drug developers can ensure the quality and consistency of this critical intermediate, paving the way for the safe and effective synthesis of next-generation therapeutics.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of successful research and development. Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry, presents a unique analytical challenge. Its structure, incorporating a labile tert-butoxycarbonyl (Boc) protecting group, a pyrrolidine core, and a methyl ester side chain, necessitates a nuanced approach to mass spectrometric analysis. This guide provides an in-depth, objective comparison of its expected mass spectrometry data with that of a close structural isomer and potential impurities, supported by established fragmentation principles and detailed experimental protocols. Our aim is to equip the reader with the expertise to confidently identify and characterize this molecule and distinguish it from related species.
The Analytical Imperative: Structure and Ionization
This compound possesses a molecular formula of C₁₂H₂₁NO₄ and a monoisotopic mass of 243.1471 g/mol . Its analysis by mass spectrometry is most effectively achieved using soft ionization techniques such as Electrospray Ionization (ESI), which minimizes in-source fragmentation and allows for the observation of the protonated molecule, [M+H]⁺, at m/z 244.1544. The choice of ESI is predicated on the polar nature of the molecule and the desire to control fragmentation, a critical aspect given the lability of the Boc group.
Deciphering the Fragments: A Tale of Two Isomers
The fragmentation pattern of a molecule under Collision-Induced Dissociation (CID) in the mass spectrometer is a veritable fingerprint, offering clues to its underlying structure. To understand the mass spectral behavior of our target compound, it is instructive to compare it with its positional isomer, tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate. While both compounds share the same molecular weight, their fragmentation pathways are expected to differ due to the different substitution pattern on the pyrrolidine ring.
Predicted Mass Spectral Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) |
| This compound | C₁₂H₂₁NO₄ | 243.30 | 244.1544 |
| Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C₁₂H₂₁NO₄ | 243.30[1] | 244.1544 |
Key Fragmentation Pathways
The primary fragmentation event for N-Boc protected compounds is the characteristic loss of moieties from the Boc group itself. This lability, while a boon for synthetic chemists, can complicate mass spectral interpretation if not properly understood.
1. The Signature of the Boc Group:
Upon collisional activation, the protonated molecule will readily undergo the neutral loss of isobutylene (C₄H₈), a 56 Da fragment, to yield a prominent ion at m/z 188.1023. This is a hallmark of the Boc protecting group and a key diagnostic marker.
Caption: Loss of isobutylene from the protonated molecule.
Further fragmentation of the m/z 188.1023 ion can occur through the loss of carbon dioxide (CO₂), resulting in an ion at m/z 144.0917.
Caption: Subsequent loss of carbon dioxide.
2. Pyrrolidine Ring Fragmentation:
The position of the methoxycarbonylmethyl side chain will influence the subsequent fragmentation of the pyrrolidine ring. For the 3-substituted isomer, cleavage of the C-C bond between the pyrrolidine ring and the side chain is a probable pathway. This would lead to the formation of a characteristic ion representing the Boc-protected pyrrolidine ring.
3. Distinguishing Isomers:
The key to differentiating the 2- and 3-substituted isomers lies in the finer details of their MS/MS spectra. The fragmentation of the pyrrolidine ring will produce different daughter ions. For the 2-substituted isomer, fragmentation pathways involving the loss of the entire side chain from the alpha-position to the nitrogen are more likely, leading to a different set of fragment ions compared to the 3-substituted isomer. Careful analysis of the low-mass region of the spectrum can reveal these isomer-specific ions.
The Company It Keeps: Potential Synthetic Impurities
In a drug development setting, identifying potential impurities is as crucial as characterizing the main compound. The synthesis of this compound often proceeds from starting materials that could be carried through the synthesis or result in side products.
Common Impurities and Their Mass Spectral Signatures
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Distinguishing Features |
| Tert-butyl 3-oxopyrrolidine-1-carboxylate | C₉H₁₅NO₃ | 185.22 | 186.1125 | Absence of the methoxycarbonylmethyl side chain. Fragmentation will be dominated by the Boc group and the pyrrolidinone core. |
| Tert-butyl 3-(carboxymethyl)pyrrolidine-1-carboxylate | C₁₁H₁₉NO₄ | 229.27 | 230.1387 | The carboxylic acid will readily lose water (18 Da) upon fragmentation. |
The presence of these impurities can be readily identified by their unique molecular weights and distinct fragmentation patterns in a full-scan mass spectrum.
A Blueprint for Analysis: Experimental Protocol
To ensure the generation of high-quality, reproducible data, a well-defined experimental protocol is paramount.
Sample Preparation
-
Dissolution: Prepare a stock solution of the sample in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is a suitable choice for this type of molecule.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: An instrument equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5-4.5 kV.
-
Cone Voltage: 20-40 V (can be optimized to control in-source fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
MS Scan Range: m/z 50-500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas. A collision energy ramp (e.g., 10-30 eV) is recommended to obtain a rich fragmentation spectrum.
Caption: A typical LC-MS workflow for the analysis of the target compound.
Conclusion: From Data to Decision
The mass spectrometric analysis of this compound is a clear illustration of the power of modern analytical techniques in structural elucidation. By understanding the fundamental principles of ionization and fragmentation, and by employing a systematic and well-controlled experimental approach, researchers can confidently identify this key synthetic intermediate and distinguish it from its isomers and potential impurities. The ability to generate and interpret high-quality mass spectrometry data is an indispensable skill in the fast-paced world of drug discovery and development, enabling informed decisions and accelerating the path to new therapeutic innovations.
References
A Comparative Guide to Boc and Cbz Protecting Groups in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic compounds like pyrrolidines—a scaffold prevalent in numerous pharmaceuticals and natural products—the judicious selection of a protecting group for the nitrogen atom is paramount.[1] The choice between the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups is a frequent decision point for chemists. This guide provides an in-depth, objective comparison of the Boc and Cbz protecting groups for pyrrolidine synthesis, supported by mechanistic insights and representative experimental protocols, to empower researchers in making informed strategic decisions for their synthetic campaigns.
The Strategic Importance of N-Protection in Pyrrolidine Synthesis
The secondary amine of the pyrrolidine ring is a nucleophilic and basic center. During multi-step syntheses, this reactivity can interfere with desired transformations at other positions of the molecule. N-protection temporarily masks this reactivity, converting the amine into a less reactive carbamate.[2][3] An ideal protecting group should be easy to install, stable to a variety of reaction conditions, and straightforward to remove under mild conditions that do not compromise the integrity of the target molecule.[1] The orthogonality of protecting groups—the ability to remove one type of protecting group in the presence of another—is a cornerstone of modern synthetic strategy, and both Boc and Cbz play crucial roles in this regard.[2][4][5]
The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[6] Its popularity stems from its broad stability and the mild acidic conditions required for its removal.[7]
Key Features of the Boc Group:
-
Ease of Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, such as triethylamine or sodium bicarbonate, or even under solvent-free conditions.[6][8][9] The reaction is generally high-yielding and clean.
-
Stability: The Boc group is stable to a wide array of non-acidic conditions, including strong bases, nucleophiles, and catalytic hydrogenation.[4][7] This robustness allows for extensive molecular modifications elsewhere in the molecule.
-
Acid-Labile Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.[6][7][10]
Mechanism of Boc Protection and Deprotection
Protection: The synthesis of N-Boc-pyrrolidine involves the nucleophilic attack of the pyrrolidine nitrogen onto one of the carbonyl carbons of Boc anhydride. The resulting intermediate collapses, releasing carbon dioxide, tert-butoxide, and the protected amine.[2]
Deprotection: The acid-catalyzed deprotection is initiated by protonation of the carbamate's carbonyl oxygen.[7][11] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to release carbon dioxide and the free amine, which is typically protonated under the acidic conditions to form an ammonium salt.[7][12] It is crucial to perform this reaction in an open or well-vented system to allow the CO₂ to escape safely.[7]
Potential Side Reactions: The intermediate tert-butyl cation is a reactive electrophile that can cause side reactions, such as the alkylation of nucleophilic sites on the substrate.[13] The use of scavengers can mitigate this issue.[13]
The Benzyloxycarbonyl (Cbz or Z) Group: Removable by Hydrogenolysis
Introduced by Bergmann and Zervas in the 1930s, the Cbz group was a foundational development in controlled peptide synthesis and remains a vital tool in organic synthesis.[3][14]
Key Features of the Cbz Group:
-
Ease of Introduction: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction) to neutralize the HCl byproduct.[3][14]
-
Stability: Cbz-protected amines are stable to both acidic and basic conditions, providing a different spectrum of compatibility compared to the Boc group.[2][4]
-
Deprotection via Hydrogenolysis: The hallmark of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[3][5] This method is exceptionally mild and proceeds at neutral pH.[5]
-
Alternative Deprotection: While hydrogenolysis is most common, the Cbz group can also be cleaved by strong acids like HBr in acetic acid, although these conditions are harsher.[15][16]
Mechanism of Cbz Protection and Deprotection
Protection: The protection reaction involves the nucleophilic attack of the pyrrolidine nitrogen on the highly reactive benzyl chloroformate. A base is required to neutralize the liberated HCl.[3]
Deprotection (Hydrogenolysis): This process involves the cleavage of the benzyl C-O bond by hydrogen in the presence of a palladium catalyst.[16] This reaction forms toluene and an unstable carbamic acid intermediate, which, similar to the Boc deprotection, decomposes to the free amine and carbon dioxide.[17]
Head-to-Head Comparison: Boc vs. Cbz for Pyrrolidine Synthesis
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O)[6] | Benzyl chloroformate (Cbz-Cl)[3] |
| Protection Conditions | Mild base (e.g., Et₃N, NaHCO₃), often at room temp.[6][18] | Base required (e.g., Na₂CO₃, K₂CO₃) to neutralize HCl.[3][19] |
| Stability | Stable to base, nucleophiles, catalytic hydrogenation.[7] | Stable to acid and base. |
| Primary Deprotection | Strong Acid (TFA, HCl).[7][10] | Catalytic Hydrogenolysis (H₂, Pd/C).[3][5] |
| Deprotection Conditions | Mild (often room temp), but requires handling of corrosive acids.[10] | Very mild (room temp, atmospheric pressure), neutral pH.[5] |
| Orthogonality | Orthogonal to Cbz, Fmoc, and other groups removable by hydrogenolysis or base.[2] | Orthogonal to Boc, Fmoc, and other acid- or base-labile groups.[2][14] |
| Key Advantage | Broad stability to non-acidic reagents, making it versatile for many synthetic transformations. | Removable under very mild, neutral conditions that preserve many other functional groups.[5] |
| Primary Disadvantage | Harsh acidic deprotection can be detrimental to sensitive substrates. | Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes, some nitro groups). |
Experimental Protocols
Workflow for N-Protection of Pyrrolidine
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 16. benchchem.com [benchchem.com]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. benchchem.com [benchchem.com]
- 19. Page loading... [guidechem.com]
A Senior Application Scientist's Guide to Pyrrolidine Scaffolds: A Comparative Analysis of Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate and Its Synthetic Alternatives
Introduction: The Enduring Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its title as a "privileged scaffold." Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a distinct three-dimensional geometry. This non-planar structure allows for a more comprehensive exploration of the pharmacophore space, which is crucial for optimizing interactions with biological targets. The presence of multiple stereogenic centers further enhances the structural diversity that can be achieved with this versatile scaffold.
This guide provides an in-depth analysis of a key synthetic building block, Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate , and its principal alternatives. We will explore the synthetic nuances, comparative performance, and strategic applications of these compounds, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.
The Target Compound: A Profile of this compound
This compound is a bifunctional building block that incorporates a protected amine (Boc group) and a methyl ester, making it a valuable reagent for introducing the 3-substituted pyrrolidine motif.
| Chemical Structure | Key Identifiers |
|
| CAS Number: 121151-96-8 Molecular Formula: C₁₂H₂₁NO₄ Molecular Weight: 243.30 g/mol |
Synthetic Accessibility: A Common Route via Horner-Wadsworth-Emmons Reaction
A reliable and scalable synthesis of the target compound often commences from the commercially available N-Boc-3-pyrrolidinone . The following workflow illustrates a typical synthetic sequence.
Caption: A typical synthetic workflow for the target compound.
A Comparative Analysis of Key Synthetic Alternatives
The choice of a building block in a synthetic campaign is dictated by factors such as the desired functionality, protecting group strategy, and overall synthetic efficiency. Below, we compare our target compound with its most relevant alternatives.
Alternative 1: The Corresponding Carboxylic Acid - N-Boc-3-pyrrolidineacetic acid
This is the direct precursor to the target methyl ester and is readily obtained by its hydrolysis. Its primary advantage lies in its suitability for amide bond formation , a cornerstone of medicinal chemistry.
-
Synthesis: Simple hydrolysis of the methyl ester using a base like lithium hydroxide (LiOH) in a mixture of THF and water.
-
Application: Ideal for coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This opens up a different avenue of chemical space to explore compared to the ester.
-
Strategic Consideration: If the final target molecule contains an amide linkage at this position, using the carboxylic acid directly is more atom-economical than synthesizing the ester and then hydrolyzing it.
Alternative 2: Other Ester Derivatives (e.g., Ethyl, Benzyl)
The choice of ester group is a critical element of the protecting group strategy in a multi-step synthesis.
-
Ethyl Ester: Similar in reactivity to the methyl ester, it can be advantageous in certain solubility profiles.
-
Benzyl Ester: The key advantage is its deprotection under mild, non-hydrolytic conditions (hydrogenolysis), which is orthogonal to the acid-labile Boc group and the base-labile ester. This is particularly useful in the synthesis of complex molecules with multiple sensitive functional groups.
Alternative 3: The Positional Isomer - N-Boc-2-pyrrolidineacetic acid methyl ester
The regiochemistry of substitution on the pyrrolidine ring has a profound impact on the molecule's three-dimensional shape and, consequently, its biological activity.
-
Synthesis: Typically synthesized from L-proline, a readily available and chiral starting material.
-
Structural Impact: The 2-substituted pyrrolidine has a different vector projection of the side chain compared to the 3-substituted isomer. This can be critical for optimizing binding to a target protein.
-
Strategic Choice: The selection between the 2- and 3-substituted isomers is driven by the structure-activity relationship (SAR) data for a given biological target.
Comparative Summary of Pyrrolidine Building Blocks
| Feature | This compound | N-Boc-3-pyrrolidineacetic acid | N-Boc-3-pyrrolidineacetic acid, Benzyl Ester | N-Boc-2-pyrrolidineacetic acid methyl ester |
| Primary Reactivity | Ester chemistry (transamidation, reduction) | Carboxylic acid chemistry (amide coupling) | Ester chemistry, orthogonal deprotection | Ester chemistry |
| Typical Synthesis Yield (Final Step) | >90% (Hydrogenation) | >95% (Hydrolysis) | >85% (Esterification) | Varies (multi-step from proline) |
| Key Advantage | Commercially available, stable | Direct precursor for amides | Orthogonal deprotection | Different 3D vector, chiral pool access |
| Primary Disadvantage | Requires hydrolysis for amide coupling | Less stable for long-term storage | Requires specific deprotection conditions | Different substitution pattern |
Detailed Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
This protocol details the Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester intermediate.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous THF (200 mL) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (22.4 g, 100 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting clear solution back to 0 °C and add a solution of N-Boc-3-pyrrolidinone (18.5 g, 100 mmol) in THF (50 mL) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to afford the title compound as a colorless oil.
Protocol 2: Synthesis of this compound
This protocol describes the asymmetric hydrogenation of the unsaturated ester.
-
In a high-pressure reaction vessel, dissolve Tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate (24.1 g, 100 mmol) and Ru(OAc)₂((R)-BINAP) (22 mg, 0.025 mmol) in degassed methanol (100 mL).
-
Pressurize the vessel with hydrogen gas to 50 atm.
-
Stir the mixture at 50 °C for 24 hours.
-
Cool the vessel to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be used directly in the next step or purified by flash chromatography if necessary.
Protocol 3: Synthesis of N-Boc-3-pyrrolidineacetic acid
This protocol details the hydrolysis of the methyl ester.
-
To a solution of this compound (24.3 g, 100 mmol) in a 3:1 mixture of THF and water (200 mL), add lithium hydroxide monohydrate (8.4 g, 200 mmol).
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound as a white solid.
Strategic Selection of the Appropriate Building Block
The choice between the target compound and its alternatives is a strategic decision that depends on the overall synthetic plan. The following decision tree can guide this selection process.
Caption: A decision tree for selecting the optimal building block.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. However, a thorough understanding of its synthetic alternatives is crucial for the strategic design of efficient and flexible synthetic routes. By considering the desired final functionality, the need for orthogonal protecting groups, and the specific stereochemical requirements of the target, researchers can make an informed decision on the most appropriate pyrrolidine-based building block for their specific application. This guide provides a framework for this decision-making process, supported by practical experimental protocols and a comparative analysis of the key contenders in this chemical space.
A Senior Application Scientist's Guide to Spectral Data Interpretation for Substituted Pyrrolidine Derivatives
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Pyrrolidine Ring, a Privileged Scaffold in Medicinal Chemistry
The pyrrolidine ring is a five-membered saturated heterocycle that stands as a cornerstone in modern drug discovery. Its prevalence in natural products, such as the amino acid proline, and its integral role in the structure of numerous pharmaceuticals underscore its significance as a "privileged scaffold." This term reflects the ability of the pyrrolidine framework to serve as a versatile template for developing ligands for a diverse range of biological targets. The conformational flexibility of the non-planar ring, coupled with the potential for stereoisomerism at its substituent points, allows for the precise spatial orientation of functional groups, a critical factor in achieving high-affinity and selective interactions with protein binding sites.
Consequently, the accurate and unambiguous structural elucidation of novel substituted pyrrolidine derivatives is paramount in the drug development pipeline. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—employed for this purpose. It moves beyond a mere recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in field-proven experience.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules. For substituted pyrrolidines, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, stereochemistry, and conformational dynamics of the molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shifts (δ) of the protons on the pyrrolidine ring are highly sensitive to their electronic environment and spatial orientation. The presence of substituents dramatically influences these shifts.
-
Ring Protons: In an unsubstituted pyrrolidine, the protons are chemically equivalent, resulting in a complex multiplet. However, substitution breaks this symmetry. Protons on carbons adjacent to the nitrogen atom (C2 and C5) are deshielded and typically resonate in the range of δ 2.5-3.5 ppm . Protons on the C3 and C4 positions are more shielded and appear further upfield, generally between δ 1.5-2.2 ppm .
-
Substituent Effects: Electron-withdrawing groups (e.g., carbonyls, halogens) attached to the ring will cause a downfield shift (deshielding) of adjacent protons. Conversely, electron-donating groups will cause an upfield shift (shielding). For instance, an N-acyl group will significantly deshield the C2 and C5 protons.
-
Stereochemistry: The coupling constants (J-values) between adjacent protons are invaluable for determining the relative stereochemistry of substituents. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Larger coupling constants are typically observed for trans relationships, while smaller values suggest a cis relationship.
Experimental Protocol: ¹H NMR of a Substituted Pyrrolidine
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrolidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.
-
Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the protons to the molecular structure.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
¹³C NMR provides a direct view of the carbon skeleton of the molecule.
-
Ring Carbons: Similar to the proton shifts, the carbon chemical shifts are influenced by their proximity to the nitrogen and any substituents. The carbons adjacent to the nitrogen (C2 and C5) are typically found in the range of δ 45-60 ppm . The C3 and C4 carbons resonate further upfield, between δ 20-35 ppm .[1]
-
Substituent Effects: Electron-withdrawing substituents will cause a downfield shift of the carbon to which they are attached, as well as the adjacent carbons. The presence of a carbonyl group on the nitrogen, for example, will shift the C2 and C5 signals significantly downfield.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| H on N (if secondary amine) | Broad, variable (δ 1.0-4.0) | N/A |
| H on C2, C5 | 2.5 - 3.5 | 45 - 60 |
| H on C3, C4 | 1.5 - 2.2 | 20 - 35 |
| Substituent Protons | Variable, depends on the group | Variable, depends on the group |
Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for a substituted pyrrolidine ring.
Case Study: Proline
The amino acid L-proline serves as a fundamental example. In D₂O, the ¹³C NMR spectrum shows distinct signals for each carbon, with the Cα (C2) appearing around 63.9 ppm , the Cδ (C5) around 48.8 ppm , the Cβ (C3) at 31.7 ppm , and the Cγ (C4) at 26.5 ppm .[2][3] The carboxyl carbon is significantly downfield at approximately 177.5 ppm .[2] These assignments are confirmed through 2D NMR experiments like HSQC, which correlate the proton and carbon signals.
II. Mass Spectrometry (MS): Weighing the Molecule and Its Pieces
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns.
Ionization Techniques
For pyrrolidine derivatives, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed to generate the protonated molecule [M+H]⁺, providing a direct measurement of the molecular weight. Electron Ionization (EI) is a harder technique that induces more extensive fragmentation, which can be highly informative for structural elucidation.
Fragmentation Patterns
The fragmentation of substituted pyrrolidines in the mass spectrometer is often predictable and provides key structural clues.
-
α-Cleavage: The most characteristic fragmentation pathway for cyclic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[4][5][6] This results in the formation of a stable, resonance-stabilized iminium ion. The specific m/z value of this fragment can often pinpoint the location and nature of substituents. For N-substituted pyrrolidines, the largest alkyl group attached to the nitrogen is preferentially lost.[7]
-
Loss of Substituents: Substituents on the pyrrolidine ring can be lost as neutral molecules or radicals, leading to characteristic peaks in the mass spectrum. For example, a benzyl group can be lost as a stable tropylium cation (m/z 91).[8]
-
Ring Opening and Cleavage: The pyrrolidine ring itself can undergo cleavage, leading to a series of smaller fragment ions.[9]
Caption: Workflow for integrated spectral data analysis.
The most effective workflow begins with MS to determine the molecular formula. IR spectroscopy can then quickly confirm the presence of key functional groups. Finally, detailed 1D and 2D NMR experiments are used to piece together the complete molecular structure, including its stereochemistry. This synergistic approach ensures a self-validating system where the data from each technique corroborates the others, leading to a high-confidence structural assignment.
Conclusion
The interpretation of spectral data for substituted pyrrolidine derivatives is a critical skill for researchers in drug discovery and development. A thorough understanding of the principles of NMR, MS, and IR spectroscopy, combined with an appreciation for the characteristic spectral features of the pyrrolidine ring system, is essential for the accurate and efficient elucidation of their structures. By employing an integrated analytical approach, scientists can confidently navigate the complexities of these important molecules and accelerate the pace of innovation.
References
- 1. rsc.org [rsc.org]
- 2. bmse000047 L-Proline at BMRB [bmrb.io]
- 3. L-Proline(147-85-3) 13C NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of N-Boc-Pyrrolidines: A Comparative Analysis
For the modern medicinal chemist and drug development professional, the pyrrolidine ring is a cornerstone of molecular design. Its prevalence in a myriad of FDA-approved drugs and bioactive natural products underscores its significance as a privileged scaffold. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable, yet readily cleavable, derivative that is amenable to a wide range of synthetic transformations. This guide provides a comparative analysis of the most pertinent synthetic routes to N-Boc-pyrrolidines, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective strengths and limitations.
Reductive Amination of 1,4-Dicarbonyl Compounds: The Workhorse Approach
The reductive amination of 1,4-dicarbonyl compounds, or their synthetic equivalents, represents one of the most direct and widely employed methods for the construction of the pyrrolidine ring.[1][2][3] The inherent simplicity and convergence of this strategy make it a highly attractive option for both small-scale and large-scale syntheses.
Mechanistic Rationale
The reaction proceeds through a two-step sequence. Initially, the amine reacts with one of the carbonyl groups to form a hemiaminal, which then dehydrates to an imine or enamine intermediate. The second carbonyl group can then react intramolecularly with the nitrogen to form a cyclic iminium ion. Subsequent reduction of this intermediate in situ by a hydride source furnishes the pyrrolidine ring. The choice of reducing agent is critical; it must be mild enough not to reduce the starting dicarbonyl compound but potent enough to reduce the iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their selective reactivity.[3]
Caption: Reductive Amination Workflow.
Experimental Protocol: Reductive Amination of 2,5-Hexanedione
-
To a solution of 2,5-hexanedione (1.0 equiv) in methanol, add ammonium acetate (1.5 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.2 equiv) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Acidify the reaction mixture with 2M HCl and stir for 1 hour.
-
Basify with aqueous NaOH and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude pyrrolidine in dichloromethane, add triethylamine (2.0 equiv) and di-tert-butyl dicarbonate (1.1 equiv).
-
Stir at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by flash column chromatography to afford N-Boc-2,5-dimethylpyrrolidine.
Catalytic Hydrogenation of Pyrroles: A Route from Aromatic Precursors
For substrates where a pyrrole precursor is readily available, catalytic hydrogenation offers a direct route to the corresponding pyrrolidine. This method is particularly advantageous for producing cis-substituted pyrrolidines due to the propensity for hydrogen to be delivered from one face of the aromatic ring.[4][5]
Mechanistic Considerations
The heterogeneous catalytic hydrogenation of pyrroles typically involves the use of noble metal catalysts such as rhodium, ruthenium, or palladium on a solid support (e.g., carbon or alumina).[4][5] The pyrrole ring adsorbs onto the catalyst surface, and hydrogen is delivered in a stepwise manner, leading to the saturated pyrrolidine. The stereochemical outcome is often influenced by the substituents present on the pyrrole ring, which can direct the approach of the substrate to the catalyst surface.[4]
Caption: Catalytic Hydrogenation of a Pyrrole.
Experimental Protocol: Hydrogenation of N-Boc-Pyrrole
-
In a high-pressure reactor, dissolve N-Boc-pyrrole (1.0 equiv) in methanol.
-
Add 5 mol% of Rhodium on carbon (Rh/C) to the solution.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 10 bar.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-pyrrolidine.
Asymmetric Synthesis via Deprotonation of N-Boc-Pyrrolidine: Access to Enantioenriched Derivatives
The direct functionalization of the C2-position of N-Boc-pyrrolidine with high enantioselectivity is a powerful strategy for the synthesis of chiral building blocks.[6][7][8][9] This method, pioneered by Beak and others, utilizes a chiral ligand to induce an asymmetric deprotonation, followed by trapping of the resulting organolithium species with an electrophile.[10]
Mechanistic Principles
The key to this transformation is the use of a chiral diamine, most notably (-)-sparteine or its synthetic surrogates, in conjunction with an organolithium base such as sec-butyllithium.[7][9] The chiral ligand coordinates to the lithium ion, creating a chiral complex that selectively abstracts one of the enantiotopic α-protons of N-Boc-pyrrolidine. The resulting configurationally stable α-lithiated intermediate can then react with a variety of electrophiles with retention of configuration.
Caption: Asymmetric Deprotonation and Functionalization.
Experimental Protocol: Asymmetric α-Arylation of N-Boc-Pyrrolidine
-
To a solution of (-)-sparteine (1.2 equiv) in anhydrous diethyl ether at -78 °C, add sec-butyllithium (1.1 equiv) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
Add a solution of N-Boc-pyrrolidine (1.0 equiv) in diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
In a separate flask, prepare a solution of the aryl bromide (1.5 equiv) and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand).
-
Transfer the lithiated pyrrolidine solution to the palladium catalyst mixture at room temperature.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate.
-
Purify by flash column chromatography to obtain the enantioenriched 2-aryl-N-Boc-pyrrolidine.[11]
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions provide a powerful means of constructing the pyrrolidine ring from acyclic precursors.[12][13] These methods often offer excellent control over stereochemistry and allow for the synthesis of highly functionalized pyrrolidines.
Mechanistic Overview
A variety of intramolecular cyclization strategies exist, including nucleophilic substitution, radical cyclization, and transition-metal-catalyzed processes.[14][15][16][17] In a typical nucleophilic substitution approach, a nitrogen nucleophile attacks an electrophilic carbon center within the same molecule, displacing a leaving group to form the five-membered ring. The stereochemical outcome of these reactions is often governed by the stereochemistry of the acyclic precursor.
Caption: General Intramolecular Cyclization.
Experimental Protocol: Cyclization of an N-Boc-protected Amino Alcohol
-
To a solution of the N-Boc-protected 4-amino-1-butanol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.2 equiv).
-
Add diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford N-Boc-pyrrolidine.
Palladium-Catalyzed Carboamination
A more contemporary and powerful method for the synthesis of substituted N-Boc-pyrrolidines is the palladium-catalyzed intramolecular carboamination of unsaturated amines.[18][19][20][21] This reaction forms both a carbon-carbon and a carbon-nitrogen bond in a single step, offering high efficiency and stereocontrol.
Mechanistic Insights
The catalytic cycle is believed to commence with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. Subsequent coordination of the pendant amine and intramolecular aminopalladation of the alkene forms a five-membered palladacycle. Reductive elimination from this intermediate furnishes the pyrrolidine product and regenerates the Pd(0) catalyst. The use of chiral ligands can render this process enantioselective.[20]
Caption: Palladium-Catalyzed Carboamination Cycle.
Experimental Protocol: Asymmetric Carboamination of an N-Boc-pent-4-enylamine
-
To a solution of N-Boc-pent-4-enylamine (1.0 equiv) and an aryl bromide (1.2 equiv) in toluene, add a palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and a chiral phosphine ligand (e.g., (R)-Siphos-PE, 7.5 mol%).
-
Add a base, such as sodium tert-butoxide (1.5 equiv).
-
Heat the reaction mixture at 90 °C for 12-15 hours under an inert atmosphere.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by flash column chromatography to yield the enantioenriched 2-(arylmethyl)-N-Boc-pyrrolidine.[19]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yields | Scalability | Stereocontrol |
| Reductive Amination | Simple, convergent, cost-effective starting materials. | Can be difficult to control selectivity with some substrates. | 60-90% | Excellent | Generally poor unless chiral auxiliaries are used. |
| Catalytic Hydrogenation | Direct, high-yielding for cis-products. | Requires specialized high-pressure equipment, potential for catalyst poisoning. | 80-99% | Good | Good for cis-diastereomers. |
| Asymmetric Deprotonation | Excellent enantioselectivity, direct C-H functionalization. | Requires stoichiometric chiral ligand, cryogenic temperatures, sensitive organometallic reagents. | 40-80% | Moderate | Excellent enantioselectivity. |
| Intramolecular Cyclization | High stereocontrol from acyclic precursors. | Multi-step synthesis of precursors can be lengthy. | 70-95% | Good | Excellent, dependent on precursor stereochemistry. |
| Palladium-Catalyzed Carboamination | High efficiency (two bonds in one step), good stereocontrol. | Requires expensive palladium catalysts and ligands, optimization can be challenging. | 60-85% | Moderate | Good to excellent with chiral ligands. |
Conclusion
The synthesis of N-Boc-pyrrolidines can be achieved through a variety of strategic approaches, each with its own distinct advantages and challenges. The choice of the optimal route is contingent upon several factors, including the desired substitution pattern, the required stereochemistry, the scale of the synthesis, and the availability of starting materials and specialized equipment. For simple, achiral pyrrolidines, reductive amination remains a highly practical and economical choice. When enantiopurity is paramount, asymmetric deprotonation and palladium-catalyzed carboamination offer powerful, albeit more technically demanding, solutions. Catalytic hydrogenation and intramolecular cyclization provide reliable methods for specific substitution patterns and stereochemical outcomes. A thorough understanding of the mechanistic underpinnings and practical considerations of each method is essential for the successful design and execution of a synthetic strategy for this important class of heterocyclic compounds.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of Chiral Pyrrolidine Intermediates
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and natural products.[1] Its stereochemistry is often critical for pharmacological activity, with different enantiomers exhibiting distinct efficacy and toxicological profiles.[2] Consequently, the precise determination of enantiomeric purity for chiral pyrrolidine intermediates is not merely a quality control checkpoint but a cornerstone of safe and effective drug development.[3][4]
This guide provides an in-depth comparison of the principal analytical techniques used to determine the enantiomeric excess (% ee) of chiral pyrrolidine intermediates. We will move beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare the workhorse chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—with the high-efficiency technique of Capillary Electrophoresis (CE) and the powerful spectroscopic approach of Nuclear Magnetic Resonance (NMR).
Comparative Overview of Core Analytical Techniques
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the required sensitivity, sample throughput, and available instrumentation.[5] For chiral pyrrolidines, the primary challenge lies in differentiating between two molecules with identical physical properties in an achiral environment.[6] The techniques discussed below achieve this by creating a transient chiral environment, allowing for separation or spectroscopic distinction.
| Technique | Principle of Separation/Detection | Typical Throughput | Relative Cost | Key Strengths | Primary Limitations |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) or separation of pre-formed diastereomers on an achiral column.[6] | Medium | Medium-High | High versatility, robustness, and wide availability of CSPs.[4] | Higher solvent consumption, potential for column degradation.[7] |
| Chiral GC | Differential interaction with a CSP after ensuring analyte volatility (often via derivatization).[8] | High | Medium | Excellent resolution for volatile compounds, high sensitivity (FID/MS). | Requires analyte volatility; thermal degradation risk for labile compounds.[9] |
| Chiral CE | Differential migration of enantiomers in an electric field due to interaction with a Chiral Selector (CS) in the buffer.[10][11] | High | Low-Medium | Extremely high efficiency, minimal sample/reagent use, rapid method development.[12] | Lower concentration sensitivity than HPLC/GC, reproducibility can be challenging. |
| Chiral NMR | Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA) causes distinct chemical shifts for each enantiomer.[13][14] | Low | High | Non-separative, provides direct structural information, minimal sample preparation. | Lower sensitivity, requires higher analyte concentration, potential for peak overlap. |
High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is the most widely utilized method for enantioseparation due to its versatility and robustness.[7][12] Two primary strategies are employed: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization.
A. Direct Chiral HPLC
The direct approach is often preferred for its simplicity, avoiding the need for extra reaction and purification steps. The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[6]
Causality in Method Design:
-
CSP Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile for separating a broad range of chiral compounds, including pyrrolidines.[4][15] Their chiral recognition ability stems from a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure.
-
Mobile Phase: The choice between normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., acetonitrile/water) depends on the analyte's polarity.[15] For basic pyrrolidines, small amounts of additives like diethylamine (DEA) or triethylamine (TEA) are often added to the mobile phase to block residual silanols on the silica surface, thereby improving peak shape and preventing tailing.[16]
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate: A Comprehensive Guide
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).
The core principle of chemical waste management is "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for it from creation to final disposal.[1][2][3] This guide will equip you with the necessary knowledge to fulfill this responsibility for the title compound.
Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. Based on data for structurally similar compounds, this compound is anticipated to present the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[4]
-
Serious Eye Irritation: Causes serious eye irritation.[4][5]
-
Respiratory Tract Irritation: May cause respiratory irritation.[4][5]
These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement(s) | Required PPE |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Standard laboratory PPE |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Nitrile gloves, Lab coat |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Safety glasses with side shields or goggles |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | H335: May cause respiratory irritation | Use in a well-ventilated area or chemical fume hood |
Waste Characterization and Segregation: The First Steps in Compliance
The cornerstone of proper chemical disposal is accurate waste characterization. Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6]
Given the toxicological profile of this compound, it is prudent to manage it as a hazardous waste. The specific EPA waste code(s) should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.
Key Principles of Segregation:
-
Do not mix with non-hazardous waste: This is a common and costly compliance violation.
-
Segregate from incompatible materials: Although specific reactivity data for this compound is limited, as a general practice, avoid mixing it with strong oxidizing agents, reducing agents, acids, or bases.
-
Use designated and properly labeled containers: All chemical waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.
Step-by-Step Disposal Protocol
The following protocol outlines the procedure for the collection and disposal of waste containing this compound.
Materials Required:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (as specified in Table 1)
-
Chemical fume hood
Procedure:
-
Container Preparation:
-
Obtain a suitable waste container from your institution's EHS department. Ensure it is clean, dry, and compatible with the chemical.
-
Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name: "this compound."
-
-
Waste Collection:
-
All operations involving the transfer of this chemical waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully transfer the waste into the designated container. Avoid splashing or creating aerosols.
-
If the waste is in a solid form, use a dedicated scoop or spatula.
-
If it is a solution, pour it carefully into the container. A funnel may be used to prevent spills.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[6] Open containers are a frequent source of EPA violations.
-
Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), as determined by your facility's protocols.[7]
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal Request:
-
Once the container is full or is no longer needed, submit a chemical waste pickup request to your institution's EHS department.
-
Do not overfill the container; allow for adequate headspace.
-
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.
Regulatory Framework and Institutional Oversight
The disposal of hazardous waste is regulated by the EPA under RCRA (40 CFR Parts 260-273).[8] Many states are authorized to implement their own hazardous waste programs, which may be more stringent than federal regulations. It is imperative to adhere to the specific guidelines and procedures established by your institution's EHS department, as they are designed to ensure compliance with all applicable federal, state, and local regulations.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to this structured approach, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship. Always prioritize consultation with your institution's EHS professionals for guidance specific to your location and facilities.
References
- 1. cleanmanagement.com [cleanmanagement.com]
- 2. era-environmental.com [era-environmental.com]
- 3. epa.gov [epa.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C12H21NO4 | CID 13425758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pfw.edu [pfw.edu]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
A Researcher's Guide to Safely Handling Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
As a Senior Application Scientist, this guide provides essential safety and handling protocols for this compound. This document is intended for researchers, scientists, and professionals in drug development, offering a framework built on established safety principles to ensure both personal safety and experimental integrity.
Immediate Hazard Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed[1].
-
Skin corrosion/irritation (Category 2) : Causes skin irritation[1][2].
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation[1][2].
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation[1][2].
Understanding these hazards is the first step in implementing appropriate safety measures. The causality is clear: direct contact can lead to irritation of the skin, eyes, and respiratory system, while ingestion can be harmful.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigate the risks associated with handling this compound. The precautionary statement P280 specifically advises to "Wear protective gloves/protective clothing/eye protection/face protection"[1]. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Weighing and preparing solutions | Nitrile gloves, lab coat, and safety glasses with side shields. |
| Handling open containers or performing reactions | Nitrile gloves, lab coat, chemical splash goggles. A face shield is recommended if there is a significant splash risk. |
| Cleaning spills | Chemical-resistant gloves (e.g., nitrile), disposable lab coat or apron, chemical splash goggles, and a face shield. If there is a risk of aerosol generation, a respirator may be necessary. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety at every step.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a dry, well-ventilated area.
-
Keep it away from incompatible materials, though specific incompatibilities for this compound are not detailed in the provided search results, general good practice is to store it away from strong oxidizing agents, acids, and bases.
Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is essential[3].
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes[3].
-
Personal Hygiene : Wash hands thoroughly after handling the compound, and before breaks and at the end of the workday[3]. Do not eat, drink, or smoke in the laboratory.
-
Weighing : When weighing, do so in a ventilated enclosure or a fume hood to minimize inhalation exposure.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Inhalation : If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].
-
Skin Contact : In case of skin contact, wash off with soap and plenty of water. Remove contaminated clothing and shoes. Consult a physician[1][3].
-
Eye Contact : If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[1][3].
-
Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1][3].
Spill Response
-
Small Spills : For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Large Spills : For large spills, evacuate the area and prevent further leakage if it is safe to do so. Ventilate the area and contain the spill. Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection if necessary.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization : The waste generated from handling this compound should be considered hazardous.
-
Containerization : Collect all waste, including contaminated PPE, in clearly labeled, sealed containers.
-
Disposal : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal[3].
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
